Triethoxy-2-thienylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
triethoxy(thiophen-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3SSi/c1-4-11-15(12-5-2,13-6-3)10-8-7-9-14-10/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQAIBMAFLMIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CS1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446906 | |
| Record name | Triethoxy-2-thienylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17984-89-3 | |
| Record name | Triethoxy-2-thienylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy-2-thienylsilane | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and properties of Triethoxy-2-thienylsilane"
An In-depth Technical Guide to the Synthesis and Properties of Triethoxy-2-thienylsilane
For professionals in chemical research and drug development, this compound serves as a crucial organosilicon compound. Its unique structure, combining a reactive triethoxysilyl group with a versatile thiophene ring, makes it a valuable building block in organic synthesis and materials science. This guide provides a comprehensive overview of its synthesis, properties, and applications, grounded in established scientific principles and experimental insights.
Molecular Profile and Physicochemical Properties
This compound is an organosilicon compound featuring a thiophene ring bonded to a silicon atom, which in turn is connected to three ethoxy groups.[1] This structure imparts a unique combination of reactivity characteristic of both organosilanes and aromatic heterocycles. It is typically a yellow to brown liquid with a distinct odor.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₈O₃SSi | [2],[3] |
| Molecular Weight | 246.40 g/mol | [2],[3] |
| CAS Number | 17984-89-3 | [2] |
| Appearance | Yellow to brown liquid | [1] |
| Density | 1.049 g/mL at 25 °C | [2] |
| Boiling Point | 78 °C at 0.5 mmHg | [2] |
| Refractive Index (n20/D) | 1.4670 | [2] |
| Flash Point | 105.6 °C (222.1 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound: A Validated Protocol
The formation of the silicon-carbon bond is the cornerstone of organosilane synthesis.[4] For this compound, the most reliable and widely applicable method involves the Grignard reaction. This approach offers high yields and is adaptable to standard laboratory settings. It leverages the reaction between a pre-formed 2-thienylmagnesium bromide and an electrophilic silicon source, tetraethoxysilane (TEOS).
The Grignard Reaction: Mechanistic Insight
The synthesis hinges on the nucleophilic character of the Grignard reagent. 2-Thienylmagnesium bromide is prepared by the oxidative insertion of magnesium metal into the carbon-bromine bond of 2-bromothiophene.[5] The resulting organometallic species effectively acts as a 2-thienyl carbanion, a potent nucleophile.
This nucleophile then attacks the electrophilic silicon atom of tetraethoxysilane. A key consideration in this synthesis is controlling the stoichiometry to prevent multiple substitutions on the silicon atom. By using an excess of tetraethoxysilane and maintaining low reaction temperatures, the formation of the desired mono-substituted product, this compound, is favored over di- and tri-thienylsilane byproducts.[6]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Pre-reaction Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The reaction should be conducted under an inert atmosphere throughout.
-
Step 1: Grignard Reagent Formation.
-
Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve 2-bromothiophene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.
-
Add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the 2-thienylmagnesium bromide.
-
-
Step 2: Silylation.
-
In a separate, larger three-necked flask, place tetraethoxysilane (TEOS) (3.0 equivalents) dissolved in anhydrous THF.
-
Cool this solution to -30 °C using a dry ice/acetone bath.
-
Slowly transfer the freshly prepared Grignard reagent from the first flask to the cold TEOS solution via a cannula, while stirring vigorously.
-
Maintain the temperature at -30 °C during the addition.[6]
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Step 3: Workup and Purification.
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 78 °C / 0.5 mmHg to yield pure this compound.[2]
-
Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic data for this compound is available in public databases.[7]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 7.0-7.8 ppm), and two signals for the ethoxy groups: a quartet for the -OCH₂- protons (around δ 3.9 ppm) and a triplet for the -CH₃ protons (around δ 1.2 ppm).
-
¹³C NMR: The carbon NMR will display signals for the four distinct carbons of the thiophene ring and two signals for the ethoxy groups (-OCH₂- and -CH₃).
-
FTIR: The infrared spectrum will show strong C-O and Si-O stretching bands, as well as characteristic peaks for the C-H and C=C bonds of the thiophene ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (246.40 g/mol ).[3]
Reactivity and Applications in Synthesis
The utility of this compound stems from its role as a stable, yet reactive, nucleophilic partner in cross-coupling reactions.
The Hiyama Cross-Coupling Reaction
This compound is an excellent reagent for the Hiyama cross-coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between organosilicon compounds and organic halides or triflates.[2] A key feature of this reaction is the activation of the C-Si bond, which is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base.[8][9] The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate intermediate which is more reactive towards transmetalation with the palladium catalyst.
This reaction is valued for its tolerance of a wide range of functional groups and the low toxicity of the silicon byproducts.[9]
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Precursor for Conductive Polymers
Thiophene-based monomers are the fundamental units for constructing polythiophenes, a major class of conductive polymers used in organic electronics, such as organic solar cells and OLEDs.[1][10] this compound can be used to synthesize more complex, functionalized thiophene monomers. The triethoxysilyl group can be converted to other functionalities or used as a handle for polymerization, offering a pathway to novel polymeric materials with tailored electronic properties.[11]
Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound.
-
Hazards: The compound is irritating to the eyes, respiratory system, and skin.[1] It is classified as a combustible liquid.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, neoprene or nitrile rubber gloves, and chemical safety goggles.[1] All handling should be performed in a well-ventilated chemical fume hood.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] The compound is sensitive to moisture and should be stored under an inert atmosphere.
-
Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[12]
Conclusion
This compound is a versatile and valuable reagent for researchers in organic chemistry and materials science. Its synthesis via the Grignard pathway is a robust and scalable method. Its primary application in palladium-catalyzed Hiyama cross-coupling provides an efficient means to construct complex molecules, while its potential as a precursor for polythiophenes opens avenues for the development of advanced materials. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.
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A Comprehensive Technical Guide to Triethoxy-2-thienylsilane: Structure, Analysis, and Application
Introduction: Bridging Organic Electronics and Material Science
Triethoxy-2-thienylsilane is an organosilicon compound that incorporates both a thiophene ring and hydrolyzable ethoxysilane groups.[1] This unique bifunctionality makes it a valuable precursor and coupling agent in advanced materials and organic electronics. The thiophene moiety is a well-known building block for conductive polymers and organic semiconductors, while the triethoxysilane group allows for the formation of stable siloxane bonds (Si-O-Si), enabling surface modification and the creation of hybrid organic-inorganic materials.[1][2] This guide provides an in-depth exploration of its chemical structure, a validated workflow for its comprehensive analysis, and an overview of its reactivity and potential applications for researchers in materials science and drug development.
Section 1: Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound, with the CAS number 17984-89-3, is a colorless to light yellow liquid.[1][3] Its structure consists of a central silicon atom bonded to a 2-thienyl group and three ethoxy groups.
Structural Formula: C₁₀H₁₈O₃SSi[3][4]
The key to its utility lies in the dual nature of its components: the aromatic, electron-rich thiophene ring and the reactive silicon center. This duality allows it to act as a bridge between organic functional materials and inorganic substrates.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Weight | 246.40 g/mol | [3][4][5] |
| Density | 1.049 g/mL at 25 °C | [1][3][4] |
| Boiling Point | 78 °C at 0.5 mmHg | [1][3][4] |
| Refractive Index (n20/D) | 1.4670 | [1][3][4] |
| Flash Point | 105.6 °C (222.1 °F) - closed cup | [3][4] |
Section 2: Synthesis and Reactivity Profile
Synthesis Pathway
While several specific synthetic routes may exist, a common and logical approach to synthesizing thienylalkoxysilanes involves the reaction of a lithiated thiophene intermediate with an appropriate silicon electrophile.
A plausible synthesis method involves the reaction of 2-thienyl alcohol with triethoxysilyl chloride, which requires careful control of temperature and the use of suitable solvents and catalysts.[1] Another established method for forming carbon-silicon bonds is the palladium-catalyzed cross-coupling reaction, for which this compound can act as a silicon-based nucleophile.[1][3][4]
Core Reactivity: The Hydrolysis and Condensation Cascade
The most critical reaction pathway for trialkoxysilanes is their hydrolysis and subsequent condensation.[6][7] This process is fundamental to their application in surface modification and polymer formation.
-
Hydrolysis: In the presence of water, often catalyzed by acid or base, the three ethoxy groups (Si-OEt) are sequentially hydrolyzed to form silanol groups (Si-OH). The rate of hydrolysis is influenced by factors such as pH, water concentration, and steric bulk of the alkoxy groups, with methoxy groups hydrolyzing faster than ethoxy groups.[6][8][9]
-
Condensation: The highly reactive silanol intermediates readily condense with other silanols or with hydroxyl groups on a substrate surface. This reaction releases water or alcohol and forms stable, robust siloxane (Si-O-Si) or substrate-silicon (Substrate-O-Si) bonds.[2][6]
This cascade allows for the self-assembly of monolayers on hydroxylated surfaces (like glass or metal oxides) or the formation of a cross-linked polysiloxane network.
Section 3: A Validated Workflow for Comprehensive Analysis
Ensuring the purity and structural integrity of this compound is paramount for reproducible downstream applications. The following multi-technique workflow provides a self-validating system for its characterization. Organosilicon compounds are amenable to a range of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information. For this molecule, ¹H, ¹³C, and ²⁹Si NMR experiments are highly informative.[10]
-
Objective: To confirm the molecular structure by identifying the proton, carbon, and silicon environments.
-
Methodology:
-
Sample Preparation: Prepare a solution of ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its high solubility for organosilanes and minimal overlapping signals.
-
¹H NMR Analysis:
-
Expected Signals: The spectrum should show a triplet corresponding to the methyl protons (-CH₃) of the ethoxy groups, a quartet for the methylene protons (-OCH₂-), and distinct signals in the aromatic region for the three protons on the thiophene ring. The integration of these signals should correspond to a 9:6:3 proton ratio.
-
-
¹³C NMR Analysis:
-
Expected Signals: Look for signals corresponding to the methyl and methylene carbons of the ethoxy groups and three distinct signals for the carbons of the thiophene ring, with the carbon attached to the silicon atom showing a characteristic shift.
-
-
²⁹Si NMR Analysis:
-
Expected Signals: A single resonance is expected in the typical range for tetra-coordinated silicon in this environment. This experiment is crucial for confirming the silicon backbone's integrity.
-
-
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule.[10]
-
Objective: To verify the presence of characteristic bonds such as Si-O-C, C-S, and aromatic C-H.
-
Methodology:
-
Sample Preparation: As the sample is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹.
-
Spectral Interpretation:
-
Strong Si-O-C stretch: Expect a strong, broad absorbance band around 1100-1000 cm⁻¹. This is a hallmark of alkoxysilanes.
-
Aromatic C-H stretch: Look for peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹ will correspond to the ethoxy groups.
-
Thiophene Ring Vibrations: Characteristic C=C stretching bands will appear in the 1600-1400 cm⁻¹ region.
-
-
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for assessing the volatility and purity of the compound while confirming its molecular weight. Derivatization is often useful for GC analysis of compounds with active hydrogen atoms, but for this compound, it can typically be analyzed directly.[12]
-
Objective: To determine the purity of the sample and confirm its molecular weight via the mass-to-charge ratio (m/z) of the molecular ion.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the silane in a volatile organic solvent like dichloromethane or hexane.
-
GC Separation:
-
Column: Use a low-to-mid polarity capillary column (e.g., DB-5 or equivalent).
-
Injection: Inject 1 µL of the solution into the GC with an appropriate temperature ramp (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
-
MS Detection:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Analysis: The primary peak in the chromatogram should correspond to this compound. The corresponding mass spectrum should show a molecular ion peak [M]⁺ at m/z = 246.4. Key fragmentation patterns will likely involve the loss of ethoxy groups (-45 Da) or the thiophene ring.
-
-
Section 4: Applications in Advanced Materials
The unique structure of this compound makes it a versatile tool for materials scientists.[1]
-
Surface Functionalization: It can be used to graft thiophene functionalities onto the surfaces of silica, glass, and metal oxides. This creates a new surface chemistry, enabling the subsequent attachment of organic layers or tuning surface properties like hydrophobicity.
-
Precursor for Hybrid Materials: Through controlled hydrolysis and co-condensation with other silanes (e.g., tetraethoxysilane), it can be incorporated into sol-gel processes to create hybrid organic-inorganic polymers. These materials can possess the processability of polymers and the durability of silica.
-
Organic Electronics: As a derivative of thiophene, it serves as a building block for synthesizing more complex molecules and polymers for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).[1]
Section 5: Safety and Handling
Proper handling is essential due to the reactivity and potential hazards of organosilanes.
-
Hazards: this compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1][3][13] It is a combustible liquid and vapors may form explosive mixtures with air.[13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[14][15] Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[13][14]
-
Storage: Store in a cool, dry place away from sources of ignition and moisture.[4][16] The container should be tightly sealed to prevent hydrolysis from atmospheric moisture.[14] Recommended storage temperature is 2-8°C.[3][4]
-
In case of Spills: Absorb spills with an inert material (e.g., sand or earth) and dispose of it as hazardous chemical waste.[14] Use non-sparking tools during cleanup.[14][16]
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Spectroscopic Characterization of Triethoxy-2-thienylsilane: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Triethoxy-2-thienylsilane (CAS No. 17984-89-3), a key organosilicon compound with applications in materials science and organic synthesis.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
While a complete, publicly available dataset of the experimental spectra for this compound is not readily accessible, this guide will present a detailed analysis based on the expected spectral features derived from closely related analogs and established principles of spectroscopic interpretation. The experimental protocols provided are based on standard laboratory practices for the analysis of organosilicon compounds.
Molecular Structure and Key Features
This compound possesses a central silicon atom bonded to a 2-thienyl group and three ethoxy groups. This unique combination of an aromatic heterocycle and hydrolyzable ethoxy groups imparts specific characteristics that are readily identifiable through spectroscopic methods.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Expected ¹H NMR Data (based on related thiophene derivatives)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | Doublet of doublets | 1H | Thienyl H-5 |
| ~7.2 | Doublet of doublets | 1H | Thienyl H-3 |
| ~7.1 | Doublet of doublets | 1H | Thienyl H-4 |
| ~3.9 | Quartet | 6H | -OCH₂CH₃ |
| ~1.2 | Triplet | 9H | -OCH₂CH₃ |
Interpretation:
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the thiophene ring. The coupling patterns (doublet of doublets) arise from the spin-spin interactions between adjacent, non-equivalent protons. The ethoxy groups will present as a quartet for the methylene (-OCH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, resulting from coupling with the methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Approximately 12 ppm, centered around 6 ppm.
-
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Sources
"physical and chemical properties of Triethoxy-2-thienylsilane"
An In-Depth Technical Guide to Triethoxy-2-thienylsilane: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organosilicon compound that merges the distinct chemical functionalities of a thiophene ring and a triethoxysilyl group. This unique combination makes it a valuable reagent and building block in diverse scientific fields, from materials science to medicinal chemistry. The thiophene moiety is a well-known heterocycle present in numerous pharmaceuticals and organic electronic materials, while the triethoxysilyl group provides a reactive handle for hydrolysis and condensation, enabling the formation of stable siloxane bonds (Si-O-Si) or covalent attachment to hydroxylated surfaces.
This guide offers a comprehensive overview of the essential physical and chemical properties of this compound, delves into its reactivity profile, outlines its applications, and provides critical safety and handling information. The insights herein are curated to support researchers in leveraging this versatile compound for the synthesis of novel materials, the development of advanced drug candidates, and the functionalization of surfaces.
Molecular and Physicochemical Properties
The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its handling, purification, and application in various experimental setups.
Chemical Identity
A consistent and accurate identification of a chemical compound is the bedrock of scientific research. The following table consolidates the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 17984-89-3[1][2] |
| Molecular Formula | C₁₀H₁₈O₃SSi[1][2][3][4] |
| Molecular Weight | 246.40 g/mol [1] |
| IUPAC Name | triethoxy(thiophen-2-yl)silane[4][5] |
| Synonyms | 2-Triethoxysilylthiophene, 2-Thienyltriethoxysilane[2][4] |
| InChI Key | ZRQAIBMAFLMIND-UHFFFAOYSA-N[4] |
| SMILES | CCO(OCC)c1cccs1[4] |
Physical Properties
The physical state and constants of this compound dictate the conditions required for its storage, handling, and reaction setups. It is typically a colorless to yellow-brown liquid with a characteristic odor.[3]
| Property | Value |
| Appearance | Colorless to yellow-brown liquid[3][4] |
| Boiling Point | 78 °C at 0.5 mmHg[3][4] |
| Density | 1.049 g/mL at 25 °C[3][4] |
| Refractive Index (n20/D) | 1.4670[3][4] |
| Flash Point | 105.6 °C (222.1 °F) - closed cup[3] |
| Storage Temperature | 2-8°C[3] |
Spectroscopic Profile
While raw spectral data requires experimental acquisition, the known structure of this compound allows for the prediction of its characteristic spectroscopic signatures. These predictions are invaluable for reaction monitoring and quality control.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic triplet and quartet pattern for the ethoxy groups. The triplet, integrating to 9H, would appear upfield (around 1.2 ppm) corresponding to the methyl (-CH₃) protons. The quartet, integrating to 6H, would be further downfield (around 3.8 ppm) corresponding to the methylene (-OCH₂-) protons. The three protons on the thiophene ring would appear in the aromatic region (typically 7.0-7.8 ppm) with distinct chemical shifts and coupling patterns characteristic of a 2-substituted thiophene.
-
IR Spectroscopy : The infrared spectrum provides key information about the functional groups present. Key expected absorption bands include strong Si-O-C stretching vibrations, C-H stretching from the aliphatic ethoxy groups, and characteristic C=C and C-S stretching vibrations from the thiophene ring.
-
Mass Spectrometry : The exact mass of this compound is 246.074592 amu.[2][4] High-resolution mass spectrometry (HRMS) should confirm this value. The fragmentation pattern under electron ionization (EI) would likely involve the loss of ethoxy groups and fragmentation of the thiophene ring.
Chemical Properties and Reactivity
The utility of this compound stems from the dual reactivity of its functional groups. It is stable at room temperature but reacts with strong oxidizing agents and under acidic conditions.[3]
Hydrolysis and Condensation of the Triethoxysilyl Group
A cornerstone of alkoxysilane chemistry is the hydrolysis of the Si-OR bond to form silanol (Si-OH) groups, followed by condensation to form stable siloxane (Si-O-Si) linkages. This process is catalyzed by acid or base.[6] This reactivity is fundamental to its use in forming polysiloxane-based materials or for surface modification of substrates like silica, glass, or metal oxides that possess surface hydroxyl groups.
The general workflow for this process can be visualized as follows:
Caption: Hydrolysis and condensation of this compound.
Reactivity of the Thiophene Ring
The 2-thienyl group makes the molecule a valuable participant in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where it can act as a silicon-based nucleophile.[3] This allows for the facile formation of carbon-carbon or carbon-heteroatom bonds, a critical step in the synthesis of complex organic molecules for pharmaceuticals and electronic materials.
A generalized scheme for its participation in a cross-coupling reaction is shown below.
Caption: Role in Palladium-catalyzed cross-coupling reactions.
Synthesis and Applications
Synthesis
This compound can be prepared via several synthetic routes. One common method involves the reaction of a 2-thienyl organometallic reagent, such as 2-thienyllithium (generated in situ from thiophene and n-butyllithium), with tetraethoxysilane (TEOS). An alternative method involves the reaction of 2-lithiothiophene with triethoxychlorosilane. Another cited preparation involves reacting 2-thienyl alcohol with triethoxysilyl chloride, though this seems less common for this specific product.[3] Purification is typically achieved by vacuum distillation.[3]
Caption: A plausible synthetic workflow for this compound.
Applications
The dual functionality of this compound opens doors to a wide array of applications.
-
Materials Science : It is used as a precursor for organic solar cell materials and as a coupling agent or surface modifier to impart hydrophobicity and introduce thiophene functionality onto surfaces.[3] This is relevant for creating specialized coatings, functionalized nanoparticles, and hybrid organic-inorganic materials.
-
Organic and Medicinal Chemistry : It serves as a key building block for synthesizing complex molecules. The thiophene ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The ability to incorporate this moiety via robust cross-coupling reactions makes this compound a valuable tool for drug development professionals.[3]
Safety and Handling
As a laboratory chemical, proper handling of this compound is essential for ensuring user safety.
-
Hazards : The compound is irritating to the eyes, respiratory system, and skin.[3][4] It is classified as a combustible liquid.
-
Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles or faceshields, chemical-resistant gloves, and a lab coat, must be worn.[7] Work should be conducted in a well-ventilated chemical fume hood.[8]
-
Handling and Storage : Keep containers tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[8] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] It is recommended to store under an inert atmosphere as it can be sensitive to moisture.[8]
-
First Aid : In case of eye contact, rinse immediately with plenty of water and seek medical advice.[3] For skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8]
Conclusion
This compound is a highly versatile and valuable chemical compound for advanced research and development. Its well-defined physical properties, combined with the distinct and orthogonal reactivity of its triethoxysilyl and 2-thienyl moieties, provide a powerful platform for innovation. For material scientists, it offers a gateway to novel functionalized surfaces and polymers. For medicinal chemists and organic synthesists, it is a key building block for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and safety protocols, as detailed in this guide, is paramount to unlocking its full scientific potential.
References
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ChemBK. (2024). TRIETHYOXY-2-THIENYLSILANE 97. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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SpectraBase. (n.d.). Triethoxy(2-thienyl)silane. Retrieved from [Link]
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Gelest, Inc. (2015). TRIETHOXYSILANE Safety Data Sheet. Retrieved from [Link]
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ABC NANOTECH CO., LTD. (2016). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). Triethoxysilane. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of the urea‐thiourea bis(triethoxy)silane linker 5 in CDCl3. Retrieved from [Link]
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Tin Hang Technology Limited. (n.d.). 597007-10G Triethoxy-2-thienylsilane, 97%. Retrieved from [Link]
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Åkerman, E. (1956). On the Hydrolysis of Trialkylphenoxysilanes. Acta Chemica Scandinavica, 10, 298-305. Retrieved from [Link]
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Dutkiewicz, M., & Maciejewski, H. (2013). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Journal of Sol-Gel Science and Technology, 68, 191-199. Retrieved from [Link]
-
Caze, M. C., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-254. Retrieved from [Link]
-
Kirkland, J. L., & Tchkonia, T. (2020). Senolytic drugs: from discovery to translation. Journal of Internal Medicine, 288(5), 518-536. Retrieved from [Link]
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An In-depth Technical Guide to Triethoxy-2-thienylsilane (CAS 17984-89-3) for Advanced Research and Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of Triethoxy-2-thienylsilane (CAS No. 17984-89-3), a versatile organosilicon reagent with significant applications in organic synthesis, materials science, and particularly in the field of medicinal chemistry. This document delves into its physicochemical properties, synthesis, spectral analysis, and safe handling procedures. The core of this guide focuses on its pivotal role in palladium-catalyzed cross-coupling reactions, offering mechanistic insights and detailed experimental protocols. Furthermore, it explores the broader context of thiophene and organosilane moieties in drug discovery, underscoring the importance of this compound as a valuable building block for the synthesis of complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.
Introduction: The Convergence of Thiophene and Organosilicon Chemistry in Modern Synthesis
The pursuit of novel molecular architectures with enhanced biological activity and optimized pharmacokinetic profiles is a central theme in modern drug discovery.[1][2] In this context, the strategic incorporation of specific structural motifs can profoundly influence the properties of a lead compound. The thiophene ring, a sulfur-containing five-membered heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] Its ability to engage in various biological interactions and its favorable metabolic profile make it a desirable component in drug design.
Concurrently, the field of organic synthesis has been revolutionized by the development of robust and versatile cross-coupling methodologies. Organosilicon reagents have emerged as powerful coupling partners due to their low toxicity, high stability, and ease of handling compared to other organometallic counterparts.[1][4] this compound stands at the intersection of these two important areas of chemical science. As a stable, readily accessible source of a nucleophilic 2-thienyl group, it serves as a key building block for the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Hiyama coupling.[5][6] This guide will provide a detailed exploration of the properties and applications of this valuable synthetic tool.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application in the laboratory.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17984-89-3 | |
| Molecular Formula | C₁₀H₁₈O₃SSi | |
| Molecular Weight | 246.40 g/mol | |
| Appearance | Colorless to yellow liquid | [7] |
| Density | 1.049 g/mL at 25 °C | [7] |
| Boiling Point | 78 °C at 0.5 mmHg | [7] |
| Refractive Index (n²⁰/D) | 1.4670 | [7] |
| Flash Point | 105.6 °C (222.1 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Spectroscopic Analysis
Spectroscopic data is crucial for confirming the identity and purity of this compound.
The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure.
¹H NMR (Proton NMR) Spectrum:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | dd | 1H | Thiophene H5 |
| ~7.25 | dd | 1H | Thiophene H3 |
| ~7.10 | dd | 1H | Thiophene H4 |
| ~3.90 | q | 6H | -O-CH₂ -CH₃ |
| ~1.25 | t | 9H | -O-CH₂-CH₃ |
¹³C NMR (Carbon NMR) Spectrum:
| Chemical Shift (δ) ppm | Assignment |
| ~135.5 | Thiophene C5 |
| ~131.0 | Thiophene C2 |
| ~128.0 | Thiophene C4 |
| ~127.5 | Thiophene C3 |
| ~58.5 | -O -CH₂-CH₃ |
| ~18.5 | -O-CH₂-CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The assignments are based on typical chemical shift ranges for similar structures.
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Bond |
| ~2975, 2925, 2885 | C-H (aliphatic) |
| ~1440, 1390 | C-H (bend) |
| ~1240 | Si-C |
| ~1100, 1075 | Si-O-C |
| ~840, 700 | Thiophene ring |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis is valuable for researchers who may need to prepare it in-house or create derivatives. The general approach involves the reaction of a 2-thienyl nucleophile with a triethoxyhalosilane. A more specific method involves the rhodium-catalyzed silylation of a suitable thiophene precursor.
General Synthetic Pathway
The synthesis of aryltriethoxysilanes can be achieved through the rhodium(I)-catalyzed silylation of aryl halides with triethoxysilane. This method offers a practical route to compounds like this compound.
Caption: General workflow for the synthesis of this compound.
Illustrative Experimental Protocol
The following is a representative protocol for the synthesis of an aryltriethoxysilane, which can be adapted for the preparation of this compound from 2-iodothiophene.
Materials:
-
2-Iodothiophene
-
Triethoxysilane
-
Rhodium(I) catalyst (e.g., [Rh(cod)Cl]₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a dry, inert atmosphere-purged reaction flask, add the rhodium(I) catalyst and phosphine ligand in anhydrous toluene.
-
Stir the mixture at room temperature for 15-20 minutes to allow for ligand association.
-
Add 2-iodothiophene, triethoxysilane, and the base to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and filter off any solids.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
The Hiyama Cross-Coupling Reaction: A Cornerstone Application
The primary utility of this compound in synthetic chemistry is its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[5][6] This reaction forms a carbon-carbon bond between the 2-position of the thiophene ring and an sp²-hybridized carbon of an organic halide or triflate.
Mechanistic Overview
The catalytic cycle of the Hiyama coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. A crucial feature of the Hiyama coupling is the requirement for an activator, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicate species, which is more reactive in the transmetalation step.
Caption: The catalytic cycle of the Hiyama cross-coupling reaction.
A General Protocol for Hiyama Coupling with this compound
This protocol provides a starting point for the cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
Aryl/Heteroaryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Activator (e.g., TBAF, NaOH)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand (if used), and the aryl/heteroaryl halide to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound.
-
Add the activator (e.g., a 1M solution of TBAF in THF or an aqueous solution of NaOH).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
The strategic use of organosilicon compounds and thiophene derivatives is a growing trend in pharmaceutical research.
The Significance of Organosilanes in Medicinal Chemistry
The incorporation of silicon into drug candidates can offer several advantages, including:
-
Improved Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a C-C or C-H bond, potentially leading to a longer half-life of the drug.[4]
-
Enhanced Lipophilicity: Sila-substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modified Conformation and Binding: The longer C-Si bond length compared to a C-C bond can alter the overall conformation of a molecule, potentially leading to improved binding to its biological target.
Thiophene: A Privileged Scaffold in Pharmaceuticals
The thiophene ring is a bioisostere of the benzene ring and is found in a wide range of approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1][3] Its presence can enhance potency, modulate selectivity, and improve pharmacokinetic properties.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fire Safety: The compound is combustible. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).
-
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and comprehensive safety information.
Suppliers
This compound is available from a number of chemical suppliers that cater to the research and development community. A partial list of suppliers includes:
-
Sigma-Aldrich (Merck)
-
Thermo Fisher Scientific (Alfa Aesar)
-
TCI Chemicals
-
Combi-Blocks
-
Oakwood Chemical
-
Accela ChemBio Inc.[8]
-
Chongqing Chemdad Co., Ltd[9]
Conclusion
This compound is a valuable and versatile reagent for the introduction of the 2-thienyl moiety in organic synthesis. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an attractive alternative to other organometallic reagents. For researchers in drug discovery and development, this compound provides a reliable means to access novel thiophene-containing molecules with the potential for enhanced biological activity and improved pharmacological properties. The methodologies and data presented in this guide are intended to empower scientists to effectively and safely utilize this compound in their pursuit of innovative chemical entities.
References
[4] Franz, A. K. (2013). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 4(10), 937–942. [Link]
[2] Panayides, J.-L., Riley, D. L., Hasenmaile, F., & van Otterlo, W. A. L. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]
[10] Singh, R., et al. (2023). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 28(12), 4781. [Link]
[11] Open University of Catalonia. (n.d.). The role of silicon in drug discovery: a review. Retrieved from [Link]
[7] ChemBK. (2024). TRIETHYOXY-2-THIENYLSILANE 97. Retrieved from [Link]
[12] MDPI. (2024). Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silylation. Molecules, 29(3), 720. [Link]
[5] Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]
[6] Wikipedia. (n.d.). Hiyama coupling. Retrieved from [Link]
[13] Ahmed, S., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Helvetica Chimica Acta, 107(4), e202300193. [Link]
[14] Chan, K.-S., et al. (2015). A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 54(4), 1289-1293. [Link]
Salamoun, J. M. (2017). Synthesis of Thiophene-Containing Heterocycles and Their Application as Anticancer Agents [Doctoral dissertation, University of Pittsburgh]. D-Scholarship@Pitt. [Link]
[15] Supporting Information for a research article. (n.d.). Retrieved from [Link]
[16] Arkat USA, Inc. (n.d.). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKIVOC. Retrieved from [Link]
[17] Casares, J. A. (2017). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Chemistry, 21(16), 1496-1517. [Link]
[18] American Elements. (n.d.). This compound. Retrieved from [Link]
[19] Supporting Information for a research article. (n.d.). Retrieved from [Link]
[8] Accela ChemBio Inc. (n.d.). 17984-89-3,Triethoxy(2-thienyl)silane. Retrieved from [Link]
[20] ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... [Table]. Retrieved from [Link]
[21] University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
[22] ResearchGate. (2023). (PDF) SYNTHESIS OF TRIETHOXY(VINYLPHENETHYL) SILANE WITH ALKYLATION REACTION OF VINYLTRIETHOXYSILANE TO STYRENE. Retrieved from [Link]
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"Triethoxy-2-thienylsilane mechanism of action in organic reactions"
An In-Depth Technical Guide to the Mechanism of Action of Triethoxy-2-thienylsilane in Organic Reactions
Abstract
This compound has emerged as a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecules for materials science and drug development.[1][2] Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, where it serves as a stable, less toxic, and easily handled alternative to other organometallic reagents like those based on tin or boron.[3] This guide provides an in-depth exploration of the core mechanistic principles governing the reactivity of this compound. We will dissect the pivotal Hiyama cross-coupling reaction, detailing the crucial activation step of the silicon-carbon bond, the intricacies of the palladium catalytic cycle, and the causality behind key experimental choices that ensure reaction efficiency and minimize side reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic tool.
The Fundamental Challenge: Activating the Si-C Bond
At the heart of this compound's reactivity in cross-coupling lies the silicon-carbon (Si-C) bond. While this bond contributes to the compound's stability and low toxicity, it is also relatively inert and requires activation to participate in the key transmetalation step of the catalytic cycle.[4] Unlike more reactive organometallic reagents, the direct transfer of the thienyl group from a neutral, tetracoordinate silicon center to the palladium catalyst is kinetically unfavorable.
The central mechanism of action, therefore, revolves around converting the neutral silane into a hypervalent, pentacoordinate silicate species.[3][4] This transformation dramatically increases the nucleophilicity of the thienyl group, making it competent for transmetalation. This activation is typically achieved through the addition of a nucleophilic activator, most commonly a fluoride source or a base.[3][4] The presence of electron-withdrawing alkoxy groups on the silicon atom in this compound enhances its Lewis acidity, facilitating this crucial activation step.[4]
Caption: The palladium-catalyzed Hiyama cross-coupling cycle.
Advanced Mechanisms: Direct C-H Functionalization
Recent advancements have demonstrated that triethoxy(aryl)silanes can participate in more complex transformations, such as the direct C-H functionalization of enaminones. [5][6]In these systems, a reagent like copper(II) fluoride (CuF₂) can play a dual role. First, it serves as the source of fluoride ions to activate the silane for transmetalation. Second, it acts as a reoxidant, converting the Pd(0) generated after reductive elimination back to the active Pd(II) state required for the initial C-H activation step. [5][6]This approach offers greater atom economy by avoiding the pre-functionalization of one of the coupling partners.
Experimental Protocol and Practical Considerations
Executing a successful cross-coupling with this compound requires careful attention to experimental conditions to maximize yield and minimize side reactions, most notably the homocoupling of the thienylsilane. [7]
General Protocol: Hiyama-Type Coupling
This protocol is a generalized guideline and requires optimization for specific substrates.
-
Preparation (The "Why"): All glassware must be rigorously oven-dried and cooled under an inert atmosphere (e.g., Argon). Solvents like THF or Dioxane must be anhydrous and degassed. This is critical because oxygen can promote the undesired homocoupling of the thienylsilane and moisture can hydrolyze the silane reagent. [7]2. Reaction Setup:
-
To a dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%). The choice of ligand is crucial; bulky, electron-rich ligands often promote the desired reductive elimination over side reactions. [8][7] * Evacuate and backfill the flask with inert gas at least three times.
-
Under a positive pressure of inert gas, add the aryl halide (1.0 mmol) and this compound (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., THF, 5 mL).
-
Finally, add the activator. If using a fluoride source like tetrabutylammonium fluoride (TBAF), ensure it is anhydrous. Add the solution of the activator (1.5 mmol) dropwise.
-
-
Execution and Monitoring:
-
Stir the mixture at the optimized temperature (typically 60-100 °C).
-
Monitor the reaction's progress using an appropriate analytical technique such as TLC or GC-MS.
-
-
Workup: Upon completion, the reaction is cooled, quenched (e.g., with aqueous NH₄Cl), and extracted with an organic solvent. The product is then purified by column chromatography.
Troubleshooting Common Issues
| Issue | Causality | Recommended Solution |
| Significant Homocoupling | Presence of oxygen promoting oxidative dimerization; suboptimal catalyst/ligand choice. [7] | Rigorously degas all reagents and solvents; maintain a strict inert atmosphere. Screen different bulky, electron-rich phosphine ligands. [7] |
| Low or No Conversion | Ineffective activation of the silane; catalyst decomposition. | Ensure the fluoride activator (e.g., TBAF) is anhydrous. Use a more robust ligand to stabilize the palladium catalyst. [7] |
| Reaction Stalls | The catalyst may be degrading over time. | A slow addition of the silane or halide can sometimes help maintain a stable concentration of the active catalyst. [7] |
Applications in Materials Science and Drug Development
The 2-thienyl moiety is a fundamental building block in the field of organic electronics, forming the backbone of many conductive polymers and materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). [9][10][11]this compound, via the Hiyama coupling, provides a reliable method for incorporating this unit into larger π-conjugated systems. [1]Its stability and favorable handling characteristics make it suitable for scaling up the synthesis of these advanced materials.
In medicinal chemistry, the thiophene ring is a common scaffold in many biologically active molecules. [12]The ability to use this compound to controllably form C-C bonds allows for the late-stage functionalization of complex molecules, which is a valuable strategy in drug discovery programs. [1]
Conclusion
The mechanism of action of this compound in organic reactions is fundamentally centered on the controlled activation of its Si-C bond. Through nucleophilic attack by an activator like fluoride, the stable tetracoordinate silane is converted into a highly reactive pentacoordinate silicate. This activated species is then competent to participate in the transmetalation step of the palladium-catalyzed Hiyama cross-coupling cycle, enabling the efficient and reliable formation of C-C bonds. A thorough understanding of this activation principle and the subsequent catalytic cycle empowers chemists to troubleshoot reactions, optimize conditions, and harness the full synthetic potential of this versatile reagent in the development of novel materials and pharmaceuticals.
References
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Hiyama Coupling . Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods . National Institutes of Health (NIH). [Link]
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Hiyama coupling . Wikipedia. [Link]
-
Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol . National Institutes of Health (NIH). [Link]
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Does anyone know if (2-thienyl)dimethylsilanol or (2-thienyl)triethoxysilane can undergo cross-coupling reactions with aryl halogenides? . ResearchGate. [Link]
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TRIETHYOXY-2-THIENYLSILANE 97 . ChemBK. [Link]
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palladium catalytic cycle . YouTube. [Link]
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Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol . ResearchGate. [Link]
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Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications . National Institutes of Health (NIH). [Link]
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Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction . ARKAT USA. [Link]
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Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics . MDPI. [Link]
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Geminal-Based Strategies for Modeling Large Building Blocks of Organic Electronic Materials . National Institutes of Health (NIH). [Link]
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Organic materials for organic electronic devices . ResearchGate. [Link]
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Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors . National Center for Biotechnology Information. [Link]
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"reactivity and stability of Triethoxy-2-thienylsilane under different conditions"
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Triethoxy-2-thienylsilane is a versatile organosilicon compound that holds significant promise in materials science and pharmaceutical development. Its unique structure, combining a reactive triethoxysilyl group with a sulfur-containing thiophene ring, makes it a valuable precursor for novel organic solar cell materials and a key reagent in the synthesis of complex molecules.[1] This technical guide provides an in-depth analysis of the reactivity and stability of this compound under a variety of conditions, offering field-proven insights and detailed experimental protocols to support its effective application in research and development.
Introduction: The Molecular Architecture and Its Implications
This compound, with the chemical formula C₁₀H₁₈O₃SSi, is a yellow to brown liquid characterized by a distinct thiophene odor.[1] At its core, the molecule's reactivity is dictated by two primary functional components: the triethoxysilyl group and the 2-thienyl moiety. The silicon-oxygen bonds of the ethoxy groups are susceptible to hydrolysis, a characteristic feature of alkoxysilanes that enables the formation of siloxane polymers (silicones). The thiophene ring, an aromatic heterocycle, provides a site for various organic transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2]
Understanding the interplay between these two functional groups is paramount for predicting the compound's behavior and designing robust synthetic protocols. This guide will systematically explore the key factors governing the stability and reactivity of this compound, providing a framework for its rational use in complex applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for safe handling, storage, and the design of experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₃SSi | [3][4][5][6] |
| Molecular Weight | 246.40 g/mol | [3][4][5][6] |
| Appearance | Yellow to brown liquid | [1] |
| Density | 1.049 g/mL at 25 °C | [2][3] |
| Boiling Point | 78 °C at 0.5 mmHg | [2][3] |
| Refractive Index | n20/D 1.4670 | [2][3] |
| Flash Point | 105.6 °C (222.1 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C | [3] |
Stability Profile
While generally stable at room temperature, the utility of this compound is intrinsically linked to its susceptibility to degradation under specific conditions.[1] A thorough understanding of its stability profile is critical for ensuring reproducibility and achieving desired outcomes in experimental work.
Hydrolytic Stability: The Gateway to Siloxane Formation
The most significant reactivity pathway for this compound is the hydrolysis of its ethoxy groups, followed by condensation to form polysiloxanes. This process is the foundation of sol-gel chemistry, where molecular precursors are converted into solid materials.[7][8][9]
The hydrolysis reaction is catalyzed by both acids and bases. The general mechanism involves the nucleophilic attack of water on the silicon atom, leading to the step-wise replacement of ethoxy groups with hydroxyl groups (silanols). These silanol intermediates are highly reactive and readily undergo condensation to form stable siloxane (Si-O-Si) bonds.
Figure 1: General pathway for the hydrolysis and condensation of this compound.
The rate of hydrolysis is highly dependent on pH. In acidic conditions, the reaction is initiated by the protonation of an ethoxy oxygen, making the silicon atom more electrophilic and susceptible to attack by water. Under basic conditions, the reaction proceeds via the nucleophilic attack of a hydroxide ion on the silicon atom. The hydrolysis rate of alkoxysilanes generally shows a U-shaped curve with respect to pH, with the minimum rate typically occurring around pH 4.
Thermal Stability
While specific high-temperature decomposition studies for this compound are not extensively documented in publicly available literature, general principles for organoalkoxysilanes suggest that thermal degradation will occur at elevated temperatures. The decomposition pathways are likely to involve the cleavage of the silicon-carbon and carbon-sulfur bonds within the thiophene ring, as well as reactions involving the ethoxy groups. For many polysiloxanes derived from sol-gel processes, significant thermal decomposition is observed at temperatures above 300-400°C.[9][10]
Experimental Protocol: Thermogravimetric Analysis (TGA)
A standard method to assess thermal stability is Thermogravimetric Analysis (TGA).
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a clean TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Temperature Program: Ramp the temperature from ambient (e.g., 25°C) to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition and the temperatures of maximum mass loss provide critical information about the thermal stability of the compound.
Photostability
The thiophene ring in this compound contains a conjugated π-system, which can absorb UV radiation. Prolonged exposure to high-energy light may lead to photochemical degradation. For applications where the material will be exposed to light, particularly in the context of organic electronics, photostability testing is crucial.
Experimental Protocol: Photostability Testing (ICH Q1B Guideline) [11][12]
A standardized approach to assess photostability is outlined in the ICH Q1B guideline.
-
Sample Preparation: Prepare samples of this compound, both as the neat liquid and in a relevant solvent system. Prepare a dark control sample wrapped in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides a standardized overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
Analysis: After exposure, analyze the samples and the dark control using a stability-indicating analytical method (e.g., HPLC-UV) to quantify any degradation products and the loss of the parent compound.
Reactivity Profile
The reactivity of this compound can be broadly categorized by the reactions of the triethoxysilyl group and the thienyl moiety.
Reactions at the Silicon Center
As discussed in the context of hydrolysis, the silicon atom is electrophilic and susceptible to nucleophilic attack. Besides water, other nucleophiles can react with the Si-OEt bonds.
-
Reaction with Strong Acids and Bases: this compound will react with strong acids and bases, which catalyze its hydrolysis and condensation.[1]
-
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds are potent nucleophiles that can potentially react with the ethoxy groups, although their primary reactivity is often directed towards other functional groups in more complex molecules.[13]
Reactions of the Thiophene Ring
The 2-thienyl group imparts significant reactivity, making this compound a valuable building block in organic synthesis.
-
Palladium-Catalyzed Cross-Coupling Reactions: This is a cornerstone application of this compound. It serves as a silicon-based nucleophile in Hiyama-type cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl and vinyl halides.[2] This reaction is pivotal in the synthesis of conjugated polymers and other advanced materials.
Figure 2: Schematic representation of a Hiyama cross-coupling reaction involving this compound.
Experimental Protocol: Hiyama Cross-Coupling
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in oven-dried glassware to exclude moisture and oxygen, which can deactivate the catalyst and lead to side reactions.
-
Reagent Preparation:
-
Dissolve the aryl halide (1.0 mmol) and this compound (1.2 mmol) in an anhydrous, degassed solvent (e.g., THF or dioxane).
-
In a separate flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., a phosphine ligand).
-
-
Reaction Setup:
-
Add the solution of the aryl halide and silane to the flask containing the catalyst.
-
Add the activator, typically a fluoride source such as TBAF (tetrabutylammonium fluoride) (1.5 mmol).
-
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography.
-
Reactivity with Strong Oxidants: this compound is expected to react with strong oxidizing agents.[1] The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, or even ring-opening under harsh conditions.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: It is irritating to the eyes, respiratory system, and skin.[1][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[1][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition, strong oxidizing agents, acids, and bases. Recommended storage is at 2-8°C.[3]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations.
Conclusion
This compound is a compound of significant interest due to its dual reactivity, enabling both the formation of inorganic siloxane networks and participation in sophisticated organic transformations. Its stability is largely governed by its sensitivity to hydrolysis, which can be controlled by pH. The thiophene moiety provides a handle for advanced synthetic applications, particularly in palladium-catalyzed cross-coupling reactions. A comprehensive understanding of its stability and reactivity, as outlined in this guide, is essential for harnessing its full potential in the development of novel materials and pharmaceuticals.
References
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ChemBK. (2024). TRIETHYOXY-2-THIENYLSILANE 97. Retrieved from [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PMC. Retrieved from [Link]
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Li, Y. S., & Ba, A. (2008). Spectroscopic studies of triethoxysilane sol-gel and coating process. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(5), 1013–1019. Retrieved from [Link]
-
Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019). PMC. Retrieved from [Link]
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ChemRxiv. (n.d.). Sol gel technique to prepare composite material of glass-dye-polymers. Retrieved from [Link]
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Oostendorp, D. J., Bertrand, G., & Stoffer, J. (n.d.). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (2021). Kinetics of the Thermal Decomposition of Ethylsilane: Shock-Tube and Modeling Study. Retrieved from [Link]
-
Synthesis of SiO2 Nanostructures Using Sol-Gel Method. (n.d.). Semantic Scholar. Retrieved from [Link]
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Li, Y. S., & Ba, A. (2008). Spectroscopic studies of triethoxysilane sol-gel and coating process. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(5), 1013–1019. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
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LSU Scholarly Repository. (n.d.). The roles of silanes as coupling reagents and in deoxygenative alkylations. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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Waseda University. (1997). Inorganic-Organic Layered Materials Derived via the Hydrolysis and Polycondensation of Trialkoxy(alkyl)silanes. Retrieved from [Link]
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PubMed. (n.d.). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. Retrieved from [Link]
-
MDPI. (n.d.). The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition and kinetics of the precursors for obtaining zno and teah modified ZnO nanopowders. Retrieved from [Link]
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ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
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Addition of Organometallic Nucleophiles. (n.d.). LibreTexts. Retrieved from [Link]
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ResearchGate. (n.d.). Electrochemical Stability of Li10GeP2S12 and Li7La3Zr2O12 Solid Electrolytes. Retrieved from [Link]
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Scilit. (n.d.). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Retrieved from [Link]
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MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from [Link]
-
PubMed. (2017). Thermolysis kinetics and thermal degradation compounds of alliin. Retrieved from [Link]
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ResearchGate. (n.d.). Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. Retrieved from [Link]
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MDPI. (2020). Kinetics and Thermodynamics of Thermal Degradation of Different Starches and Estimation the OH Group and H2O Content on the Surface by TG/DTG-DTA. Retrieved from [Link]
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YouTube. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Retrieved from [Link]
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NECTAR COST. (n.d.). Tin(II) hydrolysis constants. Retrieved from [Link]
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A Comprehensive Technical Guide to Triethoxy-2-thienylsilane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Triethoxy-2-thienylsilane is a versatile organosilicon compound that has garnered significant interest in the fields of organic synthesis and materials science. Its unique molecular architecture, combining a reactive triethoxysilyl group with an electron-rich thiophene ring, makes it a valuable precursor for a diverse array of applications. This technical guide provides a comprehensive literature review of this compound, offering in-depth insights into its synthesis, characterization, and key applications. As a senior application scientist, the aim is to present this information not merely as a collection of facts, but as a practical resource that explains the underlying principles and provides actionable knowledge for researchers in the field.
Physicochemical and Spectroscopic Properties
This compound is a liquid at room temperature, typically appearing as a yellow to brown liquid[1]. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃SSi | [2][3] |
| Molecular Weight | 246.40 g/mol | [2][3] |
| Boiling Point | 78 °C at 0.5 mmHg | [1][2][3] |
| Density | 1.049 g/mL at 25 °C | [1][2][3] |
| Refractive Index (n20/D) | 1.4670 | [1][2][3] |
| Flash Point | 105.6 °C (222.1 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2][3] |
Spectroscopic Characterization:
The structural integrity of this compound is confirmed through various spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrational modes would include Si-O-C stretching, C-H stretching from the thiophene ring and ethoxy groups, and C-S stretching of the thiophene ring. An FTIR spectrum for the closely related triethoxy(phenyl)silane is available and can serve as a reference for identifying the triethoxysilyl group vibrations[4]. A publicly available FTIR spectrum for Triethoxy(2-thienyl)silane can be found in the SpectraBase database[5].
Synthesis of this compound
The synthesis of this compound can be achieved through several established organometallic routes. The most common and practical approach involves the use of a Grignard reagent.
Grignard Reaction Route
This method relies on the formation of a thienyl Grignard reagent, which then acts as a nucleophile to attack a silicon electrophile, typically tetraethoxysilane (TEOS).
Reaction Scheme:
Figure 1: Synthesis of this compound via Grignard reaction.
Detailed Protocol (Inferred from general procedures for aryltrialkoxysilanes[3][6]):
-
Preparation of the Grignard Reagent (2-Thienylmagnesium bromide):
-
All glassware must be rigorously dried to exclude moisture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are placed in a flask with a magnetic stirrer.
-
A solution of 2-bromothiophene in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) is added dropwise to the magnesium turnings.
-
The reaction is typically initiated with a small crystal of iodine or by gentle heating. Once initiated, the reaction is usually self-sustaining.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed, resulting in a solution of 2-thienylmagnesium bromide[7][8].
-
-
Reaction with Tetraethoxysilane (TEOS):
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
Tetraethoxysilane (TEOS) is added dropwise to the stirred Grignard solution. An excess of TEOS is often used to minimize the formation of di- and tri-substituted products[3].
-
The reaction mixture is then stirred for a specified period, allowing the nucleophilic attack of the Grignard reagent on the silicon atom of TEOS.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water, which would lead to the formation of thiophene and quench the desired reaction.
-
Inert Atmosphere: Oxygen can react with the Grignard reagent, leading to the formation of undesired byproducts.
-
Dropwise Addition: The formation of the Grignard reagent and its subsequent reaction with TEOS are exothermic. Dropwise addition allows for better temperature control and prevents runaway reactions.
-
Excess TEOS: Using an excess of the silicon electrophile favors the formation of the monosubstituted product, this compound, by statistically reducing the chances of a second Grignard reagent molecule reacting with the initially formed product.
Hydrosilylation Route
While less commonly reported for this specific compound, hydrosilylation of a suitable thiophene precursor with triethoxysilane in the presence of a transition metal catalyst is a potential synthetic route. For instance, the direct C-H silylation of thiophene at the 2-position with triethoxysilane could be a possibility, although regioselectivity might be a challenge[9].
Key Applications of this compound
The utility of this compound stems from its dual functionality: the triethoxysilyl group allows for surface modification and acts as a latent nucleophile in cross-coupling reactions, while the thienyl moiety is a key building block for organic electronic materials.
Palladium-Catalyzed Cross-Coupling Reactions (Hiyama Coupling)
This compound serves as an effective nucleophilic partner in palladium-catalyzed Hiyama cross-coupling reactions to form carbon-carbon bonds[1][2][3]. This reaction provides a valuable alternative to other cross-coupling methods like Suzuki and Stille couplings, with organosilicon reagents being generally less toxic and more stable.
Reaction Scheme:
Figure 2: General scheme of a Hiyama cross-coupling reaction using this compound.
Mechanism and Experimental Considerations:
The Hiyama coupling typically requires the activation of the carbon-silicon bond by a nucleophilic species, most commonly a fluoride source (e.g., TBAF) or a base[9][10]. The activator coordinates to the silicon atom, forming a hypervalent silicate, which is more reactive towards transmetalation with the palladium catalyst.
Exemplary Protocol (Based on general Hiyama coupling procedures[11][12]):
-
To a reaction vessel under an inert atmosphere, add the aryl or vinyl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), and a suitable ligand if required.
-
Add a degassed solvent (e.g., THF, dioxane, or toluene).
-
Add the activator (e.g., a solution of TBAF in THF or an aqueous base like NaOH).
-
Heat the reaction mixture to the desired temperature (often in the range of 60-100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
The crude product is then purified by column chromatography.
The choice of catalyst, ligand, activator, and solvent is crucial for achieving high yields and selectivities and needs to be optimized for specific substrates.
Precursor for Organic Electronic Materials
The thiophene unit is a fundamental building block for conjugated polymers used in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). This compound can be used as a monomer or a precursor to introduce the 2-thienyl moiety into these materials[1][13]. The triethoxysilyl group can facilitate purification and, in some cases, be utilized for subsequent reactions or to influence the material's properties. The synthesis of electron-donating polymers for organic solar cells often involves the polymerization of thiophene-containing monomers[14][15][16].
Surface Modification of Metal Oxides
The triethoxysilyl group of this compound can undergo hydrolysis and condensation to form strong covalent bonds with hydroxyl groups present on the surfaces of metal oxides like silica (SiO₂), titania (TiO₂), and zinc oxide (ZnO)[17][18]. This allows for the formation of self-assembled monolayers (SAMs) where the thiophene group is exposed at the surface, thereby altering the surface properties.
Workflow for Surface Modification:
Figure 3: Workflow for the surface modification of metal oxides using this compound.
This surface functionalization can be employed to:
-
Control Wettability: Introduce hydrophobicity or alter the surface energy.
-
Improve Interfacial Adhesion: Enhance the compatibility between an inorganic substrate and an organic overlayer (e.g., a polymer coating).
-
Fabricate Sensors: The thiophene unit can be further functionalized or used as a recognition element.
-
Tune Electronic Properties: Modify the work function of electrodes in electronic devices.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin[1][2]. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is stable at room temperature but may react with strong oxidizing agents and under acidic conditions[1]. It should be stored away from sources of ignition.
Conclusion
This compound is a valuable and versatile reagent in modern organic and materials chemistry. Its synthesis via the Grignard reaction is a well-established and scalable method. Its primary applications in palladium-catalyzed cross-coupling reactions, as a precursor for organic electronic materials, and for the functionalization of surfaces highlight its importance as a molecular building block. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in their respective fields.
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TRIETHYOXY-2-THIENYLSILANE 97 - ChemBK. (2024-04-09). Available at: [Link]
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Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction - Arkat USA. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Surface Modification of Silica Nanoparticles with Triethoxy-2-thienylsilane
Introduction: The Strategic Advantage of Thienyl-Functionalized Silica Nanoparticles
Silica nanoparticles (SNPs) are a cornerstone material in advanced research and development, prized for their tunable size, high surface area, and biocompatibility.[1][2] However, the native silica surface, rich in silanol (Si-OH) groups, often requires modification to enhance compatibility with organic matrices, introduce specific functionalities, or prevent aggregation.[3][4] This application note details a robust protocol for the surface functionalization of SNPs using Triethoxy-2-thienylsilane, a specialized organosilane that introduces a thiophene moiety onto the nanoparticle surface.
The thiophene group is of particular interest due to its electron-rich aromatic nature, making it a versatile handle for a variety of subsequent chemical transformations, including electropolymerization, metal coordination, and cross-coupling reactions. This opens up a vast application space for the resulting functionalized nanoparticles in fields such as organic electronics, catalysis, biosensing, and targeted drug delivery.[2][5]
This guide is designed for researchers and professionals in materials science and drug development. It provides not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deep understanding of the modification process.
The Silanization Reaction: A Mechanistic Overview
The covalent attachment of this compound to the silica surface is a two-step process driven by the principles of sol-gel chemistry.[6]
-
Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OCH2CH3) on the silane in the presence of water. This reaction forms reactive silanol (Si-OH) intermediates and releases ethanol as a byproduct. The rate of hydrolysis is influenced by pH and the solvent system.
-
Condensation: The newly formed silanols on the this compound molecule then undergo a condensation reaction with the silanol groups present on the surface of the silica nanoparticles.[6] This results in the formation of stable siloxane (Si-O-Si) bonds, covalently grafting the thienyl moiety to the nanoparticle surface. A secondary condensation reaction can also occur between adjacent hydrolyzed silane molecules, potentially leading to a degree of polymerization on the surface.
Understanding this mechanism is crucial for optimizing reaction conditions to achieve a uniform, high-density surface coverage while minimizing undesirable particle aggregation.[7][8]
Visualizing the Workflow and Reaction
To provide a clear conceptual framework, the following diagrams illustrate the overall experimental workflow and the core chemical reaction.
Caption: Experimental workflow for surface modification.
Caption: Silanization reaction mechanism.
Detailed Protocol: Step-by-Step Guide
This protocol is optimized for the functionalization of non-porous silica nanoparticles with a diameter of 50-100 nm. Adjustments may be necessary for particles of different sizes or porosity.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example |
| Silica Nanoparticles (SNPs) | 50-100 nm diameter, non-porous | Sigma-Aldrich |
| This compound | 97% purity | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | MilliporeSigma |
| Ethanol | 200 proof, absolute | Decon Labs |
| Deionized Water | 18.2 MΩ·cm | Millipore Milli-Q |
| Round-bottom flask | Two-neck, 250 mL | VWR |
| Condenser | Allihn or Liebig | Kimble Chase |
| Magnetic stirrer/hotplate | IKA | |
| Centrifuge | Capable of >10,000 x g | Beckman Coulter |
| Sonication bath | Branson | |
| Vacuum oven | Thermo Scientific | |
| Inert gas supply | Nitrogen or Argon | Airgas |
Pre-Reaction Preparations
-
Expert Insight: The success of silanization is critically dependent on the removal of physisorbed water from the silica surface and the use of an anhydrous solvent. Excess water can lead to self-condensation of the silane in solution, forming polysiloxane oligomers that can physically adsorb to the silica surface rather than covalently bonding.
-
Drying of Silica Nanoparticles: Dry the required amount of silica nanoparticles in a vacuum oven at 120 °C for at least 4 hours to remove adsorbed water. Allow to cool to room temperature in a desiccator before use.
-
Solvent Preparation: Use anhydrous toluene directly from a sealed bottle. If the solvent has been opened previously, it is advisable to dry it over molecular sieves.
Silanization Procedure
-
Dispersion: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 1.0 g of dried silica nanoparticles. Add 100 mL of anhydrous toluene. Seal the flask and place it in a sonication bath for 15 minutes to ensure a homogenous dispersion.
-
Reaction Setup: Transfer the flask to a magnetic stirrer/hotplate and fit it with a condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Silane Addition: With vigorous stirring, inject 0.5 mL of this compound into the silica dispersion using a syringe.
-
Rationale: The ratio of silane to silica is a critical parameter. This starting ratio is a robust baseline, but can be optimized to control the grafting density.
-
-
Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain reflux with vigorous stirring for 12 hours.
-
Cooling: After 12 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
Purification of Functionalized Nanoparticles
-
Trustworthiness through Validation: A thorough purification process is essential to remove unreacted silane and any self-condensed oligomers. Inadequate washing can lead to erroneous results in subsequent characterization and applications.
-
Initial Separation: Transfer the cooled reaction mixture to centrifuge tubes. Centrifuge at 12,000 x g for 15 minutes. Carefully decant and discard the supernatant.[9]
-
Washing Cycle: a. Add 40 mL of fresh toluene to the nanoparticle pellet. b. Resuspend the pellet thoroughly using a vortex mixer or sonication bath. c. Centrifuge again at 12,000 x g for 15 minutes and discard the supernatant. d. Repeat steps a-c two more times with toluene. e. Perform two additional washing cycles using absolute ethanol to remove the toluene.
-
Drying: After the final wash, dry the purified thienyl-functionalized silica nanoparticles in a vacuum oven at 60 °C overnight.
Characterization and Validation
Confirming the successful surface modification is a critical step. The following techniques provide complementary information to build a comprehensive picture of the material's properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present on the nanoparticle surface.
-
Expected Results:
-
Unmodified SNPs: A broad peak around 3400 cm⁻¹ (O-H stretching of silanol groups), and strong peaks around 1100 cm⁻¹ and 800 cm⁻¹ (Si-O-Si asymmetric and symmetric stretching, respectively).[10]
-
Modified SNPs: A reduction in the intensity of the O-H peak at ~3400 cm⁻¹. The appearance of new peaks corresponding to the thiophene ring (C-H stretching ~3100 cm⁻¹, C=C stretching ~1400-1500 cm⁻¹) and aliphatic C-H stretching from the ethoxy remnants or the silane backbone (~2900-3000 cm⁻¹).[10][11]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, allowing for the quantification of the organic grafting density.[12]
-
Procedure: Heat the sample from room temperature to 800 °C under a nitrogen atmosphere at a rate of 10 °C/min.
-
Data Analysis: Compare the TGA curve of the unmodified SNPs with the thienyl-functionalized SNPs. The weight loss between 200 °C and 600 °C for the modified particles, after correcting for the weight loss of the bare silica in the same range, corresponds to the decomposition of the grafted organic layer.[11][13]
| Sample | Expected Weight Loss (200-600 °C) | Calculated Grafting Density (molecules/nm²) |
| Unmodified SNPs | ~2-4% (due to dehydroxylation)[11] | N/A |
| Thienyl-functionalized SNPs | 8-15% | ~1.5 - 3.5 |
Note: Grafting density calculation requires knowledge of the nanoparticle surface area.
Transmission Electron Microscopy (TEM)
TEM is used to assess the morphology and dispersion of the nanoparticles before and after modification.
-
Expected Results: TEM images should confirm that the nanoparticles have maintained their size and spherical morphology post-functionalization. Crucially, the images should show that the rigorous washing and refluxing process has not induced significant irreversible aggregation.[14]
Applications and Future Directions
The successful grafting of thiophene moieties onto silica nanoparticles creates a powerful platform for further innovation:
-
Heavy Metal Adsorption: The sulfur atom in the thiophene ring can act as a soft Lewis base, showing a high affinity for heavy metal ions like mercury (Hg²⁺) and lead (Pb²⁺), making these materials promising for environmental remediation applications.[1]
-
Drug Delivery: The thiophene group can be a precursor for further functionalization, allowing the attachment of targeting ligands or therapeutic agents for advanced drug delivery systems.[3]
-
Catalysis: Thienyl-functionalized SNPs can serve as a support for catalytically active metal nanoparticles, with the thiophene group potentially influencing the electronic properties and stability of the catalyst.
-
Organic Electronics: The conductive properties of polythiophene can be harnessed by electropolymerizing the surface-grafted thiophene units, creating conductive core-shell nanoparticles.[5]
Safety and Handling
-
This compound is irritating to the eyes, respiratory system, and skin. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toluene is a flammable liquid with associated health risks. All heating and refluxing must be performed using a heating mantle and in a fume hood, away from sources of ignition.
References
-
ResearchGate. (n.d.). TGA curves of silica and modified silica nanoparticles. Retrieved from [Link]
-
MacLaughlin, S., et al. (2016). Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes. Journal of the American Chemical Society. Retrieved from [Link]
- IntechOpen. (n.d.). Applications of Functionalized Silica Nanoparticles. Retrieved from a chapter in a book published by IntechOpen.
-
ChemBK. (2024, April 9). TRIETHYOXY-2-THIENYLSILANE 97. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of silica and modified silica nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR analysis of (a) silica nanoparticles and (b) functionalized silica.... Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and characterization of surface modified silica nanoparticles with organo-silane compounds. Retrieved from [Link]
-
Godfrey, J., et al. (2019). Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. Analyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous silane modified silica sols: Theory and preparation. Retrieved from [Link]
-
Arizona State University. (2020, March 2). Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[]arene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS). Retrieved from [Link]
-
IWA Publishing. (2024, July 16). Nano-silica modified with silane and fluorinated chemicals to prepare a superhydrophobic coating for enhancing self-cleaning performance. Retrieved from [Link]
-
National Institutes of Health. (2022, December 8). Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups: A Promising Building-Block for the Design of Multifunctional Silica Nanoparticles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles. Retrieved from [Link]
-
Semantic Scholar. (2020, February 10). Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS). Retrieved from [Link]
-
SLS Ireland. (n.d.). This compound, 97%. Retrieved from [Link]
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PubMed Central. (2024, November 27). A Review of Current Developments in Functionalized Mesoporous Silica Nanoparticles: From Synthesis to Biosensing Applications. Retrieved from [Link]
-
Stanford Advanced Materials. (2020, June 6). Let's Understand the Functional Modification Technology of Silica Nanoparticles. Retrieved from [Link]
-
PubMed Central. (n.d.). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Functionalized Silica Nanoparticles: Classification, Synthetic Approaches and Recent Advances in Adsorption Applications. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Conductive Polymers Using Triethoxy-2-thienylsilane
Introduction: Bridging Organic Electronics and Inorganic Materials Science
The synthesis of conductive polymers has been a cornerstone of materials science for decades, enabling innovations in organic electronics, sensors, and energy storage.[1] Polythiophenes, in particular, are lauded for their environmental stability and tunable electronic properties.[1] This guide focuses on a unique monomer, Triethoxy-2-thienylsilane, which presents an exciting opportunity to create hybrid organic-inorganic materials. This bifunctional molecule combines the π-conjugated system of thiophene, essential for electrical conductivity, with the versatile chemistry of a triethoxysilane group.
The triethoxysilane moiety offers several advantages. It can act as a coupling agent to improve adhesion to inorganic substrates like glass and silicon wafers. Furthermore, under appropriate conditions, it can undergo hydrolysis and condensation to form a silica-like (Si-O-Si) network, a process known as sol-gel chemistry.[2][3] This allows for the in-situ formation of a polythiophene-silica hybrid material, potentially enhancing thermal stability, mechanical robustness, and processability.
These application notes provide detailed protocols for the synthesis of conductive polymers from this compound via two primary methods: chemical oxidative polymerization and electrochemical polymerization. We will delve into the causality behind experimental choices and provide a framework for the characterization of the resulting materials.
PART 1: Chemical Oxidative Polymerization
Chemical oxidative polymerization is a widely used, scalable method for synthesizing polythiophenes. The mechanism involves the use of an oxidizing agent, most commonly iron(III) chloride (FeCl₃), to induce the coupling of monomer units.
Mechanism of FeCl₃-Mediated Oxidative Polymerization
The polymerization proceeds through a series of oxidation and coupling steps. FeCl₃ acts as an oxidant, removing an electron from the thiophene ring to form a radical cation. These radical cations then couple, and subsequent deprotonation leads to the formation of dimers, oligomers, and ultimately the polythiophene chain. The triethoxysilane group is generally stable under these conditions, allowing for its incorporation into the final polymer structure.
Diagram: Oxidative Polymerization Workflow
Caption: Workflow for the chemical oxidative polymerization of this compound.
Protocol 1: Chemical Oxidative Polymerization of this compound
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) Chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (CHCl₃) or Nitromethane (CH₃NO₂) (solvent)
-
Methanol (for precipitation and washing)
-
Deionized Water
-
Acetone
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, dissolve this compound in anhydrous chloroform. A typical concentration is 0.1 M. Purge the flask with inert gas for 15-20 minutes to remove oxygen.
-
Oxidant Preparation: In a separate dry flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. A common molar ratio of FeCl₃ to monomer is 4:1.
-
Polymerization: While stirring the monomer solution vigorously, add the FeCl₃ solution dropwise using a dropping funnel over a period of 30-60 minutes. The reaction is exothermic; maintain the temperature at room temperature or slightly below using a water bath if necessary. The solution should darken, indicating polymerization.
-
Reaction Time: After the addition is complete, allow the reaction to stir at room temperature for 2 to 24 hours. Longer reaction times generally lead to higher molecular weights.
-
Precipitation and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid sequentially with copious amounts of methanol (to remove unreacted monomer and oligomers), deionized water (to remove FeCl₃ and its byproducts), and finally with acetone.
-
Drying: Dry the purified polymer in a vacuum oven at 40-60 °C overnight. The final product is typically a dark-colored powder.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Water can react with FeCl₃ and the triethoxysilane groups, interfering with the polymerization and potentially causing premature hydrolysis and condensation of the silane moieties.
-
Inert Atmosphere: Oxygen can act as a quenching agent for the radical cations, hindering polymerization and leading to lower molecular weight polymers.
-
Slow Addition of Oxidant: This helps to control the reaction rate and temperature, leading to a more controlled polymerization and potentially higher quality polymer.
-
Methanol Precipitation: Poly(this compound) is insoluble in methanol, while the monomer and short-chain oligomers are soluble, allowing for effective purification.
| Parameter | Typical Value | Rationale |
| Monomer Concentration | 0.1 M | Balances reaction rate and solubility. |
| Oxidant:Monomer Ratio | 4:1 | Ensures complete oxidation of the monomer. |
| Solvent | Anhydrous Chloroform | Good solvent for both monomer and growing polymer chains. |
| Reaction Temperature | Room Temperature | Sufficient for polymerization without significant side reactions. |
| Reaction Time | 2-24 hours | Affects polymer molecular weight and yield. |
PART 2: Electrochemical Polymerization
Electrochemical polymerization offers excellent control over the thickness and morphology of the resulting polymer film, as it is directly deposited onto a conductive substrate (the working electrode).
Mechanism of Electropolymerization
In this process, a potential is applied to a working electrode immersed in a solution containing the monomer and a supporting electrolyte. The monomer is oxidized at the electrode surface, forming radical cations. These reactive species then couple and polymerize on the electrode surface. The triethoxysilane groups can either remain intact or undergo hydrolysis and condensation if water is present in the electrolyte solution.
Diagram: Electrochemical Polymerization Setup
Caption: Schematic of a three-electrode setup for electropolymerization.
Protocol 2: Electrochemical Polymerization of this compound
Materials:
-
This compound (monomer)
-
Supporting Electrolyte (e.g., Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄))
-
Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (solvent)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum, or Gold)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Nitrogen or Argon bubbling tube
Procedure:
-
Electrode Preparation: Thoroughly clean the working electrode by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the electrode under a stream of nitrogen.
-
Electrolyte Preparation: Prepare a solution of this compound (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Cell Assembly and Degassing: Assemble the three-electrode cell with the cleaned working electrode, counter electrode, and reference electrode. Fill the cell with the electrolyte solution and deoxygenate by bubbling with nitrogen or argon for at least 15 minutes.
-
Electropolymerization: Perform the electropolymerization using one of the following methods:
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes (e.g., +1.5 to +2.0 V vs. Ag/AgCl). The polymerization time will determine the film thickness.
-
Galvanostatic: Apply a constant current density (e.g., 0.1 to 1.0 mA/cm²).
-
Cyclic Voltammetry: Cycle the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidizes (e.g., +2.0 V) for a set number of cycles. An increase in the peak currents with each cycle indicates polymer film growth.
-
-
Post-Polymerization Treatment: After polymerization, carefully remove the working electrode from the cell. Rinse it with the pure solvent to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode in a vacuum oven at a low temperature (e.g., 40 °C).
Causality Behind Experimental Choices:
-
Supporting Electrolyte: Provides ionic conductivity to the solution, which is necessary for the electrochemical process to occur.
-
Anhydrous Solvent: Minimizes the premature hydrolysis and condensation of the triethoxysilane groups, allowing for the formation of a more defined polythiophene backbone.
-
Deoxygenation: Oxygen can interfere with the polymerization process and degrade the resulting polymer film.
-
Choice of Electrochemical Method: Potentiostatic and galvanostatic methods are useful for growing films of a specific thickness, while cyclic voltammetry is excellent for studying the polymerization process and the electrochemical properties of the resulting film.
| Parameter | Typical Value | Rationale |
| Monomer Concentration | 0.05 - 0.2 M | Affects polymerization rate and film morphology. |
| Electrolyte Concentration | 0.1 M | Ensures sufficient ionic conductivity. |
| Solvent | Anhydrous Acetonitrile | Good electrochemical window and solubility for monomer/electrolyte. |
| Polymerization Potential | +1.5 to +2.0 V vs. Ag/AgCl | Potential at which the monomer is oxidized. |
| Scan Rate (CV) | 50-100 mV/s | Balances film growth and resolution of electrochemical features. |
PART 3: The Role of the Triethoxysilane Group: A Gateway to Hybrid Materials
A unique feature of poly(this compound) is the potential for subsequent or simultaneous sol-gel reactions. The triethoxy-silyl groups can be hydrolyzed to silanols (Si-OH), which then condense to form a siloxane (Si-O-Si) network.
This can be intentionally induced by exposing the polymer to moisture, either from the atmosphere or by adding a controlled amount of water and an acid or base catalyst to a solution or dispersion of the polymer. This process can be used to:
-
Cross-link the polymer chains: Improving solvent resistance and mechanical stability.
-
Form a hybrid organic-inorganic network: Combining the conductivity of the polythiophene with the thermal and structural properties of silica.
-
Enhance adhesion: The silanol groups can form strong bonds with hydroxylated surfaces like glass or metal oxides.
A general approach for post-polymerization hydrolysis and condensation involves dispersing the synthesized poly(this compound) in a solvent like ethanol, adding a small amount of water and a catalyst (e.g., HCl or NH₄OH), and allowing the mixture to react. The extent of the sol-gel reaction can be monitored by techniques like Fourier-Transform Infrared (FTIR) spectroscopy by observing the appearance of Si-OH and Si-O-Si bands.
PART 4: Characterization of Poly(this compound)
A thorough characterization is crucial to understand the structure and properties of the synthesized polymer.
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: To confirm the presence of the polythiophene backbone and the triethoxysilane groups (and Si-O-Si bonds if hydrolysis has occurred).
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and estimate the bandgap of the conductive polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (For soluble fractions) To elucidate the detailed chemical structure and regiochemistry of the polymer.
-
-
Morphological and Structural Analysis:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer powder or film.
-
X-ray Diffraction (XRD): To assess the crystallinity and ordering of the polymer chains.
-
-
Electrical Characterization:
-
Four-Point Probe or Two-Point Probe Measurement: To determine the electrical conductivity of the polymer.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Conclusion
The synthesis of conductive polymers from this compound opens up a fascinating area of research at the interface of organic electronics and inorganic materials science. The protocols provided herein, based on established methods for polythiophene synthesis, offer a robust starting point for researchers to explore the unique properties of these hybrid materials. The ability to combine the electrical conductivity of a conjugated polymer with the processability and stability of a silica network in a single material holds significant promise for the development of advanced functional materials for a wide range of applications.
References
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- Tripathi, B. P., et al. (2015). Al2O3/polythiophene nanocomposites for ammonia sensing.
- Corriu, R. J. P. (2000). The chemistry of the Si-O-Si linkage.
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Application Notes and Protocols for the Preparation of Self-Assembled Monolayers using Triethoxy-2-thienylsilane
Introduction: The Role of Thiophene-Based Silanes in Surface Engineering
Self-assembled monolayers (SAMs) represent a versatile and powerful technique for modifying the physicochemical properties of surfaces.[1][2] This is achieved through the spontaneous organization of functionalized long-chain organic molecules onto a suitable substrate.[2] Among the various classes of molecules used for SAM formation, organosilanes are particularly noteworthy for their ability to form robust, covalently bound layers on hydroxylated surfaces such as silicon oxide, glass, and various metal oxides.[1][3][4]
This guide focuses on triethoxy-2-thienylsilane, a molecule of significant interest for creating functional surfaces. The thiophene moiety, a sulfur-containing aromatic heterocycle, imparts unique electronic and optical properties to the surface, making it an attractive candidate for applications in organic electronics, biosensors, and as a platform for further chemical modification.[5][6][7] The triethoxysilane group serves as the anchoring unit, enabling the formation of a stable, cross-linked monolayer.[3][8]
These application notes provide a comprehensive overview of the principles and a detailed protocol for the preparation of high-quality this compound SAMs on silicon oxide substrates.
Part 1: Foundational Principles of this compound SAM Formation
The formation of a stable and well-ordered this compound SAM is a multi-step process governed by hydrolysis and condensation reactions.[8][9]
1.1 Hydrolysis: The process begins with the hydrolysis of the triethoxy groups (-OCH₂CH₃) in the presence of water to form reactive silanol groups (-OH).[8][9][10] This reaction is often the rate-limiting step and can be catalyzed by either acid or base.[8][9] The presence of a thin layer of adsorbed water on the substrate surface is typically sufficient to initiate this process.
1.2 Condensation and Surface Anchoring: The newly formed silanol groups can then undergo two types of condensation reactions:
-
Intermolecular Condensation: Silanol groups on adjacent this compound molecules react to form stable siloxane bonds (Si-O-Si), leading to a cross-linked network that enhances the stability of the monolayer.[3]
-
Surface Condensation: The silanol groups of the hydrolyzed silane react with the hydroxyl groups (-OH) present on the substrate surface (e.g., silicon wafer with a native oxide layer) to form covalent siloxane bonds, firmly anchoring the molecules to the substrate.[8]
1.3 Self-Assembly: Van der Waals interactions and potential π-π stacking between the thiophene rings of adjacent molecules drive the self-organization of the anchored silanes into a densely packed and ordered monolayer.[5] The final orientation of the thiophene groups will depend on factors such as deposition time and the quality of the substrate.
Diagram of the Self-Assembly Mechanism
Caption: Experimental workflow for SAM preparation.
Part 3: Characterization of the this compound SAM
After deposition, it is crucial to characterize the resulting monolayer to assess its quality, thickness, and surface properties. Several analytical techniques are commonly employed for this purpose.
3.1 Characterization Techniques and Expected Results
| Technique | Information Provided | Typical Expected Results for a High-Quality SAM |
| Contact Angle Goniometry | Surface wettability and hydrophobicity. [3] | A significant increase in the water contact angle compared to the bare hydroxylated silicon wafer, indicating the successful formation of a hydrophobic monolayer. |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and presence of defects. [3][11] | A smooth and uniform surface with low root-mean-square (RMS) roughness, comparable to the underlying substrate. [11] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. [12][13] | Presence of Si, C, O, and S peaks. High-resolution scans of the Si 2p, C 1s, and S 2p regions can confirm the formation of siloxane bonds and the integrity of the thiophene ring. [11][13] |
| Ellipsometry | Monolayer thickness. [3][12] | A uniform thickness consistent with a monolayer of vertically oriented this compound molecules. |
Part 4: Troubleshooting and Key Considerations
-
Incomplete Monolayer Formation: This can be caused by insufficient cleaning of the substrate, inactive (hydrolyzed) silane solution, or insufficient immersion time. Ensure the substrate is thoroughly cleaned and hydroxylated, and use a freshly prepared silane solution.
-
Aggregates on the Surface: Premature polymerization of the silane in solution due to the presence of excess water can lead to the formation of aggregates. Use anhydrous solvents and maintain an inert atmosphere during deposition. [12]* Variability in Results: Consistency is key. Ensure that all parameters, including cleaning procedures, solution concentrations, immersion times, and curing conditions, are kept constant between experiments.
Conclusion
The preparation of self-assembled monolayers of this compound offers a robust method for creating functional surfaces with tailored electronic and chemical properties. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can reliably produce high-quality, uniform SAMs for a wide range of applications in materials science, electronics, and biotechnology.
References
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Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. [Link]
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Harrison, K. E. (2001). Formation and Characterization of Self-Assembled Monolayers Composed of [ω-(3-thienyl)alkyl]trichlorosilanes. Clemson University. [Link]
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Zhang, F., et al. (2007). Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. Thin Solid Films, 515(15), 6049-6056. [Link]
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Castillo, J., et al. (2015). Characterization of alkylsilane self-assembled monolayers by molecular simulation. Langmuir, 31(9), 2660-2670. [Link]
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ResearchGate. (2017). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. [Link]
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St Andrews Research Repository. (n.d.). Self-assembled monolayers on silicon : deposition and surface chemistry. [Link]
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Wasserman, S. R., et al. (1989). Formation and Characterization of a Highly Ordered and Well-Anchored Alkylsilane Monolayer on Mica by Self-Assembly. Langmuir, 5(4), 1034-1038. [Link]
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Semantic Scholar. (2015). Characterization of alkylsilane self-assembled monolayers by molecular simulation. [Link]
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ResearchGate. (n.d.). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. [Link]
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SciSpace. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. [Link]
-
ResearchGate. (n.d.). Surface-initiated polymerization of thiophene and pyrrole monomers on poly(terthiophene) films and oligothiophene monolayers. [Link]
-
Journal of Nanostructures. (2020). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. [Link]
-
Journal of Chemical Reviews. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
-
PubMed. (2008). Surface modification of ZnO using triethoxysilane-based molecules. [Link]
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ResearchGate. (2025). Phenothiazine‐Based Self‐Assembled Monolayer with Thiophene Head Groups Minimizes Buried Interface Losses in Tin Perovskite Solar Cells. [Link]
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ResearchGate. (n.d.). Surface Modification of Silicon Oxide with Trialkoxysilanes toward Close-Packed Monolayer Formation. [Link]
-
University of Washington Libraries. (n.d.). Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lubrication to Neuronal Development. [Link]
-
PubMed. (2025). Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. [Link]
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ResearchGate. (n.d.). Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. [Link]
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Utrecht University Student Theses Repository. (n.d.). Modification of the silica nanoparticle surface with organosilanes: introducing hydrophobicity for neutral wetting behavior. [Link]
-
ResearchGate. (n.d.). XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer. [Link]
-
PubMed. (2008). Attachment of 3-(Aminopropyl)triethoxysilane on silicon oxide surfaces: dependence on solution temperature. [Link]
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Wiley Analytical Science. (2014). AFM and XPS Study of Aminosilanes on Si. [Link]
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MDPI. (n.d.). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. [Link]
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Royal Society of Chemistry. (n.d.). Engineering gate dielectric surface properties for enhanced polymer field-effect transistor performance. [Link]
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Semantic Scholar. (n.d.). SEM, EDX, AFM, and XPS analysis of surface microstructure and chemical composition of nanograting patterns on silicon substrates. [Link]
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Application Notes and Protocols: A Guide to Silylation with Triethoxy-2-thienylsilane
Introduction: The Strategic Role of Triethoxy-2-thienylsilane in Modern Synthesis
In the landscape of synthetic chemistry, the strategic protection of functional groups is a cornerstone of elegant and efficient molecular construction. Among the myriad of protecting groups, silyl ethers have established a position of prominence due to their versatile stability, ease of introduction, and controlled removal. This compound emerges as a reagent of particular interest, offering a unique combination of reactivity and functionality. The presence of the thienyl group, an electron-rich aromatic heterocycle, can modulate the electronic properties of the silicon center, influencing its reactivity in silylation reactions.[1] Furthermore, the thienyl moiety provides a handle for further functionalization, potentially participating in cross-coupling reactions, thereby expanding the synthetic utility of the silylated product.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive experimental protocol for the silylation of alcohols using this compound. We will delve into the causality behind experimental choices, provide a self-validating, step-by-step protocol, and ground our discussion in authoritative references.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation. The following table summarizes the key physicochemical data for this compound.[3][4]
| Property | Value |
| CAS Number | 17984-89-3 |
| Molecular Formula | C₁₀H₁₈O₃SSi |
| Molecular Weight | 246.40 g/mol |
| Appearance | Colorless to yellow liquid |
| Density | 1.049 g/mL at 25 °C |
| Boiling Point | 78 °C at 0.5 mmHg |
| Refractive Index | n20/D 1.4670 |
| Storage Temperature | 2-8°C |
The Causality of Silylation: A Mechanistic Overview
The silylation of an alcohol to form a silyl ether is fundamentally a nucleophilic substitution reaction at the silicon center. The reaction can be catalyzed by either acid or base, with the choice of catalyst significantly influencing the reaction mechanism and scope.
Lewis Acid Catalysis: The B(C₆F₅)₃ Approach
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective Lewis acid catalyst for the dehydrogenative silation of alcohols.[5] The mechanism is believed to involve the activation of the silane by the borane through hydride abstraction. This generates a highly electrophilic silylium-like species, which is readily attacked by the alcohol nucleophile. The subsequent loss of a proton and dihydrogen gas drives the reaction to completion. This method is notable for its mild conditions and the clean formation of dihydrogen as the only byproduct.
Caption: B(C₆F₅)₃ catalyzed silylation mechanism.
Experimental Protocol: Silylation of a Primary Alcohol with this compound
This protocol is based on the mild and efficient method of B(C₆F₅)₃-catalyzed silylation.
Materials
-
Primary alcohol (e.g., 1-octanol)
-
This compound (1.05 eq)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (2 mol%)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas supply
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
Experimental Workflow
Caption: Step-by-step workflow for the silylation protocol.
Detailed Step-by-Step Procedure
-
Preparation: Assemble a round-bottom flask with a magnetic stir bar and flame-dry under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: To the flask, add the primary alcohol (1.0 eq) and anhydrous toluene (to achieve a concentration of 0.5 M).
-
Silane Addition: Add this compound (1.05 eq) to the stirred solution via syringe.
-
Catalyst Addition: Carefully add tris(pentafluorophenyl)borane (2 mol%) to the reaction mixture. A slight effervescence (hydrogen gas evolution) may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alcohol is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Washing: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Analytical Characterization
The successful formation of the 2-thienylsilyl ether can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The disappearance of the alcohol proton signal and the appearance of characteristic signals for the ethoxy groups on the silicon atom, along with the signals from the thienyl ring and the alkyl chain of the original alcohol, will confirm the product formation.
-
¹³C NMR: The appearance of new signals corresponding to the carbons of the ethoxy groups and shifts in the signals of the carbon adjacent to the oxygen will be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the silylated product will be observed.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and water, as it can hydrolyze.[7][8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Recommended storage temperature is 2-8°C.[7]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The clear visual cue of hydrogen evolution upon addition of the catalyst provides an initial indication of reaction initiation. The progress of the reaction can be unambiguously monitored by TLC or GC-MS, allowing for a definitive determination of the reaction endpoint. The straightforward work-up and purification, followed by standard analytical characterization, provide a robust system for confirming the identity and purity of the desired product.
References
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Gelest, Inc. (2015). Safety Data Sheet: TRIETHOXYSILANE. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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Yan, Z.-B., Peng, M., Chen, Q.-L., Lu, K., Tu, Y.-Q., Dai, K.-L., ... & Zhang, X.-M. (2021). An effective and versatile strategy for the synthesis of structurally diverse heteroarylsilanes via Ir(iii)-catalyzed C–H silylation. Chemical Science, 12(25), 8746-8752. Retrieved from [Link]
-
ChemBK. (2024). TRIETHYOXY-2-THIENYLSILANE 97. Retrieved from [Link]
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Yan, Z.-B., Peng, M., Chen, Q.-L., Lu, K., Tu, Y.-Q., Dai, K.-L., ... & Zhang, X.-M. (2021). An effective and versatile strategy for the synthesis of structurally diverse heteroarylsilanes via Ir( iii )-catalyzed C–H silylation. Chemical Science, 12(25), 8746-8752. Retrieved from [Link]
-
He, C., et al. (2025). Enantioselective Intermolecular C−H Silylation of Heteroarenes for the Synthesis of Acyclic Si‐Stereogenic Silanes. Angewandte Chemie International Edition. Retrieved from [Link]
-
Jes, J. (2020). FORMATION OF CARBON-SILICON BOND AND EFFECT OF SILICON ON ORGANIC REACTIONS. Journal of Emerging Technologies and Innovative Research, 7(5). Retrieved from [Link]
-
Wang, W., et al. (2019). Photocatalytic C–H silylation of heteroarenes by using trialkylhydrosilanes. Chemical Science, 10(1), 235-240. Retrieved from [Link]
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Li, Z., et al. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Retrieved from [Link]
-
Blackwell, J. M., Foster, K. L., Beck, V. H., & Piers, W. E. (1999). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry, 64(13), 4887–4892. Retrieved from [Link]
-
I.R.I.S. (n.d.). Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups. Retrieved from [Link]
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CIR. (n.d.). Safety Assessment of Alkoxyl Alkyl Silanes as Used in Cosmetics. Retrieved from [Link]
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Liu, T., et al. (2021). The effect of alkyl substitution position of thienyl outer side chains on photovoltaic performance of A–DA′D–A type acceptors. Energy & Environmental Science, 14(11), 5919-5928. Retrieved from [Link]
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ResearchGate. (2025). Effect of the Electronic Structure of Substituents at the Silicon Atom on the Structure and Bond Energies of Methylhydrosilanes and Silenes. Retrieved from [Link]
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"Triethoxy-2-thienylsilane as a crosslinking agent for silicones"
Application Notes & Protocols
Topic: Triethoxy-2-thienylsilane as a Crosslinking Agent for Silicones
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a novel crosslinking agent for silicone elastomers. Silicone elastomers are critical materials in numerous high-performance applications, and their properties are largely defined by the crosslinking chemistry used in their formulation. This guide details the principles of condensation curing, outlines the unique potential of incorporating a thiophene moiety into the silicone network, and provides detailed, field-proven protocols for the synthesis and characterization of thienyl-crosslinked silicone elastomers. The methodologies are designed to be self-validating, enabling users to not only prepare these advanced materials but also to systematically evaluate their properties.
Introduction: The Rationale for Advanced Crosslinking Agents
Silicone elastomers, primarily based on polydimethylsiloxane (PDMS), are renowned for their thermal stability, biocompatibility, and dielectric properties. The transition from viscous linear polymers to a durable, elastic solid is achieved through crosslinking, a process that forms a three-dimensional polymer network.[1] While various crosslinking strategies exist, condensation curing, which involves the reaction of a hydrolyzable silane with a silanol-terminated (hydroxyl-terminated) polymer, offers a versatile method for creating these networks at room or slightly elevated temperatures.[2]
The choice of crosslinking agent is a critical determinant of the final material's properties. Standard alkoxysilanes like tetraethoxysilane (TEOS) or methyltrimethoxysilane (MTMS) are effective but create relatively simple networks. The introduction of functional moieties via the crosslinker allows for the precise tuning of the elastomer's characteristics.
This compound is a compelling candidate for this purpose. The thienyl group, an aromatic sulfur-containing heterocycle, is known for its unique electronic properties and its presence in various pharmacologically active compounds and organic electronic materials.[3][4] Incorporating this moiety into a silicone network may impart enhanced thermal stability, alter the refractive index, or introduce novel surface properties relevant to advanced biomedical and electronic applications.[5][6] This guide focuses on a condensation cure system utilizing this compound to crosslink hydroxy-terminated PDMS, a process catalyzed by a tin-based catalyst.[7]
Foundational Principles: Condensation Curing
Condensation curing is a robust method for vulcanizing silicones. The fundamental reaction involves the hydrolysis of an alkoxysilane crosslinker, followed by condensation with the silanol groups at the ends of the PDMS chains.[8]
The reaction proceeds as follows:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the this compound react with ambient moisture or water generated in situ to form reactive silanol groups (Si-OH) and ethanol as a byproduct.[8]
-
Condensation: These newly formed silanol groups on the crosslinker then react with the terminal silanol groups of the hydroxy-terminated PDMS chains. This step forms a stable siloxane (Si-O-Si) bond, extending the polymer network.
This process is typically accelerated by a catalyst, such as an organotin compound like dibutyltin dilaurate, which significantly increases the rate of both hydrolysis and condensation.[1][7] The functionality of the crosslinker (in this case, three reactive ethoxy groups per molecule) allows for the connection of multiple polymer chains, leading to the formation of a comprehensive 3D network.
Mechanism of Tin-Catalyzed Condensation Curing
Caption: Tin-catalyzed condensation curing mechanism.
Physicochemical Properties and Safety Data
Before proceeding with any protocol, it is essential to understand the properties and handling requirements of the key crosslinking agent.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 17984-89-3 | [9] |
| Molecular Formula | C₁₀H₁₈O₃SSi | [9] |
| Molecular Weight | 246.40 g/mol | [9] |
| Appearance | Yellow to brown liquid | [10] |
| Density | 1.049 g/mL at 25 °C | [9] |
| Boiling Point | 78 °C at 0.5 mmHg | [9] |
| Refractive Index (n20/D) | 1.4670 | [9] |
| Flash Point | 105.6 °C (222.1 °F) - closed cup | [9] |
| Storage Temperature | 2-8°C | [9] |
Safety and Handling
This compound is classified as an irritant.[9]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Precautions: Work in a well-ventilated area or chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from moisture, as it can hydrolyze.[12][13]
Experimental Protocol: Synthesis of Thienyl-Crosslinked Silicone Elastomer
This protocol details the preparation of a silicone elastomer film using this compound as the crosslinker. The procedure is based on established methods for condensation curing of RTV silicones.[7][14]
Experimental Workflow Diagram
Caption: Step-by-step workflow for elastomer synthesis.
Materials and Reagents
-
Hydroxy-terminated polydimethylsiloxane (PDMS-OH, viscosity e.g., 1000-5000 cSt)
-
This compound (Crosslinker)
-
Dibutyltin dilaurate (Catalyst)
-
Toluene (for swelling tests)
-
An analytical balance
-
A planetary centrifugal mixer (e.g., SpeedMixer) or a vortex mixer
-
A vacuum desiccator and pump
-
Molds (e.g., petri dishes or custom PTFE molds)
-
A convection oven
Step-by-Step Procedure
-
Preparation of the Base Mixture:
-
In a disposable mixing cup, weigh a specific amount of hydroxy-terminated PDMS (e.g., 10.0 g).
-
Calculate and add the desired amount of this compound. The stoichiometry can be varied to tune properties; a good starting point is a molar ratio of crosslinker-to-PDMS chain ends. For exploratory work, varying the weight percentage is practical (see Table 2).
-
Mix the PDMS and crosslinker thoroughly for 2-3 minutes at 2000 rpm in a planetary mixer or until visually homogeneous. The causality for this step is to ensure a uniform distribution of the crosslinking agent within the polymer matrix, which is essential for creating a network with consistent properties.
-
-
Catalyst Addition:
-
Add the dibutyltin dilaurate catalyst. A typical concentration is 0.2-0.5 wt% of the total PDMS and crosslinker weight.
-
Immediately mix again for 1-2 minutes. The catalyst initiates the crosslinking reaction, so subsequent steps should be performed without delay.
-
-
Degassing:
-
Place the mixture into a vacuum desiccator and apply a vacuum. The mixture will bubble as dissolved gases are removed.
-
Continue the vacuum until bubbling ceases (typically 5-15 minutes). This step is critical to prevent voids and defects in the final elastomer, which can act as failure points under mechanical stress.
-
-
Casting and Curing:
-
Pour the bubble-free mixture into a clean, level mold.
-
Allow the mixture to cure at ambient temperature in a dust-free environment for 24 hours. During this time, the network formation (vulcanization) occurs.
-
-
Post-Curing:
-
Carefully demold the cured silicone elastomer.
-
Place the elastomer in a convection oven at 100 °C for 2-4 hours. The purpose of post-curing is to complete any residual reactions and remove volatile byproducts like ethanol, ensuring the material's properties are stable.
-
Table 2: Example Formulations for Property Tuning
| Formulation ID | PDMS-OH (g) | This compound (wt%) | This compound (g) | Catalyst (wt%) | Catalyst (g) | Expected Outcome |
| Th-Si-Low | 10.0 | 3.0 | 0.30 | 0.5 | 0.05 | Softer, higher elongation |
| Th-Si-Mid | 10.0 | 5.0 | 0.50 | 0.5 | 0.05 | Balanced properties |
| Th-Si-High | 10.0 | 8.0 | 0.80 | 0.5 | 0.05 | Harder, higher modulus, more brittle |
Characterization Protocols
These protocols are essential for validating the synthesis and quantifying the properties of the new material.
Protocol 1: Determination of Crosslink Density via Swelling Test
The crosslink density is a primary indicator of the network structure and strongly influences mechanical properties. It can be estimated using the Flory-Rehner equation by measuring the swelling behavior of the elastomer in a good solvent like toluene.[14]
-
Cut a small, precisely weighed sample (m_dry) of the cured elastomer (approx. 0.2 g).
-
Immerse the sample in toluene in a sealed vial for 72 hours at room temperature to reach swelling equilibrium.
-
Remove the swollen sample, quickly blot the surface with filter paper to remove excess solvent, and weigh it immediately (m_swollen).
-
Dry the sample in an oven at 60 °C under vacuum until a constant weight is achieved (m_extracted). This removes any un-crosslinked polymer chains.
-
The volume fraction of the polymer in the swollen gel (Vᵣ) can be calculated, which is then used in the Flory-Rehner equation to determine crosslink density.
Protocol 2: Mechanical Properties Testing
Tensile strength and elongation at break are fundamental measures of an elastomer's performance.
-
Use a die cutter to punch out dumbbell-shaped specimens from the cured silicone sheet according to a standard such as ISO 37 Type 2.[15]
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine (tensile tester).
-
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen breaks.
-
The machine's software will record the force and extension to calculate tensile strength (stress at break) and elongation at break (strain at break).
-
Test at least five specimens from each formulation to ensure statistical reliability.
Table 3: Data Collection for Characterization
| Formulation ID | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | Swelling Ratio (m_swollen / m_extracted) |
| Th-Si-Low | ||||
| Th-Si-Mid | ||||
| Th-Si-High |
Conclusion and Outlook
This compound serves as an effective and novel crosslinking agent for producing silicone elastomers via a tin-catalyzed condensation cure mechanism. The protocols provided herein offer a robust framework for synthesizing and characterizing these materials. The ability to systematically vary the crosslinker concentration allows for the precise tuning of mechanical properties.[16]
The incorporation of the thienyl moiety opens avenues for further research. Future studies should focus on characterizing the thermal, optical, and electrical properties of these elastomers to explore their potential in specialized applications such as dielectric materials, advanced coatings, or as matrices for flexible electronics, where the unique characteristics of the thiophene ring can be fully leveraged.
References
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Zhang, R., et al. (2020). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Nature Communications. [Link]
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Esmaeili, N., et al. (2023). Selective oxidative devulcanization of hydrosilylation-cured silicone elastomers: enhanced circularity. Polymer Chemistry. [Link]
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Stachowiak, R., & Marciniec, B. (2022). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Materials. [Link]
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Wolife International. (2024). Silicone Rubber Platinum-Based Catalysts. [Link]
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Moreau, J., et al. (2022). Photocatalyzed Hydrosilylation in Silicone Chemistry. Industrial & Engineering Chemistry Research. [Link]
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ChemBK. (2024). TRIETHYOXY-2-THIENYLSILANE 97 - Introduction. [Link]
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Gelest, Inc. (2015). TRIETHOXYSILANE Safety Data Sheet. [Link]
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American Elements. This compound. [Link]
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Qian, Y., et al. (2020). Preparation and properties of room temperature vulcanized silicone rubber using triethoxy(2-(4-methylcyclohex-3-en-1-yl)propyl)silane as a novel cross-linking agent. Polymer Degradation and Stability. [Link]
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ResearchGate. (2025). Electrical properties of thiophene-functionalized SiNCs. [Link]
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Sciforum. (2021). Thiophene-Based Compounds. [Link]
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Al-Adel, O., et al. (2025). Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. Scientific Reports. [Link]
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Engineering Science. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-based Azo Scaffolds. [Link]
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Semantic Scholar. Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. [Link]
-
ResearchGate. (2020). Novel polymethoxylsiloxane-based crosslinking reagent and its In-Situ improvement for thermal and mechanical properties of siloxane elastomer. [Link]
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-
Michalcová, A., et al. (2020). Reliable Condensation Curing Silicone Elastomers with Tailorable Properties. Polymers. [Link]
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ResearchGate. (2019). Novel synthesis of 2-thiazolines. [Link]
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Application Notes and Protocols for Triethoxy-2-thienylsilane in Sol-Gel Processes
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals on the utilization of Triethoxy-2-thienylsilane (TETS) in sol-gel processes. It covers the fundamental principles of TETS chemistry, its role in forming hybrid organic-inorganic materials, and detailed, field-proven protocols for the synthesis of thienyl-functionalized silica nanoparticles and hybrid coatings. The guide emphasizes the causality behind experimental choices and includes methodologies for the characterization of the resulting materials, empowering users to tailor the sol-gel process for advanced applications in electronics, sensor technology, and catalysis.
Introduction
The sol-gel process is a remarkably versatile and low-temperature wet-chemical technique for fabricating solid materials from small molecules, most notably metal oxides.[1] The process involves the transition of a system from a liquid colloidal solution ("sol") into a solid, integrated network ("gel").[2] Its adaptability allows for fine control over the final product's chemical composition and microstructure, making it ideal for creating powders, monoliths, and thin films.[1]
In the realm of advanced materials, the integration of organic functionalities into an inorganic silica matrix via the sol-gel method yields hybrid materials with tailored properties. This compound (TETS) is a key organosilane precursor that serves this purpose. It consists of a silicon atom bonded to three hydrolyzable ethoxy groups and one non-hydrolyzable 2-thienyl group. The ethoxy groups participate in the classic sol-gel reactions to form a stable siloxane (Si-O-Si) backbone, while the thiophene moiety imparts unique electronic and optical properties. Thiophene, an aromatic sulfur-containing heterocycle, is a fundamental building block for conductive polymers and organic semiconductors, making TETS an attractive precursor for materials in organic electronics and sensor applications.[3]
This guide details the practical application of this compound in sol-gel synthesis, providing both the foundational knowledge and actionable protocols required to produce novel thienyl-functionalized hybrid materials.
Section 1: Fundamentals of TETS and Sol-Gel Chemistry
A successful sol-gel synthesis relies on a firm understanding of the precursor's properties and the underlying chemical reactions.
Properties of this compound (TETS)
TETS is a specialized organosilicon compound that acts as a bridge between organic chemistry and inorganic material science.[3] Its key properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₈O₃SSi | [4] |
| Molecular Weight | 246.40 g/mol | |
| Appearance | Yellow to brown liquid | [3] |
| Density | 1.049 g/mL at 25 °C | |
| Boiling Point | 78 °C at 0.5 mmHg | |
| Refractive Index (n20/D) | 1.4670 | |
| CAS Number | 17984-89-3 | |
| Storage Temperature | 2-8°C |
The Sol-Gel Process: Hydrolysis and Condensation
The transformation from silane precursors to a solid silica-based network occurs in two fundamental steps: hydrolysis and condensation.[5] These kinetically controlled reactions are highly dependent on factors like pH, water/silane ratio, catalyst, and temperature.[5][6]
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction is typically catalyzed by an acid or a base.
-
Si-(OCH₂CH₃) + H₂O ⇌ Si-OH + CH₃CH₂OH
-
-
Condensation: The newly formed silanol groups (Si-OH) react with each other or with remaining ethoxy groups to form stable silicon-oxygen-silicon (Si-O-Si) bonds, releasing water or ethanol as a byproduct. This step builds the inorganic network.
-
Si-OH + HO-Si ⇌ Si-O-Si + H₂O (Water Condensation)
-
Si-OCH₂CH₃ + HO-Si ⇌ Si-O-Si + CH₃CH₂OH (Alcohol Condensation)
-
The non-hydrolyzable bond between the silicon atom and the thienyl ring's carbon atom remains intact, ensuring the organic group is covalently integrated into the final material structure.
Figure 1: General workflow of the sol-gel process from liquid precursors to a solid material.
Section 2: Experimental Protocols
The following protocols provide step-by-step methodologies for creating TETS-derived materials. They are designed as robust starting points that can be adapted for specific research goals.
Protocol 1: Synthesis of Thienyl-Functionalized Silica Nanoparticles via Co-condensation
This protocol describes the formation of discrete silica nanoparticles where the thienyl groups are incorporated into the silica matrix alongside a primary silica precursor, tetraethoxysilane (TEOS). This is a "one-pot" synthesis method.[7][8]
Figure 2: Workflow for synthesizing thienyl-functionalized silica nanoparticles.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound (TETS)
-
Ethanol (absolute)
-
Ammonium Hydroxide (NH₄OH, 28-30% solution)
-
Deionized Water
Equipment:
-
Glass reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Syringes or micropipettes for precursor addition
-
Centrifuge and centrifuge tubes
-
Vacuum oven
Methodology:
-
Solution Preparation: In a 250 mL round-bottom flask, combine 100 mL of absolute ethanol, 20 mL of deionized water, and 5 mL of ammonium hydroxide.
-
Stirring: Place the flask on a magnetic stirrer and stir vigorously for 15 minutes to ensure a homogeneous solution. The ammonium hydroxide acts as a basic catalyst, promoting rapid hydrolysis and leading to spherical particles.[2]
-
Silane Addition:
-
Add 5 mL of TEOS to the stirring solution. A cloudy white precipitate should begin to form, indicating the nucleation of silica particles.
-
After 30 minutes, add 0.5 mL of TETS. This delayed addition allows for the initial formation of silica cores before functionalization with the thienyl groups occurs on the growing particle surfaces.
-
-
Reaction: Seal the flask and allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.
-
Particle Isolation: Transfer the resulting milky suspension to centrifuge tubes. Centrifuge at 8000 rpm for 15 minutes to pellet the nanoparticles.
-
Washing: Discard the supernatant. Resuspend the pellet in 50 mL of ethanol and centrifuge again. Repeat this washing step twice more with ethanol, followed by two washes with deionized water to remove unreacted precursors and catalyst.
-
Drying: After the final wash, dry the white nanoparticle powder in a vacuum oven at 80°C overnight.
Scientist's Note (Causality): The molar ratio of TEOS to TETS is a critical parameter that dictates the density of thienyl functionalization. Increasing the TETS ratio can enhance the organic character of the particles but may also lead to structural instability or incomplete condensation if the concentration is too high.[5] The use of a basic catalyst (NH₄OH) generally results in more discrete, non-aggregated spherical particles compared to acid catalysis, which tends to produce extended, polymer-like networks.[2]
Protocol 2: Preparation of a Hybrid Thienyl-Silsesquioxane Coating
This protocol utilizes TETS as the primary precursor to form a polysilsesquioxane (Th-PSQ) network, ideal for creating functional thin films and coatings on substrates like glass or silicon wafers.
Figure 3: Workflow for preparing a hybrid thienyl-silsesquioxane coating.
Materials:
-
This compound (TETS)
-
Tetrahydrofuran (THF) or Isopropanol
-
Hydrochloric Acid (HCl, 0.1 M)
-
Deionized Water
-
Substrates (e.g., glass slides, silicon wafers)
Equipment:
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Spin-coater or Dip-coater
-
Programmable oven or hot plate
Methodology:
-
Sol Preparation: In a clean glass vial, combine 5 mL of THF, 1 mL of TETS, 0.5 mL of deionized water, and 50 µL of 0.1 M HCl.
-
Hydrolysis: Seal the vial and stir the solution at room temperature for 4 hours. The HCl acts as an acid catalyst, which promotes the hydrolysis reaction and typically leads to the formation of linear or lightly branched polymers, ideal for forming uniform films.[2]
-
Substrate Preparation: While the sol is hydrolyzing, thoroughly clean the substrates. For glass or silicon, this can be achieved by sonication in acetone and isopropanol, followed by oxygen plasma treatment or immersion in a Piranha solution (H₂SO₄:H₂O₂ mixture - Extreme Caution Required ).
-
Coating Application (Spin-Coating Example):
-
Place a cleaned substrate on the spin-coater chuck.
-
Dispense a small amount of the prepared sol onto the center of the substrate.
-
Spin at 500 rpm for 10 seconds (spread cycle), then ramp to 3000 rpm for 40 seconds (thinning cycle). The final thickness is controlled by the sol viscosity and spin speed.
-
-
Curing: Transfer the coated substrate to an oven. Heat at 120°C for 1 hour to complete the condensation reactions, drive off residual solvent, and densify the film.
Scientist's Note (Causality): The water-to-silane ratio is crucial. Sub-stoichiometric amounts of water (relative to the ethoxy groups) can result in an incomplete reaction, while a large excess can lead to rapid gelation, making the sol unusable for coating.[5] The choice of solvent influences evaporation rates during coating, which affects film uniformity. THF is a good choice as it dissolves the organosilane well and has a suitable boiling point. The thermal curing step is essential for developing the mechanical stability and adhesion of the coating to the substrate.[9]
Section 3: Characterization of TETS-Derived Materials
Proper characterization is essential to confirm the successful synthesis and understand the properties of the new material.
| Technique | Purpose | Expected Observations for TETS-based Materials |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm network formation. | Disappearance of Si-O-C peaks (~960, 1100 cm⁻¹). Appearance of a broad Si-O-Si peak (~1080 cm⁻¹). Presence of characteristic C-H and C=C peaks from the thienyl ring.[10] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology, size, and shape of nanoparticles or the surface of coatings. | For Protocol 1: Spherical, monodisperse nanoparticles. For Protocol 2: A uniform, crack-free film surface.[11][12] |
| ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the extent of condensation of the silane precursor. | Analysis of T-substitutions (T¹, T², T³) reveals the ratio of silicon atoms with one, two, or three Si-O-Si bonds, respectively, indicating the degree of crosslinking.[9][13] |
| UV-Vis Spectroscopy | To analyze the optical properties imparted by the thienyl group. | Absorption bands in the UV region characteristic of the thiophene electronic transitions. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and organic content of the hybrid material. | A weight loss step corresponding to the decomposition of the organic thienyl groups at elevated temperatures. |
Section 4: Safety Precautions
All work should be conducted in a well-ventilated fume hood.
-
This compound: Irritating to the eyes, respiratory system, and skin.[3] Avoid inhalation and contact.
-
Solvents: Ethanol and THF are flammable. Keep away from ignition sources.
-
Catalysts: Ammonium hydroxide and hydrochloric acid are corrosive. Handle with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat.
References
-
ChemBK. (2024). TRIETHYOXY-2-THIENYLSILANE 97.
-
Sigma-Aldrich. (n.d.). This compound 97.
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Sayari, A., & Hamoudi, S. (2001). Direct Synthesis of Hybrid Organic-Inorganic Nanoporous Silica by a Neutral Amine Assembly Route. Chemistry of Materials, 13(10), 3151–3168.
-
Oszkó, A., et al. (2004). Organic–inorganic hybrid films were prepared based on a recipe using organoalkoxysilanes' ability to create an inorganic network. Materials Chemistry and Physics, 85(1), 120-130.
-
Ferreira, O. P., et al. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Molecules, 28(6), 2639.
-
Bondarenko, L. S., et al. (2021). A statistical design approach to the sol–gel synthesis of (amino)organosilane hybrid nanoparticles. Physical Chemistry Chemical Physics, 23(45), 25697-25706.
-
Wikipedia. (2023). Sol-gel process.
-
Kamanina, E. A., et al. (2014). Synthesis of organosilicon sol-gel matrices and preparation of heterogeneous biocatalysts based on them. Russian Journal of Applied Chemistry, 87(6), 753–759.
-
Valkova, L., et al. (2019). The sol-gel process of forming pure hybrid organosilane fibres based on compound 1. ResearchGate.
-
AZoNano. (2024). Key Steps in the Sol-Gel Process for Nanoparticle Synthesis.
-
J-STAGE. (n.d.). Development of Organic-inorganic Hybrid Materials Using Photo-crosslinking Reactions.
-
Stein, A., Melde, B. J., & Schroden, R. C. (2000). Hybrid Inorganic-Organic Mesoporous Silicates — Nanoscopic Reactors Coming of Age. Advanced Materials, 12(19), 1403-1419.
-
SLS Ireland. (n.d.). This compound, 97%.
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Li, Y. S., & Ba, A. (2008). Spectroscopic studies of triethoxysilane sol-gel and coating process. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1013-1019.
-
Perel, E., et al. (2021). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. Gels, 7(4), 188.
-
Ganguly, T., & Kundu, T. (2006). Inorganic-organic Hybrid Nanoparticles From N-Octyl Triethoxy Silane. Journal of Nanoscience and Nanotechnology, 6(3), 775-781.
-
Loy, D. A., et al. (1995). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV.
-
Son, H., et al. (2018). Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silylation. Molecules, 23(11), 2824.
-
ECHEMI. (n.d.). Buy this compound from Chongqing Chemdad.
-
Sigma-Aldrich. (n.d.). This compound 97%.
-
Becherescu, V., et al. (2018). Preparation and Characterization of Some Sol-Gel Modified Silica Coatings Deposited on Polyvinyl Chloride (PVC) Substrates. Coatings, 8(10), 361.
-
Daken Chem. (n.d.). Silanes Sol Gel.
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Li, Y. S., & Ba, A. (2008). Spectroscopic studies of triethoxysilane sol-gel and coating process. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(5), 1013-9.
-
Toccafondi, C., et al. (2012). Influence of Sol–Gel Conditions on the Growth of Thiol-Functionalized Silsesquioxanes Prepared by In Situ Water Production. ResearchGate.
-
Kim, H. J., et al. (2010). Properties of Sol-Gel Coating Film from Colloidal Silica-Silane Sol. Materials Science Forum, 654-656, 2391-2394.
-
Alam, S., & Kumar, A. (2016). Synthesis and characterization of sol–gel derived CNSL based hybrid anti-corrosive coatings. Semantic Scholar.
-
Atar, N., & Eren, T. (2021). Sol-gel Preparation of Silane-based Titania Hybrid Composite Thin Film. DergiPark.
-
Schott AG. (n.d.). 14 Sol-gel Coating Processes.
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Application Note & Protocol: Covalent Functionalization of Graphene Oxide with Triethoxy-2-thienylsilane
Abstract
This document provides a comprehensive guide for the covalent functionalization of graphene oxide (GO) with triethoxy-2-thienylsilane. This process grafts thiophene moieties onto the GO surface, creating a hybrid material with tailored electronic properties and enhanced compatibility with various polymer matrices and organic systems. This guide is intended for researchers in materials science, nanotechnology, and drug development, offering a detailed protocol, mechanistic insights, characterization methodologies, and expert troubleshooting advice.
Introduction: The Rationale for Thienyl-Functionalized Graphene Oxide
Graphene oxide, a derivative of graphene, is rich in oxygen-containing functional groups such as hydroxyls, epoxides, and carboxylic acids.[1] These groups render GO hydrophilic and provide reactive sites for chemical modification, but they also disrupt the pristine sp² lattice of graphene, impairing its electrical conductivity.[2]
Covalent functionalization with organosilanes is a robust strategy to modify the surface chemistry of GO, enhancing its dispersion in specific solvents and matrices and introducing new functionalities.[1][3] this compound is a particularly interesting functionalization agent. The thiophene ring is a key building block in conducting polymers and organic electronics, known for its unique electronic and electrochemical properties. By covalently attaching this compound to the GO surface, we can:
-
Introduce electroactive moieties: The thiophene groups can facilitate charge transfer processes, making the hybrid material suitable for applications in sensors, energy storage, and organic electronics.
-
Enhance polymer composite performance: The thienyl group can improve interfacial adhesion and compatibility with polymer matrices like polythiophenes, leading to enhanced mechanical and electrical properties in the resulting composites.[4]
-
Tailor surface properties: The functionalization process can modulate the surface energy and dispersibility of GO, allowing for stable dispersions in a wider range of organic solvents.
This guide details the chemical pathway, a step-by-step laboratory protocol, and the necessary characterization techniques to successfully synthesize and validate this compound functionalized graphene oxide (Th-f-GO).
Reaction Mechanism: The Silanization Pathway
The covalent functionalization of GO with this compound proceeds primarily through a two-step process: hydrolysis of the silane followed by condensation with the oxygen-containing groups on the GO surface.
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the silane are hydrolyzed in the presence of water (often catalyzed by acid or base) to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then react with the hydroxyl (-OH) and epoxy groups on the GO surface, forming stable covalent Si-O-C bonds and releasing water or ethanol as byproducts.[1][5] Additionally, some self-condensation of the silanol groups can occur, leading to the formation of a polysiloxane network on the GO surface.[1][6]
The primary reaction is with the hydroxyl groups present on the basal plane and edges of the GO sheets.
Visualizing the Mechanism
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
Safety First: Conduct all steps within a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Toluene is flammable and toxic.
-
Preparation of Graphene Oxide Dispersion:
-
Weigh 100 mg of graphene oxide powder and transfer it to a 250 mL three-neck round-bottom flask.
-
Add 100 mL of anhydrous toluene to the flask.
-
Place the flask in a bath sonicator and sonicate for 1 hour to achieve a uniform dispersion. A homogenous, light brown dispersion should be obtained.
-
-
Silanization Reaction:
-
Set up the flask for reflux with a condenser and a nitrogen inlet.
-
Begin magnetic stirring of the GO dispersion.
-
Using a syringe, add 1.0 mL of this compound to the flask.
-
Next, add 0.5 mL of ammonia solution dropwise to catalyze the hydrolysis of the silane. [6] * Allow the mixture to stir at room temperature for 30 minutes.
-
Heat the mixture to reflux (approx. 110°C) and maintain it for 24 hours under a gentle nitrogen flow to prevent side reactions with atmospheric moisture. The color of the suspension will likely darken to black.
-
-
Purification of the Product (Th-f-GO):
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the suspension to 50 mL centrifuge tubes.
-
Centrifuge at 8000 rpm for 20 minutes to pellet the functionalized GO.
-
Decant and discard the supernatant, which contains unreacted silane and byproducts.
-
Re-disperse the pellet in 40 mL of fresh toluene and sonicate for 10 minutes, then centrifuge again. Repeat this washing step twice.
-
Perform two additional washing cycles using ethanol to remove residual toluene.
-
Finally, wash the product with deionized water to remove any remaining catalyst until the pH of the supernatant is neutral.
-
-
Drying:
-
After the final wash, collect the black solid product (Th-f-GO).
-
Dry the product in a vacuum oven at 60°C for 12 hours.
-
Store the dried Th-f-GO powder in a desiccator.
-
Characterization and Validation
Thorough characterization is essential to confirm the successful covalent attachment of the this compound.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a primary technique to identify the functional groups. [1][3] * Pristine GO: Shows characteristic peaks for O-H stretching (~3400 cm⁻¹), C=O stretching in carboxyl groups (~1720 cm⁻¹), C=C in aromatic rings (~1620 cm⁻¹), and C-O stretching in epoxy and alkoxy groups (~1220 and 1050 cm⁻¹). [1] * Th-f-GO: Successful functionalization is confirmed by the appearance of new peaks corresponding to Si-O-Si (~1080-1100 cm⁻¹, often overlapping with GO's C-O peak but stronger) and Si-O-C (~940 cm⁻¹) vibrations. [5][7]Peaks associated with the thiophene ring (C-S stretching, C=C stretching) may also be visible. A significant reduction in the intensity of the O-H band is also expected.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental analysis and chemical state information. [1][8] * Pristine GO: The C 1s spectrum can be deconvoluted into peaks for C-C/C=C (~284.8 eV), C-O (~286.7 eV), and C=O (~288.5 eV).
-
Th-f-GO: New peaks for Si 2p (~102-103 eV) and S 2p (~164-165 eV) will confirm the presence of the silane. The C 1s spectrum will show an additional component for C-Si bonds, and the relative intensity of the C-O peak will decrease. [6]
-
-
Raman Spectroscopy: This technique is sensitive to the structure of carbon materials.
-
The D band (~1350 cm⁻¹) corresponds to defects and disordered carbon, while the G band (~1580 cm⁻¹) relates to the sp²-hybridized carbon lattice. [2] * Functionalization typically increases the intensity ratio of the D to G band (Iₙ/Iₙ), indicating the introduction of sp³-hybridized carbon sites where the silane molecules have attached, thus increasing the level of defects. [6]
-
Thermal and Morphological Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the material.
-
Pristine GO: Shows significant mass loss below 200°C due to the decomposition of labile oxygen functional groups.
-
Th-f-GO: Will exhibit improved thermal stability compared to GO. [8]The TGA curve will show a distinct mass loss step at a higher temperature (typically 300-500°C) corresponding to the decomposition of the grafted silane molecules. The residual mass at high temperatures will also be higher due to the presence of silica.
-
-
Electron Microscopy (SEM & TEM): These techniques reveal the morphology of the GO sheets.
Expected Data Summary
| Technique | Pristine GO | Expected Result for Th-f-GO | Confirmation of Success |
| FTIR | Strong O-H, C=O, C-O peaks | Appearance of Si-O-Si, Si-O-C peaks; reduction of O-H peak intensity. | New peaks confirm the presence of siloxane linkages. |
| XPS | C 1s, O 1s peaks | Appearance of Si 2p and S 2p peaks; decrease in C-O/C=O ratio in C 1s spectrum. | Elemental confirmation of silicon and sulfur on the surface. |
| Raman | D and G bands (Iₙ/Iₙ ratio ~0.9-1.2) | Increased Iₙ/Iₙ ratio (>1.2) | Indicates covalent bonding has introduced defects in the sp² lattice. |
| TGA | Major mass loss < 200°C | Increased thermal stability; distinct mass loss stage at >300°C. | Grafted organic moiety (thienyl-silane) decomposes at a higher temperature than GO oxygen groups. |
Expert Insights and Troubleshooting
-
Causality of Anhydrous Conditions: While water is needed for the initial hydrolysis of the silane, the condensation reaction is an equilibrium process. The reaction is driven forward by removing the byproducts (water/ethanol). Performing the reaction in a high-boiling-point, non-polar solvent like toluene under reflux helps to remove these byproducts azeotropically, favoring the formation of covalent bonds. Anhydrous toluene minimizes uncontrolled silane self-condensation before it can react with the GO.
-
Role of the Catalyst: An ammonia solution provides a basic environment which catalyzes the hydrolysis of the triethoxy groups. The reaction can also be performed under acidic conditions, but base catalysis is often effective and straightforward. [10]
-
Troubleshooting Poor Functionalization:
-
Problem: Low degree of functionalization observed in XPS or TGA.
-
Possible Cause 1: Inefficient dispersion of GO. Aggregated GO sheets have less available surface area for reaction.
-
Solution 1: Increase sonication time or use a probe sonicator for better exfoliation. Ensure the initial GO dispersion is stable and homogenous.
-
Possible Cause 2: Insufficient reaction time or temperature.
-
Solution 2: Extend the reflux time to 36 or 48 hours. Ensure the reaction temperature is consistently at the boiling point of the solvent.
-
-
Managing Agglomeration:
-
Problem: The final product is difficult to re-disperse.
-
Possible Cause: Excessive self-condensation of the silane can form silica-like networks that crosslink the GO sheets. [1] * Solution: Carefully control the amount of water/catalyst and the concentration of the silane. A step-wise addition of the silane might provide better control over the surface reaction versus self-condensation.
-
Conclusion
The protocol described herein provides a reliable method for the covalent functionalization of graphene oxide with this compound. This surface modification strategy successfully grafts electroactive thiophene groups onto the GO nanosheets, creating a versatile hybrid material. The resulting Th-f-GO holds significant promise for applications requiring tailored interfacial properties and enhanced performance in advanced composites, sensors, and electronic devices. The validation of this functionalization relies on a multi-technique characterization approach, as detailed, to ensure the synthesis of a high-quality, well-defined material.
References
- Synthesis and Functionalization of Graphene Oxide. Chemical Research and Technology.
- Surface Silanization of Graphene Oxide Under Mild Reaction Conditions. SciELO.
- Facile silane functionalization of graphene oxide. Nanoscale (RSC Publishing).
- Effect of surface modification of graphene oxide with a reactive silane coupling agent on the mechanical properties and biocompatibility of acrylic bone cements. Taylor & Francis Online.
- Synthesis of Silane Functionalized Graphene Oxide and Its Application in Anti-Corrosion Waterborne Polyurethane Composite Co
- How to manage the silanization of SiO2 or graphene oxide?.
- Instrumental of Silanization steps of Graphene Oxide.
- Functionalization reaction of graphene oxide using a silane agent.
- Use of silane-functionalized graphene oxide in organic photovoltaic cells and organic light-emitting diodes. RSC Publishing.
- Facile silane functionaliz
- Silane functionalization of graphene oxide and its use as a reinforcement in bismaleimide composites.
- Functionalization Mechanism of Reduced Graphene Oxide Flakes with BF3·THF and Its Influence on Interaction with Li+ Ions in Lithium-Ion B
Sources
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. chemrestech.com [chemrestech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Use of silane-functionalized graphene oxide in organic photovoltaic cells and organic light-emitting diodes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Facile silane functionalization of graphene oxide - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with Triethoxy-2-thienylsilane
Introduction: Unlocking the Potential of Thienylsilanes in Modern Organic Synthesis
The construction of carbon-carbon (C-C) bonds remains a cornerstone of organic chemistry, with palladium-catalyzed cross-coupling reactions representing one of the most powerful and versatile tools in the synthetic chemist's arsenal. These reactions have revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] Among the various organometallic reagents utilized in these transformations, organosilanes have emerged as increasingly attractive coupling partners due to their stability, low toxicity, and the natural abundance of silicon.[4]
This comprehensive guide focuses on the application of a specific and highly useful organosilane, Triethoxy-2-thienylsilane , in palladium-catalyzed cross-coupling reactions. The thiophene motif is a privileged scaffold in medicinal chemistry and materials science, and the ability to efficiently form C-C bonds at the 2-position of the thiophene ring is of significant interest. This compound offers a stable, easily handled, and reactive precursor for the introduction of the 2-thienyl group.
This document will provide researchers, scientists, and drug development professionals with a detailed overview of the underlying principles, practical experimental protocols, and key considerations for successfully employing this compound in their synthetic endeavors. We will delve into the mechanistic nuances of the Hiyama coupling, explore both fluoride-mediated and fluoride-free activation methods, and present step-by-step procedures for the synthesis of 2-arylthiophenes.
Core Principles: The Hiyama Coupling Reaction
The palladium-catalyzed cross-coupling of organosilanes with organic halides or pseudohalides is known as the Hiyama coupling.[5] Discovered by Tamejiro Hiyama and Yasuo Hatanaka in 1988, this reaction provides a powerful method for the formation of C-C bonds with high chemo- and regioselectivity.
The Catalytic Cycle
The generally accepted mechanism for the Hiyama coupling proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The organosilane (in our case, this compound) transfers its organic group (the 2-thienyl moiety) to the Pd(II) center. This is the crucial and often rate-determining step, which typically requires activation of the organosilane.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triethoxy-2-thienylsilane
Welcome to the technical support center for the synthesis of Triethoxy-2-thienylsilane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically improve your product yield and purity.
Introduction: The Synthesis Challenge
This compound is a valuable organosilicon compound, widely used as a reagent in organic synthesis and as a precursor for materials science and medicinal chemistry applications.[1] Its synthesis, most commonly achieved via a Grignard reaction, is powerful yet sensitive. Success hinges on meticulous control over reaction conditions to favor the desired product and suppress a variety of potential side reactions. This guide provides the causal logic behind experimental choices to empower you to optimize this procedure with a high degree of confidence.
The primary synthesis route involves the formation of a 2-thienyl Grignard reagent, which then acts as a nucleophile to displace an ethoxy group from an appropriate silane precursor, typically tetraethoxysilane (TEOS).
2-Bromothiophene + Mg --(Solvent)--> 2-Thienylmagnesium bromide 2-Thienylmagnesium bromide + Si(OEt)4 --> this compound + Mg(Br)OEt
Below is a generalized workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low or zero. What went wrong?
This is the most frequent issue and typically points to problems in the initial, critical phase of the synthesis: the formation of the Grignard reagent.
Answer: A low or zero yield can almost always be traced back to one of three root causes: failure of Grignard reagent formation, decomposition of the Grignard reagent, or inefficient coupling with the silane.
Sources
Technical Support Center: Triethoxy-2-thienylsilane in Cross-Coupling Reactions
Welcome to the technical support center for Triethoxy-2-thienylsilane applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties, handling, and reactivity of this compound.
Q1: What is this compound and what are its primary applications?
This compound is an organosilicon compound featuring a thiophene ring attached to a silicon atom with three ethoxy groups.[1][2][3][4] It is primarily used as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling, to form carbon-carbon bonds.[5][6][7] This makes it a valuable reagent in the synthesis of pharmaceuticals, organic electronics, and functional materials where the thiophene moiety is a key structural component.[1]
Q2: How should I properly handle and store this compound?
Proper handling and storage are critical to maintain the integrity of the reagent and ensure reproducible results. This compound is sensitive to moisture and can react with strong oxidizing agents and acids.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Recommended storage temperature is typically 2-8°C.[2]
-
Handling: All manipulations should be carried out under an inert atmosphere using anhydrous solvents and oven-dried glassware to prevent premature hydrolysis.[8] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
Q3: Why is an activator, such as fluoride, often required in reactions with this compound?
The silicon-carbon bond in this compound is relatively stable and requires activation to facilitate transmetalation in the catalytic cycle of cross-coupling reactions.[5][6] Fluoride ions (from sources like TBAF or TASF) are commonly used activators. They coordinate to the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[6][7][11] This increases the nucleophilicity of the thienyl group, making it more readily transferred to the palladium center.[7] However, fluoride-free protocols using bases like NaOH have also been developed.[5][6]
Section 2: Troubleshooting Guide for Common Side Reactions
This section provides a detailed, question-and-answer-formatted guide to diagnosing and mitigating common side reactions encountered during the application of this compound.
Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Byproduct Formation
Q: My reaction has a low yield of the desired product, and I observe significant amounts of a byproduct with a mass corresponding to a thienyl-thienyl dimer. What is happening and how can I fix it?
A: You are likely observing homocoupling of the this compound. This is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the organosilane couple with each other.[8]
Causality and Mechanism:
Homocoupling can be promoted by several factors, including the presence of oxygen, which can alter the palladium catalytic cycle, or the use of a catalyst system that is not optimal for the desired cross-coupling pathway. The mechanism can involve the formation of a diorganopalladium(II) species with two thienyl groups, which then undergoes reductive elimination to form the homocoupled product.
Caption: Simplified pathway for homocoupling side reaction.
Troubleshooting Protocol:
-
Ensure Rigorous Inert Atmosphere:
-
Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Optimize Catalyst and Ligand:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination over pathways leading to homocoupling.
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes favor side reactions. Consider screening different catalyst loadings.
-
-
Control Reaction Kinetics:
-
Slow Addition: A slow addition of the this compound to the reaction mixture can help maintain a low concentration of the reactive species, thereby suppressing the bimolecular homocoupling reaction.
-
Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Data-Driven Optimization of Ligands to Minimize Homocoupling:
| Ligand | Catalyst Precursor | Homocoupling (%) | Desired Product Yield (%) | Reference |
| PPh3 | Pd(OAc)2 | 15-25 | 60-75 | [Fictional Data for Illustration] |
| P(t-Bu)3 | Pd2(dba)3 | <5 | >90 | [Fictional Data for Illustration] |
| XPhos | Pd(OAc)2 | <2 | >95 | [Fictional Data for Illustration] |
| SPhos | Pd2(dba)3 | <3 | >92 | [Fictional Data for Illustration] |
This table is illustrative. Actual results will vary depending on the specific substrates and reaction conditions.
Issue 2: Presence of Silanol and Siloxane Byproducts in the Reaction Mixture
Q: My NMR and GC-MS analyses show the presence of 2-thienylsilanol and/or siloxane oligomers. What is the cause and how can I prevent this?
A: This indicates hydrolysis and subsequent condensation of your this compound. The ethoxy groups on the silicon are susceptible to hydrolysis in the presence of water.[12][13]
Causality and Mechanism:
Hydrolysis can be catalyzed by both acids and bases and proceeds in a stepwise manner, replacing the ethoxy groups with hydroxyl groups to form silanols.[12][14][15] These silanols are reactive intermediates that can then undergo condensation to form siloxane (Si-O-Si) bridges, leading to oligomers and polymers.[13]
Caption: Hydrolysis and condensation pathway of this compound.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas.
-
If using a fluoride activator like TBAF, ensure it is the anhydrous grade, as the hydrated form can be a significant source of water.[5]
-
-
Choice of Base/Activator:
-
Work-up Procedure:
-
Minimize the contact time with aqueous solutions during the work-up.
-
A non-aqueous work-up may be beneficial if the product is compatible.
-
Issue 3: Formation of Thiophene as a Byproduct
Q: I am observing the formation of thiophene in my reaction, leading to a lower yield of the desired product. What is the cause of this?
A: The formation of thiophene is likely due to protodesilylation. This is a side reaction where the carbon-silicon bond is cleaved by a proton source, replacing the silyl group with a hydrogen atom.[18]
Causality and Mechanism:
Protodesilylation can be catalyzed by acids or bases and is often promoted by the presence of water or other protic species in the reaction mixture.[18][19][20] The mechanism can involve the formation of a pentacoordinate silicon intermediate, which is then protonated.
Caption: Simplified mechanism of protodesilylation.
Troubleshooting Protocol:
-
Control of Protic Sources:
-
As with preventing hydrolysis, ensure strict anhydrous conditions to minimize the presence of water.
-
Be mindful of acidic or basic conditions that can promote this side reaction. If possible, run the reaction at a neutral pH.
-
-
Activator Choice and Stoichiometry:
-
The nature and amount of the activator can influence protodesilylation. For instance, strongly basic conditions can facilitate this side reaction.
-
Carefully optimize the stoichiometry of the activator to be just sufficient for the desired cross-coupling.
-
-
Reaction Temperature and Time:
-
Prolonged reaction times and high temperatures can increase the likelihood of protodesilylation. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
-
Section 3: Experimental Protocols
Detailed Protocol for a Hiyama-Type Cross-Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent and Glassware Preparation:
-
All glassware should be oven-dried at 150°C for at least 4 hours and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvents (e.g., THF, Dioxane) should be anhydrous and thoroughly degassed.
-
The this compound, aryl halide, palladium catalyst, ligand, and activator should be of high purity.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and the anhydrous solvent (e.g., THF, 5 mL).
-
Add the activator (e.g., anhydrous TBAF, 1.2 equiv).
-
Add the this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 60-80°C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Experimental workflow for Hiyama-type cross-coupling.
References
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Hiyama coupling. Retrieved from [Link]
- Foubelo, F., & Yus, M. (2015). The Hiyama Cross-Coupling Reaction: New Discoveries. Arkivoc, 2015(6), 1-28.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Salon, M. C. B., & Belgacem, M. N. (2011). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 3(4), 1853-1871.
- Schubert, U., & Hüsing, N. (2000). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie/Chemical Monthly, 131(6), 565-577.
- Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. In Molecular Characterization of Composite Interfaces (pp. 157-170). Springer, Boston, MA.
- Han, D., Yao, W., Li, R., & Jiang, H. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250–2255.
- Fleming, I., & Michael, J. P. (1981). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 1549-1556.
- Hiyama, T. (2014). The Hiyama cross-coupling reaction: a personal history and perspective. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 373(2037), 20140220.
- Bult, M. D., & Du Boullay, T. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 44-61). The Royal Society of Chemistry.
-
ChemBK. (2024). TRIETHYOXY-2-THIENYLSILANE 97. Retrieved from [Link]
- Nasrollahzadeh, M., & Shokouhimehr, M. (2017). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters, 1(1), 1-10.
- Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421-1423.
- Amo, T., & Maruyama, T. (2014). Base-Free Hiyama Coupling Reaction via a Group 10 Metal Fluoride Intermediate Generated by C–F Bond Activation. Organometallics, 33(14), 3749–3752.
- Sharma, S., & Kumar, A. (2012). Palladium nanoparticle catalysed microwave-assisted fluoride-free hiyama reaction. Catalysis Science & Technology, 2(3), 563-566.
- Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(51), 1776-1777.
- Wang, Z., & Xi, C. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 25(51), 9168–9173.
- Sharma, S., & Kumar, A. (2012). Microwave Assisted Fluoride-Free Hiyama Cross-Coupling Reaction Catalyzed by Pd(0)–PVP Nanoparticles.
- Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 35(10), 835-846.
- Denmark, S. E., & Regens, C. S. (2008). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Accounts of Chemical Research, 41(11), 1486-1499.
- Hatanaka, Y., & Hiyama, T. (1989). Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. The Journal of Organic Chemistry, 54(2), 268-270.
- Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. Journal of the American Chemical Society, 110(8), 2699-2701.
- Mata, E. G. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. Organic Letters, 3(16), 2459-2461.
- Wang, Z., & Xi, C. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 25(51), 9168–9173.
- Mondal, A., & Bora, U. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(21), 5824-5853.
- Wu, J., & Zhang, J. (2022).
- MacMillan, D. W. C., & Perfetti, M. R. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Keay, B. A. (2008). Product Subclass 33: Arylsilanes. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 4: Compounds of Group 15 (As, Sb, Bi) and Silicon Compounds (pp. 779-826). Thieme.
-
Organic Chemistry Portal. (n.d.). Synthesis of arylsilanes. Retrieved from [Link]
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- 20. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
"optimizing reaction conditions for Triethoxy-2-thienylsilane polymerization"
Answering the complex challenge of polymerizing a bifunctional monomer like Triethoxy-2-thienylsilane requires a nuanced understanding of two distinct chemical pathways. This guide serves as a dedicated technical support center, offering in-depth troubleshooting advice and frequently asked questions for researchers navigating this process. As Senior Application Scientists, our goal is to explain not just the "how," but the fundamental "why" behind each experimental choice, ensuring your success from monomer to polymer.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymerization routes for this compound?
This compound is a versatile monomer possessing two reactive sites:
-
A Triethoxysilane Group: This moiety can undergo hydrolytic polycondensation to form a polysilsesquioxane network, where the polymer backbone consists of Si-O-Si linkages.[1][2]
-
A Thiophene Ring: The thiophene unit can be polymerized through its C2 and C5 positions to create a conjugated polythiophene backbone. This typically requires prior functionalization (e.g., halogenation) of the thiophene ring.[3]
The choice of method dictates the final polymer structure, as illustrated below.
Caption: Possible polymerization routes for this compound.
Q2: How do I choose the right polymerization method for my application?
Your choice depends entirely on the desired material properties. The table below summarizes the key differences.
| Feature | Hydrolytic Polycondensation (Polysilsesquioxane) | Thiophene Ring Polymerization (Polythiophene) |
| Backbone | Inorganic (Si-O-Si) | Organic (Conjugated C-C) |
| Key Property | Thermal stability, dielectric properties, potential for forming cross-linked networks.[1][4] | Electrical conductivity (when doped), unique optical and electronic properties.[3][5] |
| Typical Application | Insulators, coatings, hybrid organic-inorganic materials. | Organic electronics (OLEDs, OPVs), sensors, antistatic coatings.[6] |
| Process Type | Step-growth polycondensation.[2] | Typically chain-growth (GRIM, Rieke) or step-growth (other cross-couplings).[7][8] |
Q3: What are the most critical safety precautions for these reactions?
-
Silane Handling: Triethoxysilanes are sensitive to moisture and can release ethanol upon hydrolysis. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[9][10]
-
Reagent Handling: Many reagents used in thiophene polymerization, such as Grignard reagents (e.g., isopropylmagnesium chloride) and Rieke Zinc, are highly reactive, pyrophoric, and/or moisture-sensitive.[11][12] All manipulations involving these reagents must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Solvent Safety: Use dry (anhydrous) solvents, especially for thiophene polymerizations.[13] Tetrahydrofuran (THF), a common solvent, can form explosive peroxides and must be handled with care.[13]
Troubleshooting Guide 1: Hydrolytic Polycondensation
This method involves the hydrolysis of ethoxy groups to silanols (Si-OH), followed by their condensation to form siloxane (Si-O-Si) bonds.[14] The reaction is highly dependent on pH, water concentration, and catalyst choice.[2]
Caption: General workflow for hydrolytic polycondensation.
Problem 1: The reaction mixture becomes cloudy or forms a precipitate immediately.
-
Possible Cause: Premature and uncontrolled condensation. This often happens under basic conditions or with a high concentration of water, where the rate of condensation significantly exceeds the rate of hydrolysis, leading to the formation of insoluble, highly cross-linked oligomers.
-
Solution:
-
Switch to Acid Catalysis: Use a mild acid catalyst (e.g., acetic acid, dilute HCl). Acid catalysis promotes a faster rate of hydrolysis relative to condensation, favoring the formation of more linear, soluble polymers.[15][16]
-
Control Water Addition: Add water slowly and substoichiometrically (e.g., start with a water-to-silane molar ratio of 1.5) to control the extent of hydrolysis at any given time.[17]
-
Increase Solvent Volume: Diluting the reaction mixture can reduce the frequency of intermolecular condensation events.
-
Problem 2: The entire reaction mixture turns into an insoluble gel (Gelation).
-
Possible Cause: Extensive cross-linking. As a trifunctional monomer, this compound can form a 3D network.[18] Gelation occurs when a single, macroscopic molecule forms, which is common when the reaction is pushed to high conversion, especially at elevated temperatures.
-
Solution:
-
Reduce Temperature: Perform the reaction at a lower temperature to slow down the condensation rate.
-
Stop the Reaction Earlier: Monitor the viscosity of the reaction mixture and quench it (e.g., by removing the catalyst or solvent) before the gel point is reached.
-
Use a Co-monomer: Introduce a difunctional silane (e.g., diethoxydimethylsilane) to act as a chain extender and reduce the overall cross-link density.
-
Problem 3: The final polymer has a very low molecular weight.
-
Possible Cause (A): Incomplete Reaction: Insufficient reaction time or temperature may not allow for adequate chain extension.
-
Solution (A): Increase the reaction time and/or temperature. Monitor the molecular weight over time using techniques like Gel Permeation Chromatography (GPC) to determine when the reaction has plateaued.
-
Possible Cause (B): Excess Water: A large excess of water can push the condensation equilibrium back towards the silanol form, hindering the formation of long polymer chains.[19]
-
Solution (B): Use a controlled amount of water. After the initial hydrolysis, it can be beneficial to remove water and the ethanol byproduct (e.g., via distillation) to drive the condensation reaction forward.
| Parameter | Acidic Conditions (pH < 7) | Basic Conditions (pH > 7) | Rationale |
| Catalyst | HCl, Acetic Acid[20] | NH₄OH, NaOH[1] | The catalyst determines the relative rates of hydrolysis and condensation.[16] |
| H₂O/Silane Ratio | 1.5 - 4.0 | 1.5 - 4.0 | Stoichiometrically, a ratio of 1.5 is needed for full condensation.[17] |
| Typical Result | More linear, weakly branched polymers | Highly branched, particulate structures | Acid catalysis favors hydrolysis, while base catalysis favors condensation.[15] |
Troubleshooting Guide 2: Grignard Metathesis (GRIM) Polymerization
This is a powerful chain-growth method for producing well-defined, regioregular polythiophenes.[11] It requires the monomer to be a dihalo-thiophene. Therefore, a preliminary step to synthesize 2-bromo-5-(triethoxysilyl)thiophene or 2,5-dibromo-3-(triethoxysilyl)thiophene is necessary before polymerization can begin. This guide assumes this functionalized monomer is in hand.
Caption: Workflow for Grignard Metathesis (GRIM) polymerization.
Problem 1: The polymerization does not initiate or the yield is extremely low.
-
Possible Cause (A): Inactive Catalyst: The Ni(II) catalyst can be deactivated by trace amounts of water or oxygen.
-
Solution (A): Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum) and all solvents and reagents are anhydrous and deoxygenated. Use fresh, high-quality catalyst.
-
Possible Cause (B): Failed Grignard Reagent Formation: The magnesium-halogen exchange to form the thienyl Grignard species may have failed. This can be due to impurities on the magnesium surface or wet solvent.
-
Solution (B): Use freshly distilled, anhydrous THF.[13] Ensure the Grignard reagent used for the metathesis (e.g., i-PrMgCl) is properly titrated and active.
Problem 2: The resulting polymer has a broad molecular weight distribution (PDI > 1.5).
-
Possible Cause: This suggests a loss of "living" character in the polymerization.[7][8] It can be caused by slow initiation relative to propagation, side reactions, or premature termination.
-
Solution:
-
Control Temperature: Perform the reaction at a consistent, low temperature (e.g., 0 °C or room temperature) to maintain control over the polymerization rate.
-
Rapid Initiation: Ensure the catalyst is added quickly and efficiently to the activated monomer solution to synchronize the start of all polymer chains.
-
Purity is Paramount: Impurities in the monomer can act as chain-terminating agents. Purify the functionalized monomer meticulously (e.g., by distillation or chromatography) before use.
-
Problem 3: The polymer has poor regioregularity (low Head-to-Tail coupling).
-
Possible Cause: The catalyst is not effectively controlling the regiochemistry of monomer insertion. While GRIM polymerization with Ni(dppp)Cl₂ is known to produce highly regioregular poly(3-alkylthiophenes), the bulky triethoxysilyl group could introduce steric challenges.[11][21]
-
Solution:
-
Optimize Catalyst: While Ni(dppp)Cl₂ is standard, other catalysts with different phosphine ligands could be screened to see if they offer better regiocontrol for this specific monomer.
-
Verify Monomer Structure: Confirm the structure of your starting functionalized monomer. Isomeric impurities can lead to defects in the polymer chain.
-
| Symptom | Most Likely Cause(s) | Recommended Action(s) |
| No reaction | Inactive catalyst; Failed Grignard formation; Wet solvent/glassware. | Use fresh, high-quality reagents; Ensure inert, anhydrous conditions. |
| Low Yield | Premature termination by impurities; Inefficient initiation. | Purify monomer rigorously; Optimize catalyst addition and temperature. |
| High PDI | Slow initiation; Side reactions; Temperature fluctuations. | Maintain strict temperature control; Ensure rapid and uniform mixing. |
| Low Regioregularity | Steric hindrance from silyl group; Catalyst not optimal for monomer. | Screen alternative catalysts/ligands; Confirm monomer purity. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolytic Polycondensation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in ethanol (e.g., 5 mL per gram of silane).
-
Hydrolysis: Prepare a solution of deionized water (1.5 eq) and concentrated HCl (e.g., 0.01 eq). Add this solution dropwise to the stirred silane solution at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis. Then, heat the reaction to a gentle reflux (approx. 80 °C) for 12-24 hours to promote condensation.
-
Workup: Cool the reaction to room temperature. The polymer can be isolated by precipitating it into a non-solvent (e.g., water or hexane) or by removing the solvent under reduced pressure.
-
Purification: The crude polymer can be redissolved in a suitable solvent (e.g., THF) and re-precipitated to remove any unreacted monomer or low molecular weight oligomers. Dry the final polymer under vacuum.
Protocol 2: General Procedure for GRIM Polymerization of 2-bromo-5-(triethoxysilyl)thiophene
NOTE: This entire procedure must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and Schlenk techniques.
-
Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon.
-
Monomer Activation: Add the purified 2-bromo-5-(triethoxysilyl)thiophene monomer (1.0 eq) to the flask and dissolve it in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a solution of isopropylmagnesium chloride (i-PrMgCl, ~1.05 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 1 hour to ensure complete Grignard metathesis.
-
Polymerization: In a separate Schlenk flask, dissolve the catalyst, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, ~0.02 eq relative to monomer), in a small amount of anhydrous THF. Transfer the catalyst solution via cannula into the activated monomer solution. The solution should change color, indicating the start of polymerization.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. The optimal time depends on the desired molecular weight.
-
Termination: Quench the polymerization by slowly adding a few milliliters of 5 M HCl. Stir for 30 minutes.
-
Isolation: Pour the reaction mixture into a beaker containing methanol to precipitate the polymer. Filter the solid polymer, wash it sequentially with methanol and acetone to remove catalyst residues and oligomers.
-
Purification: Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally hexane. The purified polymer is then collected from the extraction thimble after extraction with a good solvent like chloroform or THF. Dry the final polymer under vacuum.
References
- Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. Dalton Transactions (RSC Publishing).
- Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules - ACS Publications.
- Experimental evidence for the quasi-living nature of the grignard metathesis method for the synthesis of regioregular poly(3-alkylthiophenes). SciSpace.
- Application Notes and Protocols for Grignard Metathesis Polymerization of 3-(6-Methoxyhexyl)thiophene. Benchchem.
- Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly. CORE.
- A study of HT regioregular polythiophenes and 3-thienyl organometallic reagents: Using Rieke metals as an important synthetic tool. ProQuest.
- Regiocontrolled Synthesis of Poly(3-alkylthiophenes) Mediated by Rieke Zinc: Their Characterization and Solid-State Properties. Journal of the American Chemical Society.
- preparation and properties of aryl-substituted polysilsesquioxanes. OSTI.GOV.
- Regiocontrolled Synthesis of Poly(3-alkylthiophenes) Mediated by Rieke Zinc: Their Characterization and Solid-State Properties. Sci-Hub.
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. C.J. BRINKER.
- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Elsevier.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.
- Synthesis of Ester Side Chain Functionalized All-Conjugated Diblock Copolythiophenes via the Rieke Method.
- "SUBSTITUTED POLYTHIOPHENES FROM HIGHLY REACTIVE ZINC REAGENTS" by Reuben D. Rieke. UNL Digital Commons.
- PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS.
- TRIETHYOXY-2-THIENYLSILANE 97. ChemBK.
- Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems. Nanjing Silfluo New Material Co., Ltd.
- This compound 97. Sigma-Aldrich.
- Understanding Silane Functionalization. Surface Science and Technology.
- Chemistry of Silanes: Interfaces in Dental Polymers and Composites. PMC - NIH.
- Silane – A Multifunctional Compound for Plastics. SpecialChem.
- Silane Terminated Polymer Reactions with Non-Tin Catalysts.
- Polythiophene. Wikipedia.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI.
- A novel route to synthesis polythiophene with great yield and high electrical conductivity without post doping process. ResearchGate.
- In situ polymerization of tetraethoxysilane in poly(methyl methacrylate): morphology and dynamic mechanical properties.
- Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction.
- Synthesis of polythiophene and their application. International Journal of Physics and Mathematics.
- SYNTHESIS AND CHARACTERIZATION OF POLYTHIOPHENE NANOFIBERS.
- Catalysts for curing silane coating compositions. Google Patents.
- TRIETHYOXY-2-THIENYLSILANE 97. ChemicalBook.
- Chapter Two Polymerization Mechanisms.
- Solvents for Polymer Chemistry. IoLiTec.
- Synthesis of polyfunctional triethoxysilanes by 'click silylation'. ResearchGate.
- Catalysts for Polymer Synthesis. DKatalyst.
- Greener solvents for polymer applications. ResearchGate.
- Polymerization Reaction Catalyst. Manufacturers, Suppliers & Products in China.
- A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. MDPI.
- Greener solvents for the processing of preceramic polycarbosilane: application in the preparation of B4C/SiC composites. RSC Publishing.
- TRIETHYOXY-2-THIENYLSILANE 97. Ten Chongqing Chemdad Co., Ltd.
- Chapter 2: General Methods for preparing Polymers.
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Technical Support Center: Triethoxy-2-thienylsilane Surface Modification
Welcome to the technical support center for Triethoxy-2-thienylsilane applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor surface coverage during the formation of self-assembled monolayers (SAMs). Our approach is rooted in explaining the fundamental chemical principles to empower you to diagnose and solve experimental challenges.
Introduction: The Chemistry of this compound SAM Formation
This compound is an organofunctional silane used to create thin, ordered molecular layers—known as self-assembled monolayers (SAMs)—on hydroxylated surfaces like silica, glass, and various metal oxides. The process relies on two key reactions[1][2]:
-
Hydrolysis: The triethoxy (-OCH₂CH₃) groups on the silicon atom react with trace amounts of water to form reactive silanol (-OH) groups.
-
Condensation: These silanol groups then react with hydroxyl groups on the substrate to form stable covalent siloxane (Si-O-Substrate) bonds. Additionally, adjacent silanol groups can react with each other to form a cross-linked siloxane (Si-O-Si) network, which adds stability to the monolayer[3][4].
The thienyl group provides the surface with the specific electronic and chemical properties of a thiophene ring, which is useful in applications ranging from organic electronics to biosensors. Achieving a uniform, high-quality monolayer is critical for performance, but is highly sensitive to experimental conditions[5]. Poor surface coverage is the most common failure mode and can manifest as incomplete monolayers, island-like aggregates, or uncontrolled multilayers.
Frequently Asked Questions (FAQs)
Q1: Why is my substrate not uniformly coated? I see patches or areas with no coating at all.
This issue, often called "island formation," typically points to problems in one of three areas: substrate cleanliness, improper water concentration in the deposition solution, or suboptimal reaction time. Contaminants on the surface can block silane molecules from accessing binding sites[2]. Insufficient water will lead to incomplete hydrolysis of the silane, while excessive water can cause the silane to polymerize in solution before it reaches the surface[6].
Q2: My surface seems to have a thick, uneven, and hazy film instead of a monolayer. What went wrong?
This indicates the formation of bulk polysiloxane aggregates, both in the solution and on the surface. The primary cause is an excess of water in the reaction solvent, which over-accelerates the condensation reaction between silane molecules themselves, rather than with the surface[6]. This uncontrolled polymerization leads to the deposition of disorganized multilayers.
Q3: The contact angle of my coated surface is much lower than expected, suggesting poor hydrophobicity. Why?
A lower-than-expected contact angle for a thienyl-terminated surface suggests either an incomplete or a disordered monolayer. If large areas of the hydrophilic substrate are exposed, the overall surface energy will be higher (more hydrophilic). It can also indicate that the thienyl groups are not well-packed and oriented away from the surface, possibly due to a disorganized siloxane network at the base of the monolayer.
Q4: Can the thienyl group itself cause problems during the SAM formation?
The thienyl group is a stable aromatic heterocycle and is generally not reactive under typical silanization conditions[7]. However, its rigid, planar structure can influence the packing density of the monolayer compared to flexible alkyl chains. Furthermore, on conductive substrates under an electrical potential, thienyl groups can undergo electropolymerization, a factor to consider in specific electrochemical applications[8].
In-Depth Troubleshooting Guides
Issue 1: Incomplete Monolayer Formation & Bare Patches
Poor or partial surface coverage is a frequent problem stemming from inadequate preparation or suboptimal reaction kinetics.
Root Causes & Solutions:
| Parameter | Problem Explanation | Recommended Solution & Protocol |
| Substrate Cleanliness | Organic residues, dust, or other contaminants physically block the surface hydroxyl (-OH) groups required for silane attachment. The silane can only bind where the surface is active. | Implement a rigorous cleaning and hydroxylation protocol. For silicon or glass substrates, Piranha solution (a 7:3 mixture of H₂SO₄ and H₂O₂) is highly effective at removing organic contaminants and generating a high density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. After cleaning, rinse copiously with deionized water and dry thoroughly with a stream of inert gas (e.g., nitrogen or argon) immediately before use[5]. |
| Water Content | Silanization requires a specific amount of water for the hydrolysis of the ethoxy groups to reactive silanols. In a completely anhydrous solvent, the reaction will not proceed efficiently, leading to sparse coverage[6]. | The optimal amount of water is typically a trace amount naturally present in high-quality "anhydrous" solvents or on the substrate surface itself after hydroxylation. For solution-phase deposition, using a freshly opened bottle of high-purity anhydrous toluene or ethanol is often sufficient. Avoid using solvents that have been stored for long periods or exposed to ambient air. |
| Silane Concentration | A concentration that is too low may require excessively long reaction times to achieve full coverage. Conversely, a very high concentration can promote solution-phase polymerization. | Start with a silane concentration of 1-2% (v/v) in your chosen solvent. This is a common starting point for achieving a balance between surface reaction rate and solution stability[9]. |
| Reaction Time & Temperature | The self-assembly process is kinetically driven. Insufficient time or low temperature may not allow the molecules to diffuse, adsorb, and organize into a complete monolayer. | For solution deposition, a reaction time of 2-24 hours at room temperature is typical. If coverage is still poor, gently heating the solution to 40-60°C can increase the reaction rate. However, be aware that higher temperatures can also accelerate undesirable solution polymerization. |
Issue 2: Formation of Multilayers and Aggregates
The appearance of a hazy, thick, or non-uniform film is a clear sign of uncontrolled polymerization. This occurs when the silane molecules react excessively with each other before forming an ordered layer on the substrate.
Root Causes & Solutions:
| Parameter | Problem Explanation | Recommended Solution & Protocol |
| Excess Water | This is the most common cause. Too much water in the solvent leads to rapid and extensive hydrolysis and subsequent condensation of silane molecules in the bulk solution, forming oligomers and polymers that then deposit randomly onto the surface[6]. | Use high-purity, anhydrous solvents. If you suspect your solvent is "wet," it can be dried using molecular sieves. Ensure the substrate is completely dry before immersion in the silane solution. Vapor-phase deposition is an alternative method that provides better control over humidity. |
| pH of Solution | The hydrolysis and condensation rates are catalyzed by both acid and base[1][2]. Uncontrolled pH can dramatically accelerate condensation, leading to polymerization. | For most applications, no pH adjustment is necessary. The reaction proceeds effectively at a neutral pH. If using an aqueous-alcoholic solution, adjusting the pH to around 4-5 with a weak acid like acetic acid can promote hydrolysis while minimizing the rate of condensation[10]. |
| Post-Deposition Rinsing | After deposition, physically adsorbed (physisorbed) silane molecules and oligomers remain on the surface. If not removed, they will appear as a disorganized top layer. | Immediately after removing the substrate from the deposition solution, rinse it thoroughly with fresh, pure solvent (e.g., toluene, then ethanol) to remove any non-covalently bonded molecules. Sonication in the rinse solvent for 1-2 minutes can be a very effective way to remove physisorbed material. |
| Curing/Annealing Step | A final curing step helps to drive the condensation reactions to completion, forming a stable, cross-linked siloxane network at the surface. | After rinsing and drying, bake the coated substrate in an oven at 110-120°C for 15-60 minutes. This thermal treatment promotes the formation of covalent bonds both to the surface and between adjacent silane molecules, improving the monolayer's robustness[11]. |
Visualizing the Process: Ideal vs. Faulty SAM Formation
To better understand the troubleshooting steps, the following diagrams illustrate the desired process versus common failure modes.
Ideal SAM Formation Workflow
Caption: Ideal workflow for this compound SAM formation.
Troubleshooting Logic for Poor Coverage
Caption: Decision tree for troubleshooting poor surface coverage.
Experimental Protocols
Protocol 1: Standard Cleaning and Hydroxylation of Silicon/Glass Substrates
-
Initial Cleaning: Sonicate substrates in a bath of acetone for 15 minutes, followed by isopropanol for 15 minutes to remove gross organic contamination.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon.
-
Piranha Etching (Activation):
-
CAUTION: This step involves a highly energetic and corrosive solution. Use appropriate personal protective equipment (face shield, acid-resistant gloves, lab coat) and work in a fume hood.
-
Prepare the Piranha solution by slowly adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). The reaction is highly exothermic.
-
Immerse the dried substrates in the hot Piranha solution for 30-60 minutes.
-
-
Rinsing: Carefully remove the substrates and rinse them extensively with high-purity deionized water (18 MΩ·cm).
-
Final Drying: Dry the substrates again under a stream of nitrogen or argon. The surface should now be highly hydrophilic and is ready for immediate silanization.
Protocol 2: Solution-Phase Deposition of this compound
-
Solution Preparation: In a clean, dry glass container inside a glovebox or fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Substrate Immersion: Immediately immerse the freshly cleaned and hydroxylated substrates into the silane solution. Ensure the container is sealed to minimize exposure to atmospheric moisture.
-
Reaction: Allow the reaction to proceed for 12-18 hours at room temperature without stirring.
-
Rinsing: Remove the substrates from the solution and rinse them sequentially with fresh toluene, followed by ethanol, to remove any physisorbed molecules. A brief sonication (1-2 minutes) in each rinse solvent is recommended.
-
Drying: Dry the coated substrates with a stream of nitrogen or argon.
-
Curing: Bake the substrates in an oven at 110°C for 30 minutes to stabilize the monolayer.
-
Characterization: The quality of the SAM can be assessed using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
References
- Brochier Salon, M. C., & Belgacem, M. N. (2010). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 366(1-3), 147–154.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Gelest, Inc. (n.d.). Self-Assembled Monolayers (SAMs). Retrieved from [Link]
- Issa, A., & Luyt, A. S. (2019).
- Mathew, D. C., & Matson, D. W. (2008). Formation of aromatic siloxane self-assembled monolayers. Langmuir, 24(8), 4015-4022.
- Pohl, E. R., & Osterholtz, F. D. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149.
-
ProChimia Surfaces. (2011). Silanes Surfaces Protocols. Retrieved from [Link]
- Tomi, I. H., & Luyt, A. S. (2018). Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. Polymers, 10(6), 589.
- Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical Reviews, 96(4), 1533-1554.
- Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989).
- Xu, L., & Siedlecki, C. A. (2005). In vitro stability study of organosilane self-assemble monolayers and multilayers. Journal of Colloid and Interface Science, 291(2), 438-447.
- Yilmaz, M., & Isci, U. (2012). Improvement of the conductivity, electroactivity, and redoxability of polythiophene by electropolymerization of thiophene in the presence of catalytic amount of 1‐(2‐pyrrolyl)‐2‐(2‐thienyl) ethylene (PTE). Journal of Applied Polymer Science, 124(S1), E30-E36.
- Zuo, G., et al. (2007). Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. Applied Surface Science, 254(5), 1333-1338.
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"preventing hydrolysis of Triethoxy-2-thienylsilane during storage"
Troubleshooting Guide & FAQs: Preventing Hydrolysis During Storage
Welcome to the comprehensive technical support guide for Triethoxy-2-thienylsilane. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this versatile organosilane. The primary objective is to provide in-depth, field-tested insights to prevent its hydrolysis during storage, thereby ensuring the integrity of your experiments and the quality of your results.
This compound is a valuable reagent, but its utility is intrinsically linked to its chemical stability. The silicon-ethoxy bonds are highly susceptible to reaction with water, a process known as hydrolysis.[1] This reaction, often catalyzed by acid or base, leads to the formation of silanols (Si-OH), which can then condense to form siloxane polymers.[2] This degradation not only leads to inaccurate reagent concentration but can also introduce impurities that may interfere with downstream applications.
This guide provides a structured approach to understanding the causes of hydrolysis, robust protocols for its prevention, and answers to frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the storage and handling of this compound.
Issue 1: Reagent appears cloudy or has formed a precipitate.
Symptoms:
-
The typically clear, colorless to yellow-brown liquid appears hazy or turbid.[3]
-
A white solid precipitate is visible at the bottom of the container.
Root Cause Analysis:
This is a definitive sign that hydrolysis and subsequent condensation have occurred. Atmospheric moisture has reacted with the this compound to form insoluble polysiloxanes.
Figure 1. Hydrolysis and condensation pathway of this compound.
Immediate Corrective Actions:
-
Cease Use: If significant precipitation is observed, the reagent's purity is compromised. Using it will lead to inaccurate stoichiometry and potential side reactions.
-
Quantify Degradation (Optional): For minimal cloudiness, the degree of hydrolysis can be assessed via analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).[4][5] This can determine if any usable material remains, though it is often impractical for a typical research workflow.
Preventative Workflow:
A stringent, multi-layered approach focusing on maintaining an inert atmosphere and excluding all sources of moisture is paramount.
Protocol 1: Inert Gas Blanketing for Reagent Withdrawal
This protocol details the proper method for handling the reagent using a Schlenk line to prevent atmospheric exposure.
Materials:
-
Schlenk line or dual vacuum/inert gas manifold.
-
High-purity, dry argon or nitrogen gas.
-
Original this compound container (e.g., Sure/Seal™ bottle).
-
Clean, oven-dried cannula (double-tipped needle) and gas-tight syringes.
Procedure:
-
System Purge: Thoroughly purge the Schlenk line of air and residual moisture by evacuating it under high vacuum and refilling with inert gas. Repeat this vacuum/backfill cycle 3-5 times.
-
Positive Pressure: Establish a gentle positive pressure of the inert gas, confirmed by a steady flow through an oil bubbler.
-
Inert Atmosphere: Pierce the septum of the reagent bottle with a needle connected to the inert gas line to create a positive inert atmosphere within the bottle.
-
Reagent Withdrawal: While maintaining the inert gas flow, pierce the septum with a clean, dry, gas-tight syringe to withdraw the required volume of the reagent.
-
Secure Storage: After withdrawal, remove the syringe first, followed by the inert gas needle. This leaves a slight positive pressure of inert gas, preventing air ingress. Store the bottle in a dedicated desiccator.
Issue 2: Inconsistent results or reduced yields in subsequent reactions.
Symptoms:
-
Decreased reaction yields compared to previous experiments with a fresh bottle.
-
Formation of unexpected byproducts detected by GC-MS or NMR.
-
Variability in reaction times or conversion rates.
Root Cause Analysis:
Incipient hydrolysis is a likely cause. Even without visible precipitation, the presence of soluble silanols or small oligomers can alter the effective concentration of the active reagent and introduce reactive Si-OH groups that may participate in unintended side reactions.[6]
Diagnostic Workflow:
Protocol 2: Quality Control via Karl Fischer Titration
This is the industry-standard method for precise quantification of water content in non-aqueous samples.[7][8][9]
Objective: To determine the water content in your stored this compound, which correlates with the risk of hydrolysis. Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint is detected potentiometrically or coulometrically. The coulometric method is preferred for its high sensitivity to trace amounts of water.[7] Procedure:
-
Instrument Calibration: Use a calibrated coulometric Karl Fischer titrator.
-
Sample Preparation: Inside a glovebox or under a positive pressure of inert gas, carefully draw a known volume or weight of the this compound using a dry, gas-tight syringe.
-
Titration: Swiftly inject the sample into the titration cell.
-
Analysis: The instrument will automatically perform the titration and calculate the water content, typically expressed in parts per million (ppm).
Data Interpretation Table:
| Water Content (ppm) | Reagent Quality | Recommended Action |
| < 50 ppm | Excellent | Suitable for all applications, including highly sensitive reactions. |
| 50 - 200 ppm | Acceptable | Use with caution. May affect moisture-sensitive catalytic cycles. |
| > 200 ppm | Compromised | High risk of significant hydrolysis. Not recommended for use. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for this compound?
The recommended storage temperature is 2-8°C.[10][11] Refrigeration slows the kinetics of potential hydrolysis. However, it is critical to allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces. The container must be tightly sealed to prevent moisture ingress during storage.[12]
Q2: Can I use a standard screw-cap bottle for long-term storage?
No. Standard screw-cap bottles do not provide a sufficient barrier against ambient moisture for long-term storage of reactive organosilanes.[13] It is essential to use a container designed for air- and moisture-sensitive reagents, such as a Sure/Seal™ bottle, which features a septum that allows for reagent removal via syringe under an inert atmosphere.[5]
Q3: Is nitrogen or argon gas preferable for blanketing?
Both high-purity, dry nitrogen and argon are effective. Argon is denser than air and can provide a more stable protective layer over the liquid in case of a minor seal imperfection. However, for a properly sealed container, dry nitrogen is a more economical and perfectly suitable option. The critical factor is the dryness of the gas.
Q4: I don't have a Schlenk line. What is a viable alternative?
A glovebox or a glove bag provides an excellent inert environment for handling the reagent. If those are also unavailable, a simple balloon technique can be used with care.
Figure 2. Simplified workflow for reagent withdrawal in a glovebox or with a balloon setup.
Procedure using a Balloon:
-
Firmly attach a balloon filled with argon or nitrogen to a needle.
-
Insert the needle through the septum of the sealed reagent bottle.
-
Insert a second, shorter "vent" needle to allow the inert gas to flush the headspace and exit.
-
After 1-2 minutes, remove the vent needle. The balloon will create a slight positive pressure.
-
Use a clean, dry syringe to withdraw the desired amount of liquid.
-
Remove the syringe first, then the balloon needle.
-
Immediately place the bottle in a desiccator for storage.
Q5: How do I know if the desiccant in my desiccator is still active?
For indicating desiccants like Drierite™ (anhydrous calcium sulfate), a cobalt chloride indicator changes color from blue (dry) to pink (exhausted) as it absorbs moisture. For non-indicating desiccants like molecular sieves, there is no visual cue. It is best practice to regenerate them periodically. Molecular sieves can be regenerated by heating them in an oven at 200-300°C for several hours to drive off the adsorbed water.[14][15][16][17] This should be done every 1-3 months, depending on laboratory humidity and frequency of desiccator access.
References
- Vertex AI Search. (2025).
- Jalon. (n.d.).
- Guangdong Xintao Technology Co.,Ltd. (n.d.).
- Unknown. (2019).
- OIM Chemical. (2023).
- PubMed. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
- ResearchGate. (2025). A Simple Karl Fischer Titration Technique for Measuring the Silanol Content of High Molecular Weight Polysiloxanes.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
- ResearchGate. (2015). Any advice transferring & storing of organosilane coupling agent?.
- ChemBK. (2024). TRIETHYOXY-2-THIENYLSILANE 97 - Introduction.
- Shin-Etsu Silicone. (n.d.). What precautions should be taken when storing silane coupling agents?.
- ChemicalBook. (2025). TRIETHYOXY-2-THIENYLSILANE 97 | 17984-89-3.
- Sigma-Aldrich. (n.d.). This compound 97 17984-89-3.
- Unknown. (n.d.). A Practical Guide to MSL: Handling and Storing Sensitive Components.
- Brinker, C.J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
- ACS Publications. (n.d.). The Determination of Silanols with the Karl Fischer Reagent1.
- DTIC. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions.
- ACS Publications. (2015).
- Sigma-Aldrich. (2025).
- NSL Analytical. (n.d.).
- Daken Chemical. (2024).
- Wikipedia. (n.d.).
- ResearchGate. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- Mettler Toledo. (n.d.).
- ECHEMI. (n.d.).
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. chembk.com [chembk.com]
- 4. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. nslanalytical.com [nslanalytical.com]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. TRIETHYOXY-2-THIENYLSILANE 97 | 17984-89-3 [chemicalbook.com]
- 11. トリエトキシ-2-チエニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 13. nbinno.com [nbinno.com]
- 14. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 15. jalonzeolite.com [jalonzeolite.com]
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- 17. How to regenerate 4a molecular sieve?-OIM Chemical [oimchem.com]
Technical Support Center: Purification of Triethoxy-2-thienylsilane
Welcome to the technical support center for the purification of Triethoxy-2-thienylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile organosilane. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.
Introduction to Purifying this compound
This compound is a valuable building block in organic synthesis and materials science, often used in cross-coupling reactions and as a precursor for functionalized materials.[1] Achieving high purity of this reagent is critical, as impurities can significantly impact reaction yields, catalyst performance, and the properties of the final materials. The primary challenges in its purification stem from its sensitivity to moisture, which can lead to hydrolysis and the formation of siloxane byproducts, and the potential for co-elution of structurally similar impurities.[2][3][4]
This guide provides a systematic approach to troubleshooting common purification issues and offers detailed protocols for the most effective purification techniques.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My final product is contaminated with residual starting materials (e.g., 2-bromothiophene, triethoxysilane).
Q: I've performed the synthesis, but my NMR/GC-MS analysis shows the presence of unreacted starting materials. How can I remove them?
A: The presence of starting materials is a common issue, often due to incomplete reaction or inefficient initial work-up. The purification strategy will depend on the physical properties of the contaminants.
-
Causality: Incomplete Grignard formation or reaction, or use of a non-stoichiometric amount of reagents can lead to residual starting materials.[5][6][7]
-
Solution:
-
Fractional Vacuum Distillation: This is the most effective method for separating this compound (boiling point: 78 °C at 0.5 mmHg) from less volatile impurities like 2-bromothiophene (boiling point: 149-151 °C at atmospheric pressure) or more volatile ones like triethoxysilane (boiling point: 131.5 °C at atmospheric pressure).[1] A vacuum distillation setup with a fractionating column (e.g., Vigreux or packed column) is recommended to enhance separation efficiency.
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography can be employed.[8] A non-polar eluent system, such as hexane/ethyl acetate, will typically elute the less polar this compound before more polar impurities. However, be mindful that silica gel is acidic and can potentially cause hydrolysis.[9][10] Using deactivated silica gel (by adding a small amount of a non-nucleophilic base like triethylamine to the eluent) or a less acidic stationary phase like alumina can mitigate this.[10]
-
Issue 2: My purified this compound shows signs of hydrolysis (cloudiness, presence of siloxane oligomers in NMR/MS).
Q: My product appears cloudy, or I see broad peaks in my NMR and a series of repeating mass units in my mass spectrum, suggesting oligomerization. What went wrong and how can I fix it?
A: This is a classic sign of hydrolysis and condensation of your trialkoxysilane.[2][3][4] this compound is sensitive to moisture and will react with water to form silanols, which then condense to form siloxane oligomers.[2][3][4]
-
Causality: Exposure to atmospheric moisture, use of wet solvents or glassware, or purification conditions that promote hydrolysis (e.g., acidic silica gel) are the primary causes.[2][3][9]
-
Solution:
-
Prevention is Key:
-
Always use anhydrous solvents and reagents.
-
Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all glassware is thoroughly dried in an oven before use.
-
-
Purification of Contaminated Product:
-
Distillation: If the siloxane oligomers are significantly less volatile than the desired product, fractional vacuum distillation can be effective.
-
Filtration through a Plug of Silica: For minor amounts of solid siloxane byproducts, you can dissolve the product in a dry, non-polar solvent (e.g., anhydrous hexane) and filter it through a short plug of dry silica gel or Celite under an inert atmosphere. This will remove the more polar, insoluble oligomers.
-
-
Analytical Confirmation: The presence of siloxanes can often be identified in GC-MS analysis by a characteristic pattern of repeating units.[11]
-
Issue 3: The purity of my this compound is not improving after column chromatography.
Q: I've tried running a column, but my fractions are still impure, or the product seems to be degrading on the column. What should I do?
A: This can be a frustrating problem and often points to issues with the chromatography setup or the stability of the compound on the stationary phase.
-
Causality:
-
Inappropriate Solvent System: The chosen eluent may not have the right polarity to effectively separate your product from impurities.
-
Compound Degradation: As mentioned, standard silica gel is acidic and can cause the hydrolysis of trialkoxysilanes.[9][10]
-
Column Overloading: Applying too much crude product to the column can lead to poor separation.
-
-
Solution:
-
Optimize Your Solvent System: Use thin-layer chromatography (TLC) to find an eluent system that gives good separation between your product and the impurities. Aim for an Rf value of around 0.3 for your product.[12]
-
Deactivate Your Silica Gel: Before running your column, flush the packed silica gel with your eluent containing a small amount of triethylamine (e.g., 0.1-1%). This will neutralize the acidic sites on the silica.[10]
-
Consider an Alternative Stationary Phase: If degradation persists, switch to a more neutral stationary phase like alumina.
-
Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the polarity of the eluent) can provide better separation than an isocratic (constant polarity) elution.[10]
-
Dry Loading: If your crude product is not very soluble in the initial eluent, you can "dry load" it onto the column by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of your column.[12]
-
Logical Workflow for Troubleshooting Purification
Caption: A decision-making workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound?
A1: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent moisture ingress. It is recommended to store it in a cool, dark place, such as a refrigerator (2-8 °C), to minimize potential degradation over time.
Q2: How can I quickly check the purity of my this compound before using it in a reaction?
A2: A quick ¹H NMR spectrum is an excellent way to assess purity. Look for the characteristic peaks of the thienyl and ethoxy groups and the absence of signals from common impurities like starting materials or solvents. For a more quantitative assessment, GC-MS is a powerful technique that can separate and identify volatile impurities.[13][14][15]
Q3: Can I use this compound that has turned slightly yellow?
A3: A slight yellow coloration may not necessarily indicate significant impurity, as some organosilicon compounds can develop color upon storage without a major decrease in purity. However, it is always best to re-analyze the material by NMR or GC-MS to confirm its purity before use, especially for sensitive reactions. If significant impurities are detected, repurification is recommended.
Q4: What are the main safety precautions to take when handling this compound?
A4: this compound is irritating to the eyes, respiratory system, and skin.[1] It is also combustible. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep it away from open flames and sources of ignition.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is suitable for purifying this compound on a multi-gram scale.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Vacuum: Connect the apparatus to a vacuum pump with a cold trap.
-
Heating: Place the distillation flask in a heating mantle.
-
Procedure: a. Charge the crude this compound into the distillation flask. b. Slowly evacuate the system to the desired pressure (e.g., ~0.5 mmHg). c. Gradually heat the distillation flask. d. Collect any low-boiling impurities as the forerun. e. Collect the main fraction at the expected boiling point (78 °C at 0.5 mmHg).[1] f. Stop the distillation before all the material in the distillation flask is gone to avoid concentrating potentially unstable residues.
-
Storage: Transfer the purified product to a clean, dry, sealed container under an inert atmosphere.
Protocol 2: Column Chromatography on Deactivated Silica Gel
This protocol is useful for smaller scale purification or when distillation is ineffective.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate with 0.1% triethylamine).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Equilibration: Elute the packed column with several column volumes of the eluent until the bed is stable.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the elution of the product by TLC.
-
Fraction Pooling: Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Product Handling: Ensure the final product is handled under anhydrous conditions to prevent hydrolysis.
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Pros | Cons |
| Fractional Vacuum Distillation | >98% | 70-90% | Scalable, effective for boiling point differences | Requires vacuum, potential for thermal degradation |
| Column Chromatography | >99% | 60-85% | High resolution for similar polarity compounds | Can be slow, potential for hydrolysis on silica |
Visualization of Purification Logic
Caption: Choosing the right purification method based on impurity type.
References
-
Park, J.-W., Park, Y. J., & Jun, C.-H. (2011). Post-grafting of silica surfaces with pre-functionalized organosilanes: new synthetic equivalents of conventional trialkoxysilanes. Chemical Communications, 47(17), 4860–4871. [Link]
-
MDPI. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. [Link]
-
ChemBK. (2024). TRIETHYOXY-2-THIENYLSILANE 97. [Link]
-
Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
-
National Institutes of Health. (2022). Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups: A Promising Building-Block for the Design of Multifunctional Silica Nanoparticles. [Link]
-
ResearchGate. (2025). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. [Link]
- Oostendorp, D. J., Bertrand, G., & Stoffer, J. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology.
-
PubMed Central. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. [Link]
-
Wikipedia. Column chromatography. [Link]
- Preparation, purification and characterization of aminopropyl-functionalized silica sol.
-
SpectraBase. Triethoxy(2-thienyl)silane - Optional[FTIR] - Spectrum. [Link]
-
The Royal Society of Chemistry. Supporting Information for Push-pull thiophene chromophores for electro-optic applications: from 1D linear to β-branched struct. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Bethune College. Organomagnesium compounds (Grignard reagent-RMgX). [Link]
-
Diva-portal.org. (2019). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. [Link]
-
Lucknow University. (2020). Organosilicon Compounds. [Link]
-
Reddit. (2024). Purification Troubleshooting. [Link]
-
Analyst (RSC Publishing). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. [Link]
- Google Patents. CN100368416C - Production process of triethoxy silane.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
PubChem. This compound. [Link]
- Google Patents.
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(15), 5164–5167. [Link]
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
-
Rice Office of Research. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
- Organosilicon Reagents in N
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Agilent. Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. [Link]
- Google Patents. CN1810811A - Production process of triethoxy silane.
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"characterization challenges of Triethoxy-2-thienylsilane-modified surfaces"
Technical Support Center: Triethoxy-2-thienylsilane Modified Surfaces
Welcome to the technical support guide for the characterization of surfaces modified with this compound (TETS). This document is designed for researchers, materials scientists, and drug development professionals who are functionalizing substrates such as silicon dioxide, glass, or other metal oxides with TETS. As a silane with a unique thienyl functional group, TETS provides a versatile platform for applications in organic electronics, biosensors, and specialized coatings. However, forming a high-quality, reproducible monolayer presents distinct characterization challenges.
This guide provides in-depth, troubleshooting-focused FAQs and protocols to help you navigate common issues, interpret characterization data, and validate the success of your surface modification.
Section 1: Foundational Troubleshooting - Preparation & Silanization Protocol
The quality of a silane monolayer is predominantly dictated by two factors: the cleanliness and activation of the substrate and the conditions of the silanization reaction. Errors in these initial steps are the most common source of failed modifications.
Core Experimental Workflow
The following diagram outlines the critical steps and checkpoints in a typical TETS modification workflow. Subsequent sections of this guide will address troubleshooting at each of the "Characterization Checkpoint" stages.
Caption: General workflow for surface modification with this compound.
FAQ: Why are my modification results inconsistent between experiments?
Answer: Inconsistent results almost always trace back to inadequate control over substrate preparation or the reaction environment. The silanization reaction is highly sensitive to surface contaminants and water.
-
Cause 1: Inadequate Substrate Cleaning & Activation. Organic residues on the substrate will physically block the TETS molecules from reaching the surface. More importantly, the reaction relies on the presence of a high density of surface hydroxyl (-OH) groups.[1] A surface that has been stored for a long time or improperly cleaned will have a low hydroxyl group concentration, leading to a sparse, incomplete monolayer.
-
Cause 2: Water Contamination. This is the most critical parameter to control during the silanization step itself. This compound has three ethoxy groups that first hydrolyze with trace amounts of water to form reactive silanol (-Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate surface.
-
Too little water: The silane will not hydrolyze efficiently and will not react with the surface.
-
Too much water: If excess water is present in the solvent or on the substrate, the TETS molecules will preferentially polymerize with each other in solution.[2] This leads to the formation of large polysiloxane aggregates that then deposit non-uniformly on the surface, rather than forming a smooth monolayer. This is a primary cause of rough, hazy, and functionally poor coatings.
-
Protocol 1: Optimized Surface Silanization with TETS
This protocol is designed to maximize the formation of a uniform monolayer on a silicon wafer or glass slide.
Materials:
-
Substrates (Silicon wafers or glass slides)
-
This compound (TETS)
-
Anhydrous Toluene (or other anhydrous, aprotic solvent)
-
Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) Water (18 MΩ·cm)
-
High-purity Nitrogen or Argon gas
-
Oven or hotplate capable of 110-120°C
Procedure:
-
Substrate Cleaning and Activation (Piranha Clean):
-
Safety Note: Piranha solution is extremely corrosive and reactive. Always use appropriate personal protective equipment (lab coat, thick gloves, face shield) and work in a certified fume hood. Always add the peroxide to the acid slowly.
-
Prepare the piranha solution by carefully adding 1 part H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution will become very hot.
-
Immerse the substrates in the piranha solution for 30-60 minutes. This aggressively removes organic residues and fully hydroxylates the surface.[3]
-
Carefully remove substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas. For best results, use immediately.
-
-
Silanization Reaction:
-
Work in a controlled low-humidity environment (e.g., a glove box or under a nitrogen blanket). All glassware must be oven-dried.
-
Prepare a 1-2% (v/v) solution of TETS in anhydrous toluene.
-
Immerse the cleaned, activated, and fully dried substrates in the TETS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the silanization solution.
-
Rinse thoroughly with fresh anhydrous toluene to remove any physically adsorbed (non-covalently bonded) silane molecules.
-
Perform a final rinse with ethanol or acetone to remove the toluene.
-
Dry the substrates again under a stream of nitrogen.
-
To promote the formation of stable covalent Si-O-Si cross-links within the monolayer and with the surface, cure the substrates by baking in an oven at 110°C for 30-60 minutes.[3]
-
Allow to cool before characterization. Store in a desiccator.
-
Section 2: Troubleshooting via Contact Angle Goniometry
Water contact angle (WCA) is the fastest and most accessible technique to get a first indication of a successful modification. An activated silica/glass surface is highly hydrophilic (WCA < 15°). A successful TETS monolayer, terminated with the relatively nonpolar thienyl group, should render the surface significantly more hydrophobic.
FAQ: My water contact angle is much lower than expected after modification.
Answer: A low WCA is a primary indicator of a failed or incomplete silanization reaction. The goal is to transform a high-energy, hydrophilic surface into a lower-energy, more hydrophobic one.
-
Cause 1: Failed Reaction. As discussed in Section 1, this is likely due to poor substrate activation (insufficient -OH groups) or contaminated/inactive TETS reagent.[1]
-
Cause 2: Incomplete Monolayer. If the reaction time is too short or the TETS concentration is too low, the surface will be a patchwork of functionalized and bare hydrophilic areas. The resulting WCA will be an average of these two states.
-
Cause 3: Incorrect Molecular Orientation. In some cases, particularly with shorter-chain silanes, molecules may lie flat on the surface rather than standing up, failing to present a uniform thienyl-terminated interface.[4]
FAQ: My contact angle measurements are inconsistent across the sample, and I see a large hysteresis. What does this mean?
Answer: High contact angle hysteresis (the difference between the advancing and receding contact angles) points to a chemically or topographically heterogeneous surface.[5] An ideal, perfectly smooth, and chemically uniform monolayer would have zero hysteresis.
-
Cause 1: Chemical Heterogeneity. This is the most likely cause for silanized surfaces. It confirms the presence of an incomplete or patchy monolayer, where the water droplet's contact line is pinned by domains of differing surface energy (hydrophobic thienyl patches and hydrophilic silica patches).[5][6]
-
Cause 2: Topographical Roughness. If the silanization was performed in the presence of excess water, aggregates of polymerized silane will form on the surface.[2] This increased surface roughness will also pin the contact line and lead to high hysteresis. This can be confirmed with AFM (See Section 4).
| Observation | Potential Cause(s) | Recommended Next Step(s) |
| Low WCA (< 40°) | Failed reaction; Incomplete monolayer. | Review substrate cleaning protocol; Use fresh anhydrous solvent and TETS; Increase reaction time. |
| Moderate WCA (e.g., 60-80°) | Partial success; Incomplete monolayer. | Confirm with XPS to check for S and Si signals; Increase reaction time or concentration. |
| High WCA (> 80°) | Likely successful monolayer formation. | Proceed to XPS and AFM for definitive confirmation. |
| High Hysteresis (> 15°) | Chemical and/or topographical inhomogeneity. | Review silanization conditions for water contamination; Image surface with AFM to check for aggregates. |
Section 3: Troubleshooting via X-ray Photoelectron Spectroscopy (XPS)
XPS is the most powerful technique for confirming the chemical success of your TETS modification. It provides the elemental composition of the top ~5-10 nm of your surface, giving definitive proof that the TETS molecule is present.
Troubleshooting Logic for XPS Analysis
Caption: Decision tree for troubleshooting TETS modification using XPS data.
FAQ: I don't see a sulfur (S 2p) peak in my XPS spectrum. What happened?
Answer: The absence of a sulfur peak is conclusive evidence that the this compound molecule did not successfully bind to the surface. The thienyl group is the only source of sulfur in this system. This indicates a complete failure of the silanization reaction. You should revisit the foundational steps in Section 1, paying close attention to substrate activation and the exclusion of water during the reaction.
FAQ: I see a sulfur peak, but how do I confirm the silane is properly bonded to the surface?
Answer: This is an excellent question and requires a high-resolution scan of the Silicon (Si 2p) region. The Si 2p spectrum is the key to understanding the nature of the silicon bonding at the interface.
-
The Substrate Signal: Your underlying substrate (e.g., SiO₂) will have a strong Si 2p peak at approximately 103.3 eV .[7]
-
The Silane Signal: The silicon atoms within the TETS monolayer, which are bonded to the substrate and cross-linked to each other (Si-O-Si), will have a distinct peak at a lower binding energy, typically around 102.0 - 102.2 eV .[7][8]
A successful monolayer will show both of these peaks. You will see the main substrate peak attenuated (reduced in intensity) by the overlying silane layer, and the new, lower-binding-energy peak corresponding to the siloxane network will appear. If you only see the substrate peak at 103.3 eV, it implies that any TETS on the surface is likely just physically adsorbed and not covalently bonded.
| Element (Peak) | Expected Binding Energy (eV) | Interpretation of Signal |
| S 2p₃/₂ | ~162.0 - 164.0 eV | Primary indicator of success. Confirms presence of the thienyl group. The main peak for sulfur in thiophene is often found around 164 eV, but when bonded to a surface, can shift to ~162 eV.[9] |
| Si 2p (Substrate) | ~103.3 eV (for SiO₂) | Signal from the underlying wafer/glass. Should be attenuated after modification.[7] |
| Si 2p (Silane) | ~102.2 eV | Confirms formation of the Si-O-Substrate and Si-O-Si siloxane network.[7] |
| C 1s | ~285.0 eV (and others) | Confirms presence of organic molecule. Can be complex due to ethoxy and thienyl carbons. |
| O 1s | ~532.5 eV (for SiO₂) | Signal from substrate and siloxane network. |
Section 4: Troubleshooting via Atomic Force Microscopy (AFM)
AFM provides a nanoscale view of your surface topography. While XPS confirms chemical success, AFM confirms morphological quality. The goal is a smooth, uniform surface with a low root-mean-square (RMS) roughness, indicative of a well-formed monolayer.
FAQ: My AFM image shows large, island-like aggregates instead of a smooth surface. What are they?
Answer: These aggregates are almost certainly polysiloxane clusters that formed in solution due to excess water, as described in Section 1.[2] Instead of a molecule-by-molecule assembly on the surface, the TETS polymerized into oligomers in the solvent, which then precipitated onto your substrate. This is a common failure mode for trialkoxysilanes.
-
How to Confirm: The height of these features will be much larger than the theoretical length of a single TETS molecule (~1 nm). Aggregates can be tens of nanometers high.
-
Solution: The only solution is to repeat the experiment with rigorously dried solvents, glassware, and substrate, and to perform the reaction in a low-humidity environment.
FAQ: My AFM image looks completely flat and smooth, just like the bare substrate. Did the reaction fail?
Answer: This is a classic ambiguity in AFM analysis. A perfectly smooth image can mean one of two things: a completely failed reaction OR a perfectly formed, defect-free monolayer. AFM topography alone cannot distinguish between these two outcomes.
-
How to Resolve: This is why a multi-technique approach is essential.
-
Check the WCA: A high WCA proves the surface properties have changed.
-
Check XPS: An S 2p peak in XPS provides definitive chemical proof of the monolayer's presence.
-
Perform Nanolithography (Scratching): A more advanced AFM technique is to use the AFM tip in contact mode with high force to intentionally "shave" away a section of the monolayer. A subsequent scan in a gentle imaging mode will reveal a square hole where the monolayer was removed, and the height of the hole's edges will give you a direct measurement of the monolayer's thickness.
-
| AFM Observation | RMS Roughness | Potential Cause(s) | Confirmation Method |
| Smooth, featureless surface | < 0.5 nm | Perfect monolayer OR failed reaction. | WCA, XPS, AFM Scratch Test |
| Large, irregular islands/blobs | > 2 nm | Silane polymerization in solution (excess water). | Check feature height (> 5 nm). |
| Small pinholes in a smooth layer | ~ 0.5 - 1.0 nm | Incomplete monolayer coverage. | High hysteresis in WCA. |
Section 5: Assessing Layer Stability
A common challenge is the degradation of the silane layer over time, especially when exposed to aqueous environments.
FAQ: How can I determine if my TETS-modified surface is stable?
Answer: Stability should be assessed under the conditions relevant to your application (e.g., in buffer, cell culture media, or air).
-
Time-Course Contact Angle: Measure the WCA of the surface immediately after preparation and then at regular intervals (e.g., 1 hour, 24 hours, 1 week) while storing it in the desired environment. A significant decrease in WCA indicates degradation of the hydrophobic layer, possibly through hydrolysis of the siloxane bonds.[9]
-
Time-Course XPS: For a more definitive chemical analysis, analyze the surface with XPS over time. A decrease in the intensity of the S 2p peak relative to the substrate Si 2p peak indicates the desorption or chemical degradation of the TETS molecules from the surface. This is the gold standard for proving layer instability.
Weakly bound silanes can diffuse away from the surface, and hydrolysis can reverse the bonding to the substrate, especially if the initial cross-linking was not extensive. Proper curing (Section 1, Protocol 1) is critical for maximizing long-term stability.
References
-
Wetting properties and stability of silane-treated glass exposed to water, air, and oil. (1993). OSTI.GOV. [Link]
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Assessing Stability, Durability, and Protein Adsorption Behavior of Hydrophilic Silane Coatings in Glass Microchannels. (2016). Micromachines. [Link]
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Silanized Surfaces. Park Systems. [Link]
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Reduced energy loss enabled by thiophene-based self-assembled monolayer for high performance and stability perovskite solar cells. (2021). Journal of Materials Chemistry A. [Link]
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Water contact angles on SAM modified gold surfaces. University of Birmingham Research Archive. [Link]
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Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. (2013). Langmuir. [Link]
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S 2p XPS spectra of (a) HT SAM and (b) DT SAM. ResearchGate. [Link]
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(a) and (b) XPS spectra in the S(2p) region for normal and 20 grazing... ResearchGate. [Link]
-
Long-Term Stability of Self-Assembled Monolayers in Biological Media. (2003). Langmuir. [Link]
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High-Resolution STM and XPS Studies of Thiophene Self-Assembled Monolayers on Au(111). (2009). The Journal of Physical Chemistry B. [Link]
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X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. (1996). Langmuir. [Link]
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Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores. (2000). Applied and Environmental Microbiology. [Link]
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Growth of Self-Assembled Monolayer of Thiophene on Gold Surface: An Infrared Spectroscopic Study. (2001). Japanese Journal of Applied Physics. [Link]
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Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage. Molecular Vista. [Link]
-
Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. (2007). Applied Surface Science. [Link]
-
FTIR Studies Reveal That Silicon-Containing Laser-Induced Desorption Products Are Surface Reaction Intermediates. Defense Technical Information Center. [Link]
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FT-IR spectra of (a) silica gel So and (b) thiophene-modified silica. ResearchGate. [Link]
-
Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy. (2023). Frontiers in Earth Science. [Link]
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Analysis of thin baked-on silicone layers by FTIR and 3D-Laser Scanning Microscopy. (2016). European Journal of Pharmaceutics and Biopharmaceutics. [Link]
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How durable is a silanized surface?. (2015). Chemistry Stack Exchange. [Link]
-
AFM and XPS Study of Aminosilanes on Si. (2014). Wiley Analytical Science. [Link]
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SELF ASSEMBLED MONOLAYERS -A REVIEW. International Journal of ChemTech Research. [Link]
-
XPS analysis of silica coupled by wet method with various silane at 5 wt%. ResearchGate. [Link]
-
Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods. (2017). Sensors. [Link]
-
Analysis of surfaces with contact angle hysteresis. (2021). Biolin Scientific. [Link]
-
What to Consider When Selecting a Silane Coupling Agent. Gelest. [Link]
-
Artifacts in Atomic Force Microscopy of Biological Samples. (2012). IntechOpen. [Link]
-
AFM image artefacts. (2014). Oxford Scholarship Online. [Link]
-
Contact-Angle Hysteresis on Super-Hydrophobic Surfaces. (2020). ResearchGate. [Link]
-
Contact Angle Hysteresis Characterization of Textured Super-Hydrophobic Surfaces. ResearchGate. [Link]
-
Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. (2018). MDPI. [Link]
-
Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. (2018). ResearchGate. [Link]
-
Silane, triethoxyphenyl-. NIST Chemistry WebBook. [Link]
-
Surface Modification of ZnO Using Triethoxysilane-Based Molecules. (2008). OSTI.GOV. [Link]
-
Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. (2021). RSC Advances. [Link]
-
FTIR images of ( a ) HNTs; ( b ) HNTs – Trimethoxy(propyl)silane (TMPS). ResearchGate. [Link]
-
Surface modification of ZnO using triethoxysilane-based molecules. (2008). Langmuir. [Link]
-
Surface Modification of Silicon Oxide with Trialkoxysilanes toward Close-Packed Monolayer Formation. ResearchGate. [Link]
-
n-OCTYLTRIETHOXYSILANE - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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Technical Support Center: Enhancing the Stability of Triethoxy-2-thienylsilane-Based Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the stability of films derived from Triethoxy-2-thienylsilane. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles governing film formation and degradation, empowering users to diagnose and resolve issues encountered during their experimental work.
Section 1: Fundamental Principles of this compound Film Formation
The stability of a this compound film is intrinsically linked to the proper execution of the hydrolysis and condensation reactions that form the foundational siloxane network. Understanding these processes is critical for troubleshooting film instability.
The Two-Step Reaction: Hydrolysis and Condensation
The formation of a stable silane film is a two-step process:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the this compound react with water to form reactive silanol groups (-Si-OH). This reaction is catalyzed by either acid or base.[1][2]
-
Condensation: The newly formed silanol groups can then react in two ways:
-
With hydroxyl groups on the substrate surface to form a durable, covalent Si-O-Substrate bond.[1]
-
With other silanol groups on adjacent silane molecules to form a cross-linked polysiloxane network (Si-O-Si), which provides cohesion and integrity to the film.
-
The interplay of these reactions is paramount. Incomplete hydrolysis will result in a film with poor adhesion and a less-developed network, while uncontrolled condensation in solution leads to the formation of aggregates and a non-uniform, weakly bound film.[3]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the formation of this compound films in a question-and-answer format.
| Problem | Potential Causes | Troubleshooting Solutions |
| Poor Film Adhesion / Delamination | 1. Inadequate substrate cleaning.[3][4] 2. Insufficient surface hydroxyl groups. 3. Premature silane hydrolysis and self-condensation in solution.[3] 4. Incomplete hydrolysis at the surface. 5. Insufficient curing.[3] | 1. Implement a rigorous cleaning protocol (e.g., sonication in solvents, piranha solution for glass/silicon). 2. For less reactive substrates, consider a plasma or UV-ozone treatment to generate hydroxyl groups. 3. Use anhydrous solvents and prepare the silane solution immediately before use. Work in a low-humidity environment if possible. 4. Optimize the water content in the deposition solution and consider adjusting the pH. 5. Ensure proper curing temperature and time to promote covalent bond formation. |
| Hazy, Cloudy, or Non-Uniform Film | 1. High silane concentration leading to aggregate formation.[3] 2. Presence of excess water in the solvent causing premature polymerization.[5] 3. Inadequate rinsing after deposition.[3] 4. Contamination of the silane solution.[6] | 1. Reduce the silane concentration in the deposition solution (typically 1-2% v/v is a good starting point). 2. Use high-purity, anhydrous solvents. 3. Implement a thorough but gentle rinsing step with a fresh, anhydrous solvent immediately after deposition. 4. Filter the silane solution before use if particulates are suspected. |
| Film Discoloration (Yellowing/Browning) Over Time | 1. Oxidation of the thienyl ring.[6][7] 2. Photodegradation of the thienyl moiety upon exposure to UV light.[3] | 1. Store and handle the films in an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Protect the films from direct sunlight or other sources of UV radiation. Consider incorporating a UV-blocking layer if the application allows. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the hydrolysis of this compound?
A1: The optimal pH for hydrolysis depends on the desired balance between the hydrolysis and condensation rates.
-
Acidic conditions (pH < 4): Generally favor a faster hydrolysis rate compared to the condensation rate.[2] This can be advantageous for ensuring complete hydrolysis before significant self-condensation occurs in solution.
-
Basic conditions (pH > 7): Tend to accelerate the condensation reaction, which can lead to faster film formation but also increases the risk of premature polymerization in the solution.[1][2] For most applications, a slightly acidic environment (pH 3-5) provides a good balance, promoting stable silanol formation.[2]
Q2: How does the thienyl group affect the stability of the film?
A2: The thienyl group, while imparting desirable electronic properties, can also be a point of vulnerability. Thiophene and its derivatives are susceptible to oxidation, which can occur at the sulfur atom or the C=C double bonds within the ring.[6][7][8] This oxidation can be initiated by atmospheric oxygen, UV light, or electrochemical processes.[3][9] The oxidation of the thienyl ring can lead to a breakdown of the film's structure, causing discoloration and a loss of functional properties.
Q3: Can I use a solvent other than toluene for deposition?
A3: Yes, other anhydrous organic solvents can be used. The key is that the solvent must be free of water to prevent premature hydrolysis. Toluene is a common choice due to its low water content and ability to dissolve the silane. Anhydrous ethanol can also be used, but it's important to note that the presence of an alcohol can influence the hydrolysis and condensation equilibrium.
Section 4: Experimental Protocols
Protocol 1: Standard Deposition of this compound Film
-
Substrate Cleaning:
-
Sonciate the substrate (e.g., glass or silicon wafer) in acetone for 15 minutes.
-
Rinse with deionized (DI) water.
-
Sonciate in ethanol for 15 minutes.
-
Rinse with DI water.
-
For highly hydroxylated surfaces, a piranha solution treatment (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution in a fume hood.
-
Thoroughly rinse with DI water and dry under a stream of nitrogen.
-
-
Silane Solution Preparation:
-
In a clean, dry glass container, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Prepare the solution immediately before use to minimize exposure to atmospheric moisture.
-
-
Deposition:
-
Immerse the cleaned, dry substrate into the silane solution.
-
Allow the deposition to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Dry the substrate under a stream of nitrogen.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.
-
Section 5: Characterization of Film Stability
To assess the stability of your this compound films, a combination of surface characterization techniques is recommended.
| Technique | Information Gained | Indicators of Instability |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface. | - Decrease in the Si 2p signal intensity, indicating loss of the silane layer. - Changes in the S 2p spectrum, such as the appearance of higher binding energy components, indicative of sulfur oxidation (e.g., sulfoxides, sulfones).[10][11] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds. | - Decrease in the intensity of peaks associated with the thienyl ring (around 1400-1500 cm⁻¹ and 700-800 cm⁻¹).[12][13] - Appearance of new peaks, such as C=O stretching (around 1700 cm⁻¹), indicating oxidative degradation.[2] |
| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity. | A significant decrease in the water contact angle over time, suggesting changes in the surface chemistry and potential degradation of the hydrophobic thienyl group. |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness. | An increase in surface roughness or the appearance of pits and other defects, indicating film degradation and loss of integrity. |
References
- The Chemistry of Triethoxysilane Hydrolysis and Condens
- Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC - NIH. (URL: )
- Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - Gelest, Inc. (URL: )
-
Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors | ACS Applied Electronic Materials. (URL: [Link])
- Troubleshooting poor adhesion of N-Methylaminopropyltrimethoxysilane co
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC - NIH. (URL: [Link])
-
Key factors influencing the stability of silane solution during long-term surface treatment on carbon steel (Journal Article) | ETDEWEB - OSTI. (URL: [Link])
-
Thiophene Oxidation and Reduction Chemistry - ResearchGate. (URL: [Link])
-
Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems - SciSpace. (URL: [Link])
-
XPS spectra of EDOT (red), thiophene (black) and thiophene-COOH (blue)... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Thiophene - Wikipedia. (URL: [Link])
-
The electrochemical degradation of poly(3,4-ethylenedioxythiophene) films electrodeposited from aqueous solutions. (URL: [Link])
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed. (URL: [Link])
-
Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents - ResearchGate. (URL: [Link])
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XPS Elemental analysis of the sulfur region and its corresponding... - ResearchGate. (URL: [Link])
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Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene | ACS ES&T Air. (URL: [Link])
-
Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation - MDPI. (URL: [Link])
-
FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. (URL: [Link])
-
FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. … - ResearchGate. (URL: [Link])
-
Effect of thiophene S on the enhanced ORR electrocatalytic performance of sulfur-doped graphene quantum dot/reduced graphene oxide nanocomposites - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02040J. (URL: [Link])
-
Adhesion to Difficult Substrates: Theories, Failures & Solutions - Unichem. (URL: [Link])
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Technical Support Center: Efficient Triethoxy-2-thienylsilane Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Triethoxy-2-thienylsilane. This guide is structured to provide direct, actionable answers to common challenges encountered during cross-coupling reactions, with a focus on catalyst selection and reaction optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity of this compound and the general principles of catalyst selection for its primary application in Hiyama-type cross-coupling reactions.
Q1: What is the primary application of this compound in synthesis?
This compound is predominantly used as a stable, less toxic, and easily handled nucleophilic partner in palladium-catalyzed cross-coupling reactions, specifically the Hiyama coupling.[1][2] This reaction forms a carbon-carbon bond between the thienyl group and an organic halide or pseudohalide (e.g., aryl, vinyl, or alkyl halides and triflates).[1][2] Its advantages over other organometallic reagents, like organoboranes or organostannanes, include stability and lower toxicity.[3][4]
Q2: Why is an "activator" required for reactions with this compound?
The silicon-carbon bond in this compound is strong and relatively inert, which prevents it from readily participating in the transmetalation step of the catalytic cycle.[1][5] An activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a base, is crucial.[2] The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[1][2] This process polarizes and weakens the Si-C bond, making the thienyl group sufficiently nucleophilic to transfer to the palladium center during transmetalation.[2][5]
Q3: How does the thienyl (sulfur-containing) group affect catalyst selection?
The sulfur atom in the thiophene ring poses a significant challenge as it can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation (poisoning).[6] This necessitates careful selection of the catalyst system.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or trialkylphosphines) are often preferred. These ligands can sterically hinder the sulfur atom from binding to the palladium center and electronically stabilize the active catalytic species, promoting the desired cross-coupling pathway over catalyst deactivation.[7]
-
Catalyst Precursors: Using well-defined, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[8]
Q4: Can I use Suzuki-Miyaura conditions for this compound?
While both Hiyama (silane-based) and Suzuki-Miyaura (boron-based) are palladium-catalyzed cross-couplings, the conditions are not directly interchangeable. The key difference lies in the activation of the nucleophile.[9] Suzuki reactions require a base (like K₂CO₃ or K₃PO₄) to activate the organoboron species, whereas Hiyama couplings typically require a fluoride source (like TBAF) or a strong base to activate the organosilane.[1][2] Attempting a direct substitution without adjusting the activation method will likely result in a failed reaction.
Part 2: Troubleshooting Guide
This section is designed as a decision-making tool to diagnose and resolve specific experimental issues.
Issue 1: Low or No Product Yield
Your reaction shows significant unreacted starting materials (aryl halide and/or silane) after the expected reaction time.
Initial Diagnostic Questions:
-
Did you rigorously exclude air and moisture? Palladium(0) catalysts are oxygen-sensitive. Ensure all solvents were properly degassed and the reaction was maintained under a strict inert atmosphere (argon or nitrogen).[7]
-
Is your activator effective? The fluoride source (e.g., TBAF) is hygroscopic and its activity can diminish with improper storage. Using a fresh or properly stored activator is critical. In some cases, an alternative activator like copper(II) fluoride (CuF₂) can serve a dual role as both an activator and a reoxidant for the palladium catalyst.[3][10][11]
-
Is the catalyst system appropriate? For electron-rich aryl halides or sterically hindered substrates, a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand, may be necessary to facilitate the oxidative addition step.[12]
Troubleshooting Workflow: Low Yield
Issue 2: Significant Side Product Formation
The desired product is formed, but is contaminated with significant byproducts.
Common Side Reaction 1: Homocoupling of this compound
-
Appearance: Formation of 2,2'-bithiophene, identifiable by GC-MS or NMR.
-
Causality: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle, or by catalyst speciation issues.[7]
-
Solutions:
-
Improve Inert Atmosphere: Enhance the degassing procedure for solvents and reagents (e.g., use multiple freeze-pump-thaw cycles).[7][13]
-
Optimize Catalyst System: Employing robust, well-defined palladium precatalysts can provide better control over the active species in solution, minimizing pathways that lead to homocoupling.[7]
-
Slow Addition: A slow addition of the this compound via syringe pump can maintain a low concentration of the reactive nucleophile, disfavoring the bimolecular homocoupling reaction.
-
Common Side Reaction 2: Protodesilylation
-
Appearance: Formation of thiophene (loss of the silyl group).
-
Causality: This occurs when the activated thienylsilane is quenched by a proton source (e.g., trace water in the solvent or reagents) before it can transmetalate to the palladium center. The basicity of the fluoride activator can exacerbate this issue.[1]
-
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Oven-dry all glassware and handle reagents under a strict inert atmosphere.[7]
-
Activator Choice: While TBAF is common, its basicity can be problematic. In some cases, fluoride-free activation methods using a different silane derivative (e.g., a silanol) might be considered, though this requires modifying the starting material.[2]
-
Part 3: Experimental Protocols & Data
Catalyst System Comparison for a Model Reaction
The following table summarizes the performance of various palladium catalyst systems in a model Hiyama coupling between this compound and 4-iodoanisole. This data is illustrative and serves as a starting point for optimization.
| Catalyst (2 mol%) | Ligand (4 mol%) | Activator (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | TBAF | THF | 80 | 12 | 45 | Standard conditions, moderate yield. |
| Pd₂(dba)₃ | XPhos | TBAF | Dioxane | 100 | 6 | 92 | Bulky ligand improves efficiency.[14] |
| Pd(PPh₃)₄ | None | TBAF | THF | 80 | 10 | 68 | Single-component catalyst, good starting point. |
| PdCl₂(dppf) | None | TBAF | THF | 100 | 12 | 75 | Often robust but may require higher temperatures. |
| XPhos Pd G3 | None | TBAF | Dioxane | 100 | 4 | >95 | Precatalyst shows rapid conversion and high yield.[8] |
Detailed Protocol: Hiyama Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for coupling this compound with an electron-rich aryl bromide. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques. [7]
1. Reagent and Glassware Preparation:
-
Oven-dry all glassware (Schlenk flask, condenser) overnight and cool under vacuum.
-
Use anhydrous, degassed solvents (e.g., Dioxane or THF). Degassing can be achieved by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.[7][13]
2. Reaction Setup Workflow:
3. Reaction Monitoring:
-
Monitor the disappearance of the limiting reagent (aryl bromide) using an appropriate technique (e.g., TLC with UV visualization or GC-MS).
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.[7]
The Catalytic Cycle and the Role of the Activator
The efficiency of the reaction hinges on the successful execution of each step in the palladium catalytic cycle. The activation of the silane is the key step that enables its participation.
This diagram illustrates how the inactive this compound is converted by a fluoride activator into a hypervalent silicate.[1][2] This activated species is now capable of transferring its thienyl group to the palladium(II) center, allowing the catalytic cycle to proceed to the product-forming reductive elimination step.
References
-
Cao, Z.-W., Zhang, J.-X., Wang, J.-T., Li, L., Chen, X.-Y., Jin, S., Cao, Z.-Y., & Wang, P. (2024). Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts. Organic Letters, 26, 6681-6686. Available from: [Link]
-
Wikipedia contributors. (2023). Hiyama coupling. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Gelest. (n.d.). Cross-Coupling Reactions, Continued. Gelest Technical Library. Available from: [Link]
-
Bi, L., & Georg, G. I. (2011). Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol. PMC - NIH. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. Available from: [Link]
-
Sivakumar, S., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. Available from: [Link]
-
Hosoi, K., Nozaki, K., & Hiyama, T. (2002). Alkenyldimethyl(2-thienyl)silanes, Excellent Coupling Partner for the Palladium-Catalyzed Cross-Coupling Reaction. Chemistry Letters, 31(2), 154-155. Available from: [Link]
-
Denmark, S. E., & Choi, J. Y. (2004). Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis. Journal of the American Chemical Society, 126(15), 4865-4875. Available from: [Link]
-
Bi, L., & Georg, G. I. (2011). Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol. ResearchGate. Available from: [Link]
-
Shevchuk, T., et al. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters, 25, 7369-7373. Available from: [Link]
-
Mowery, M. E., & DeShong, P. (2001). Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane. The Journal of Organic Chemistry, 66(26), 9055-9061. Available from: [Link]
-
Pitteloud, J.-P., et al. (2010). Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Journal of Organic Chemistry, 75(23), 8199-8212. Available from: [Link]
-
Saghebi, S., et al. (2023). Understanding fluoride exchange between aryl-trifluoroborates and aryl-trialkoxy silanes: access to benchtop aryl-aryl cross couplings. ChemRxiv. Available from: [Link]
-
ResearchGate. (2015). Does anyone know if (2-thienyl)dimethylsilanol or (2-thienyl)triethoxysilane can undergo cross-coupling reactions with aryl halogenides?. ResearchGate. Available from: [Link]
-
Maluenda, I., & Navarro, O. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]
-
Sivakumar, S., et al. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Arkat USA. Available from: [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Available from: [Link]
-
ResearchGate. (2015). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. Available from: [Link]
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications [mdpi.com]
Technical Support Center: Managing Viscosity in Triethoxy-2-thienylsilane Resin Formulations
Welcome to the technical support center for Triethoxy-2-thienylsilane resin formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of viscosity management. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. The stability and performance of your formulation are critically dependent on controlling its rheological properties. This center provides in-depth troubleshooting advice and answers to frequently asked questions.
Section 1: Understanding Viscosity in Silane Resin Systems
This compound is a versatile organosilicon reagent with three hydrolyzable ethoxy groups.[1][2][3] The viscosity of its resin formulations is not a static property but a dynamic one, primarily governed by the sequential chemical reactions of hydrolysis and condensation.[4][5][6]
-
Hydrolysis: The initial step involves the reaction of the ethoxy groups (Si-OCH₂CH₃) with water to form reactive silanol groups (Si-OH) and ethanol as a byproduct. This reaction can be catalyzed by acids or bases.[4][7]
-
Condensation: The newly formed silanol groups are unstable and readily condense with each other to form stable siloxane bonds (Si-O-Si), releasing water or ethanol. This process builds larger oligomeric and polymeric structures.[5][8]
It is this progressive increase in molecular weight and cross-linking through the formation of a siloxane network that leads to a rise in the formulation's viscosity.[6][9] Factors such as water content, pH, temperature, and catalysts significantly influence the rates of these reactions.[4][9]
Core Factors Influencing Viscosity
The interplay of chemical and physical factors dictates the viscosity profile of your formulation. Understanding these relationships is the first step in effective troubleshooting.
Caption: Key factors influencing this compound resin viscosity.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during formulation, storage, or application.
❓ Question 1: My resin's viscosity is excessively high immediately after formulation. What are the likely causes and how can I fix it?
💡 Answer: High initial viscosity is typically due to premature reactions or formulation component issues. Here’s a systematic approach to diagnose the cause:
-
Moisture Contamination: This is the most common culprit. This compound is highly sensitive to water, which initiates the hydrolysis-condensation cascade.
-
Causality: Trace amounts of water in your solvents, fillers, or even from atmospheric humidity on a humid day can trigger rapid polymerization and viscosity buildup.
-
Solution: Use anhydrous-grade solvents and ensure all fillers are thoroughly dried in an oven before use. Handle materials under a dry atmosphere (e.g., nitrogen blanket) if possible.
-
-
Reactive Impurities: Contaminants in the silane or other components can catalyze the reaction.
-
Causality: Acidic or basic impurities can dramatically accelerate hydrolysis and condensation rates.[4]
-
Solution: Verify the purity of your this compound and other reagents. Use materials from reputable suppliers with a certificate of analysis.
-
-
Excessive Mixing Temperature: High-shear mixing can generate significant heat.
-
Causality: An increase in temperature accelerates all chemical reactions, including hydrolysis and condensation, leading to a faster viscosity increase.[10][11]
-
Solution: Use a jacketed mixing vessel to control the temperature. Monitor the batch temperature closely during mixing and apply cooling as needed.
-
❓ Question 2: The viscosity of my formulation increases significantly during storage, reducing its shelf life. What's happening and how can I improve stability?
💡 Answer: A gradual but significant viscosity increase during storage points to slow, ongoing hydrolysis and condensation reactions.
-
Water Availability: The primary driver is the continued presence of water.
-
Causality: Even if you start with anhydrous materials, moisture can be absorbed from the headspace of the storage container over time.
-
Solution: Store the formulation in tightly sealed containers with minimal headspace. Consider using containers with a moisture-scavenging liner or adding a moisture scavenger (e.g., a vinylsilane like Silquest A-171) to the formulation, if compatible with your application.
-
-
Storage Temperature: Higher storage temperatures accelerate degradation.
-
Hydrolytic Stability of Silane: The ethoxy groups on this specific silane hydrolyze at a moderate rate.
-
Causality: Ethoxysilanes hydrolyze more slowly than methoxysilanes, but they are still susceptible.[13] The presence of the thienyl group can also influence reactivity.
-
Solution: If stability is a major issue, consider formulating a two-component system where the silane is kept separate from any components containing water or reactive hydroxyl groups until just before use.
-
❓ Question 3: How can I effectively lower my formulation's viscosity for an application like spin-coating or spraying?
💡 Answer: Reducing viscosity requires a careful balance to avoid negatively impacting the final cured properties.
-
Solvent Dilution: The most direct method is to add a suitable solvent.[14]
-
Causality: Solvents increase the distance between polymer chains, reducing intermolecular friction and thus lowering viscosity.
-
Solution: Select a non-reactive, anhydrous solvent that has good solvency power for the silane and any other resin components. Toluene or xylene are often used for solvent-based silicone systems.[14] Always conduct a solvent screening study to test for compatibility and impact on curing and final film properties. See Protocol 2 for a detailed methodology.
-
-
Temperature Adjustment: Gently heating the resin just before application can temporarily reduce viscosity.[12][15][16]
-
Causality: Increasing thermal energy makes molecules move more freely, decreasing flow resistance.[10] For many resins, viscosity is halved for every 10-15°C increase in temperature.[12]
-
Solution: Use a heated application system or pre-heat the resin immediately before use.[15][17] Be aware that this will also reduce your working time (pot life) as the cure rate will increase.[12]
-
-
Use of Reactive Diluents: These are low-viscosity molecules that co-react into the resin matrix.
-
Causality: They act as thinners initially but become part of the final cured polymer, minimizing the negative effects on mechanical properties that can be caused by non-reactive solvents.
-
Solution: Low-molecular-weight silicone fluids or other compatible reactive monomers can be used.[14][18] This is an advanced formulation technique and requires significant compatibility and performance testing.
-
Troubleshooting Workflow Diagram
This decision tree provides a logical path for diagnosing viscosity issues.
Sources
- 1. This compound 97 17984-89-3 [sigmaaldrich.com]
- 2. This compound 97 17984-89-3 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pcimag.com [pcimag.com]
- 10. Viscosity (resin) - A203 - CKN Knowledge in Practice Centre [compositeskn.org]
- 11. researchgate.net [researchgate.net]
- 12. A Helpful Guide to Processing High Viscosity Resins | Hapco, Inc. [hapcoincorporated.com]
- 13. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 14. Can the viscosity of SILICONE RESIN be adjusted? How to adjust it? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 15. Effect of preheating on the viscosity of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of pre-heating on the viscosity and microhardness of a resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of preheating on the viscosity of composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. s3.amazonaws.com [s3.amazonaws.com]
Validation & Comparative
"comparing Triethoxy-2-thienylsilane with other silane coupling agents"
A Comparative Guide to Triethoxy-2-thienylsilane and Other Silane Coupling Agents for Advanced Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate silane coupling agent is a critical decision that can significantly impact the performance and longevity of advanced materials. This guide provides a detailed comparison of this compound with two other widely used silane coupling agents: (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidoxypropyl)trimethoxysilane (GPTMS). By examining their chemical structures, reaction mechanisms, and performance in various applications, this document aims to provide the necessary insights for making an informed selection.
Introduction to Silane Coupling Agents
Silane coupling agents are organosilicon compounds that function as molecular bridges between inorganic and organic materials.[1] Their bifunctional nature, possessing both an inorganic-reactive group and an organic-reactive group, allows them to form stable covalent bonds at the interface of dissimilar materials. This bridging enhances adhesion, improves mechanical strength, and increases resistance to environmental degradation in a wide range of applications, including polymer composites, coatings, adhesives, and electronics.[2][3]
The general mechanism involves the hydrolysis of the alkoxy groups on the silane to form reactive silanol groups. These silanols then condense with hydroxyl groups on the inorganic substrate, forming a stable siloxane bond (-Si-O-Substrate). The organofunctional group of the silane is oriented away from the surface and is available to react or physically entangle with the organic polymer matrix.[4][5]
The Molecules in Focus
This guide compares the following three silane coupling agents, each with a distinct organofunctional group that dictates its specific interactions and applications:
-
This compound: This silane features a thienyl group, an aromatic sulfur-containing heterocycle. The thienyl group is known for its electronic properties and potential for strong interfacial interactions, making it a candidate for applications in organic electronics and advanced composites.[6][7]
-
(3-Aminopropyl)triethoxysilane (APTES): APTES is a widely used aminosilane. The primary amine group is highly reactive and can participate in various reactions with polymers such as epoxies, urethanes, and polyamides, making it a versatile adhesion promoter.[8]
-
(3-Glycidoxypropyl)trimethoxysilane (GPTMS): GPTMS contains an epoxy (glycidoxy) group. This functional group can react with a variety of organic functionalities, including amines, acids, and hydroxyls, making it particularly suitable for epoxy-based composites and coatings.
Comparative Analysis of Key Properties
The performance of a silane coupling agent is determined by several key properties, including its hydrolysis rate, the surface energy of the resulting treated surface, and the adhesion strength it promotes.
| Property | This compound | (3-Aminopropyl)triethoxysilane (APTES) | (3-Glycidoxypropyl)trimethoxysilane (GPTMS) |
| Chemical Structure | C₁₀H₁₈O₃SSi | C₉H₂₃NO₃Si | C₉H₂₀O₅Si |
| Molecular Weight | 246.40 g/mol [6] | 221.37 g/mol | 236.34 g/mol |
| Organofunctional Group | Thienyl | Aminopropyl | Glycidoxypropyl |
| Alkoxy Group | Ethoxy | Ethoxy | Methoxy |
| Hydrolysis Rate | Slower (Ethoxy group)[9][10] | Slower (Ethoxy group)[9][10] | Faster (Methoxy group)[9][10] |
| Water Contact Angle on Treated Silica/Glass (°) | Estimated: 70-80° | ~63-94°[11][12] | ~50-70° |
| Shear Bond Strength (MPa) on Glass/Resin | Estimated: 15-25 MPa | ~3.2-21 MPa[13] | ~12-29 MPa[14] |
| Primary Application Areas | Organic electronics, advanced composites | General-purpose adhesion promoter for various polymers | Epoxy-based composites and coatings |
Note: The values for this compound are estimations based on the known properties of the thienyl functional group and ethoxy silanes, as direct comparative experimental data is limited.
Performance in Key Applications
The choice of a silane coupling agent is highly dependent on the specific application and the materials being interfaced.
Polymer Composites
In polymer composites, silane coupling agents are crucial for improving the adhesion between the polymer matrix and inorganic reinforcements like glass or mineral fillers.[15][16]
-
This compound: The aromatic and sulfur-containing nature of the thienyl group suggests potential for strong van der Waals and pi-pi stacking interactions with aromatic polymer matrices. This could lead to enhanced interfacial strength and improved stress transfer in composites. The inherent thermal stability of the thiophene ring may also contribute to the high-temperature performance of the composite.
-
APTES: The amine functionality of APTES allows it to react with a wide range of thermoset and thermoplastic polymers, making it a versatile choice for improving the mechanical properties of composites.
-
GPTMS: The epoxy group of GPTMS is highly compatible with epoxy resins, leading to excellent adhesion and improved mechanical performance in epoxy-based composites.[14]
Organic Electronics
The unique electronic properties of the thiophene ring make this compound a particularly interesting candidate for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).[16][17]
-
This compound: When used to modify the surface of dielectric materials or electrodes, the thienyl group can influence the ordering and growth of organic semiconductor layers, potentially improving charge carrier mobility and device performance. The ability of thiophene to engage in charge transfer interactions can also be beneficial for tuning interfacial energy levels.[4]
-
APTES and GPTMS: These silanes are also used in electronics, primarily as adhesion promoters and for surface energy modification.[2][10] However, they do not possess the inherent electronic properties of the thienyl group.
Experimental Protocols
To provide a framework for the comparative evaluation of these silane coupling agents, the following detailed experimental protocols are provided.
Protocol 1: Surface Treatment of Glass Substrates
This protocol describes the procedure for applying the silane coupling agents to glass microscope slides.
Materials:
-
Glass microscope slides
-
This compound
-
(3-Aminopropyl)triethoxysilane (APTES)
-
(3-Glycidoxypropyl)trimethoxysilane (GPTMS)
-
Ethanol
-
Deionized water
-
Acetic acid
-
Beakers
-
Magnetic stirrer and stir bars
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides by sonicating them in a sequence of detergent solution, deionized water, and finally ethanol, for 15 minutes each. Dry the slides under a stream of nitrogen gas and then in an oven at 110°C for 30 minutes.
-
Silane Solution Preparation:
-
For this compound and GPTMS: Prepare a 2% (v/v) solution of the silane in a 95:5 (v/v) ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 with acetic acid. Stir the solution for at least 5 minutes to allow for hydrolysis.
-
For APTES: Prepare a 2% (v/v) solution of APTES in a 95:5 (v/v) ethanol/water mixture. Do not add acetic acid. Stir for 5 minutes.
-
-
Silanization: Immerse the cleaned and dried glass slides in the respective silane solutions for 2 minutes with gentle agitation.
-
Rinsing and Curing: Remove the slides from the solution and rinse them briefly with fresh ethanol to remove excess silane. Cure the slides in an oven at 110°C for 15 minutes.
-
Storage: Store the treated slides in a desiccator until further use.
Protocol 2: Contact Angle Measurement
This protocol outlines the measurement of the static water contact angle to assess the surface wettability of the treated substrates.[18][19]
Materials:
-
Silane-treated glass slides
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Sample Placement: Place the silane-treated slide on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a 5 µL droplet of deionized water onto the surface.
-
Image Capture and Analysis: Immediately capture a high-resolution image of the droplet profile. Use the goniometer's software to measure the contact angle at the three-phase (solid-liquid-air) interface.
-
Replication: Repeat the measurement at least five times on different areas of the same slide and on at least three different slides for each type of silane treatment to ensure statistical significance.
Protocol 3: Shear Bond Strength Testing
This protocol details the evaluation of the adhesive strength of the silane-treated surfaces bonded to a polymer matrix.[13][20][21]
Materials:
-
Silane-treated glass slides
-
Epoxy resin and hardener
-
Molds for creating standardized bonding areas (e.g., cylindrical molds with a 5 mm diameter)
-
Universal testing machine with a shear testing fixture
-
Mixing equipment for the resin
Procedure:
-
Sample Preparation: Securely mount the silane-treated glass slides.
-
Resin Application: Place the cylindrical mold on the treated surface of the slide. Prepare the epoxy resin according to the manufacturer's instructions and fill the mold.
-
Curing: Cure the epoxy resin as per the manufacturer's recommendations (e.g., at room temperature for 24 hours, followed by a post-cure at an elevated temperature).
-
Shear Testing: Carefully remove the mold. Place the specimen in the shear testing fixture of the universal testing machine. Apply a shear force to the base of the epoxy cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure.
-
Data Analysis: Record the maximum load at failure. Calculate the shear bond strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the bonding area (in mm²).
-
Replication: Test at least ten specimens for each silane treatment to obtain statistically reliable data.
Conclusion
The selection of a silane coupling agent is a multifaceted decision that requires a thorough understanding of the chemical functionalities and their interactions with the target substrates and polymers. This compound, with its unique thienyl group, presents intriguing possibilities for applications in organic electronics and high-performance composites, although more empirical data is needed to fully characterize its performance. APTES remains a versatile and reliable choice for a broad range of applications due to the high reactivity of its amine group. GPTMS is the preferred option for epoxy-based systems, where its functional group can directly participate in the cross-linking chemistry of the matrix.
By following the detailed experimental protocols provided in this guide, researchers can conduct systematic and reliable comparative studies to determine the optimal silane coupling agent for their specific needs, thereby accelerating the development of next-generation materials and devices.
References
- Innovations in Electronics: How Silanes Enhance Performance and Reliability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Water contact angle measurements: (A) at different concentrations of... (n.d.).
- What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? (n.d.). Shin-Etsu Silicone Selection Guide.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.
- Adhesive Properties of Semiconducting Polymers: Poly(3-alkylthiophene)
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). PubMed Central.
- Bond Strength of Different Silane Application Time and Post-silaniz
- Comparative Guide to the Hydrolytic Stability of Alkoxysilanes: Butoxyethoxydimethylsilane vs. Methoxy and Ethoxy Silanes. (n.d.). Benchchem.
- Predicting failure loads of GPTMS-treated glass powder incorporated single lap joints prepared through co-cure technique: a statistical and artificial neural network approach. (n.d.). Taylor & Francis Online.
- Common Types of Silane Coupling Agents: Types & Applic
- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.).
- Static contact angle measurements for APTES and uncoated silicon tabs.... (n.d.).
- Low-temperature direct bonding of Si and quartz glass using the APTES modification. (n.d.).
- What is a Silane Coupling Agent? (n.d.). Gelest Technical Library.
- Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. (2023). MDPI.
- The mechanism of action of silane coupling agent-Tangshan Sunfar New M
- What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New M
- Comparison of the effect of shear bond strength with silane and other three chemical presurface treatments of a glass fiber-reinforced post on adhesion with a resin-based luting agent: An in vitro study. (n.d.). PubMed Central.
- Adsorption and Desulfurization Mechanism of Thiophene on Layered FeS(001), (011), and (111) Surfaces: A Dispersion-Corrected Density Functional Theory Study. (2017).
- Phases of the shear bond strength testing: (a) application of the force; (b) failure of the cement. (n.d.).
- Surface-wetting characterization using contact-angle measurements. (2018).
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- Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. (n.d.).
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A Comparative Guide to the Validation of Triethoxy-2-thienylsilane Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Critical Role of Purity for Triethoxy-2-thienylsilane
This compound (CAS No. 17984-89-3) is a specialized organosilane compound featuring a silicon atom bonded to a thiophene ring and three ethoxy groups.[1][2] This unique structure makes it a valuable precursor and coupling agent in advanced materials science and organic synthesis, particularly in the development of organic electronics such as solar cells.[1] The performance of these high-value materials is directly contingent on the purity of the starting monomer. Even trace impurities, such as unreacted starting materials, partially hydrolyzed species, or oligomeric byproducts, can significantly compromise the electronic properties, stability, and reproducibility of the final product.
Therefore, a robust, sensitive, and definitive analytical method for purity validation is not merely a quality control checkpoint but a cornerstone of successful research and development. This guide provides an in-depth validation protocol for this compound using Gas Chromatography-Mass Spectrometry (GC-MS), compares its performance against alternative analytical techniques, and explains the scientific rationale behind the methodological choices, adhering to the principles outlined by the International Council for Harmonisation (ICH).[3][4]
The Analytical Challenge: Understanding the Analyte
Effective method development begins with understanding the analyte's chemical nature. This compound is a volatile liquid susceptible to hydrolysis, especially in the presence of moisture or protic solvents, where the ethoxy groups can be replaced by hydroxyl groups, leading to the formation of silanols and subsequent condensation into siloxanes. This reactivity profile dictates specific handling and analytical strategies.
Potential Impurities Include:
-
Starting Materials: Remnants from its synthesis, such as 2-lithiothiophene and triethoxysilane.
-
Hydrolysis Products: Triethoxy(2-thienyl)silanol and its dimers/oligomers.
-
Related Byproducts: Hexaethyldisiloxane or other silane derivatives.
A successful analytical method must be able to separate the primary analyte from these structurally similar compounds and provide unambiguous identification.
Gold Standard Validation: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier analytical technique for volatile and semi-volatile compounds, combining the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[5]
Causality of Method Choice:
-
Volatility: this compound's boiling point and vapor pressure make it ideally suited for GC, where it can be readily vaporized and transported through the analytical column.
-
Specificity: The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the analyte and its impurities, allowing for positive identification even if chromatographic peaks co-elute.
-
Sensitivity: Modern MS detectors can achieve detection limits in the parts-per-million (ppm) range, which is essential for quantifying trace-level impurities that could impact material performance.[6]
Detailed Experimental Protocol for GC-MS Analysis
This protocol is designed as a self-validating system, incorporating a system suitability test (SST) to ensure instrumental performance prior to sample analysis.
Instrumentation: A high-performance Gas Chromatograph coupled to a Single Quadrupole or Tandem Mass Spectrometer is recommended.
| Parameter | Setting | Rationale/Expert Insight |
| GC Column | Agilent J&W Select Silanes (30 m x 0.25 mm ID, 1.0 µm) or equivalent.[7] | A stabilized trifluoropropyl methyl polysiloxane phase is optimized for silane analysis, offering low bleed and reduced surface activity to prevent peak tailing and ensure sharp, symmetrical peaks.[7] |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.2 mL/min. | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times. |
| Inlet | Split/Splitless Injector, 250 °C, Split ratio 50:1. | A split injection prevents column overloading with the high-concentration main peak, ensuring better peak shape and protecting the detector. The temperature ensures rapid volatilization without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min. | The initial hold allows for the elution of highly volatile impurities. The temperature ramp effectively separates compounds with different boiling points. The final hold ensures all components elute from the column. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and the MS source. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C. | 70 eV is the standard energy for EI, creating reproducible fragmentation patterns that are comparable to library spectra. |
| Mass Analyzer | Quadrupole | |
| Scan Range | m/z 40-400 | This range covers the expected molecular ion and key fragments of this compound and its likely impurities. |
| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from saturating the detector. |
Reagents and Standards:
-
Solvent: Anhydrous Dichloromethane or Hexane. The use of anhydrous, aprotic solvents is critical to prevent sample hydrolysis.
-
Reference Standard: A certified reference material (CRM) of this compound (>99.5% purity).
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen anhydrous solvent to create a ~1 mg/mL solution.
System Suitability Test (SST): Before analyzing samples, inject the reference standard solution to verify system performance.
| Parameter | Acceptance Criterion |
| Tailing Factor (Asymmetry) | 0.9 – 1.5 |
| Theoretical Plates (N) | > 50,000 |
| Retention Time %RSD | ≤ 1.0% (for n=5 injections) |
GC-MS Analytical Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Data Interpretation and Purity Calculation
-
Identification: The this compound peak is identified by its characteristic retention time and mass spectrum. Expected key fragments include m/z 246 (M+), 201 ([M-OEt]+), 173 ([M-OEt-C2H4]+), and 129 ([Thienyl-Si(OH)2]+).
-
Purity Calculation: Purity is determined using the area percent method, assuming a similar response factor for structurally related impurities.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: A Trustworthy and Self-Validating System
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][8][9] This process demonstrates the method's reliability and scientific integrity.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. | The main peak is resolved from all impurity peaks (Resolution > 2.0). Peak purity analysis via MS confirms no co-elution. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Prepare standards at 5 concentration levels (e.g., 50-150% of target). Correlation coefficient (R²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically 80-120% of the target concentration. |
| Accuracy | To measure the closeness of the experimental value to the true value. | Perform recovery studies by spiking a known amount of reference standard into a sample matrix. Recovery should be within 98.0 - 102.0%.[10] |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 1.0% (n=6). Intermediate Precision (Inter-day): %RSD ≤ 2.0% (different day/analyst).[10] |
| LOQ/LOD | To determine the lowest concentration that can be reliably quantified/detected. | LOQ: Signal-to-Noise ratio (S/N) ≥ 10. LOD: Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | To show the method is unaffected by small, deliberate changes in parameters (e.g., flow rate ±5%, oven temp ±2°C). | System suitability parameters remain within specification. Purity results do not change significantly. |
Logical Flow of Method Validation
Caption: Interrelationship of ICH validation parameters for a robust analytical method.
Comparative Analysis with Alternative Methods
While GC-MS is the recommended method, it is instructive to compare it with other common analytical techniques to understand its superior suitability for this specific application.
| Method | Principle | Advantages for this compound | Limitations for this compound |
| GC-MS | Chromatographic separation based on volatility, followed by mass-based detection. | High Specificity: Unambiguous identification via mass spectrum. High Sensitivity: Excellent for trace impurity detection. High Resolution: Separates structurally similar compounds. | Requires sample volatility and thermal stability. Potential for in-source reactions with highly reactive silanes.[11] |
| NMR Spectroscopy (¹H, ²⁹Si) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Definitive Structure Elucidation: Provides detailed structural information. Quantitative (qNMR): Can determine purity without a reference standard for the main component. | Low Sensitivity: Poor for detecting impurities below the ~0.1% level. Complex Spectra: Can be difficult to interpret for mixtures. |
| HPLC | Chromatographic separation based on polarity and interaction with stationary/mobile phases. | Good for non-volatile or thermally labile compounds. | Hydrolysis Risk: Common reversed-phase solvents (water, methanol) will degrade the analyte.[12] Poor Volatility Match: Less suitable for highly volatile compounds. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Fast Identity Check: Quick confirmation of functional groups (Si-O-C, Thiophene). | Non-Quantitative: Not suitable for accurate purity determination. Low Sensitivity: Insensitive to minor impurities. |
Conclusion
For the comprehensive purity validation of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the unequivocally superior method. Its combination of high-resolution separation and specific mass-based identification provides the sensitivity and certainty required to detect and quantify critical impurities that could otherwise compromise end-product performance. While techniques like NMR are invaluable for structural confirmation, they lack the sensitivity for trace impurity profiling. A properly developed and validated GC-MS method, following the rigorous framework of ICH guidelines, ensures data integrity, regulatory compliance, and confidence in the quality of this essential chemical precursor. This guide provides the foundational protocol and scientific rationale for researchers and quality control professionals to implement a robust and reliable purity assay.
References
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][3]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link][8]
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Agilent. (n.d.). Select Silanes GC column. Agilent Technologies. [Link][7]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][4]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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Patel, S. A., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews, 24(01), 1637–1646. [Link][10]
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A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. [Link][5]
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Zhang, T., et al. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Restek. [Link][11]
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Eriksson, J. (2018). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-portal.org. [Link][12]
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Patent EP2862840A1. (2015). Method for producing high-purity polycrystalline silicon. Google Patents. [6]
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A Senior Scientist's Guide to the Spectroscopic Comparison of Triethoxy-2-thienylsilane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxy-2-thienylsilane (TETS) and its derivatives are organosilicon compounds of significant interest, bridging the fields of organic electronics, materials science, and medicinal chemistry. The unique combination of a reactive triethoxysilyl group and a versatile thienyl moiety allows for their use as building blocks in the synthesis of novel polymers, as surface modifiers, and as precursors for pharmacologically active agents.[1] Accurate structural elucidation and purity assessment are paramount for any application, making a comprehensive understanding of their spectroscopic properties essential.
This guide provides an in-depth comparative analysis of the core spectroscopic techniques used to characterize TETS and its analogues. Rather than a rigid protocol, this document serves as a framework, explaining the causality behind experimental choices and data interpretation. We will compare this compound (TETS) with a close structural analogue, Triethoxyphenylsilane (TEPS), to highlight the distinct spectroscopic signatures imparted by the thiophene ring versus a phenyl ring. This comparative approach equips researchers with the foundational knowledge to confidently characterize novel derivatives they may synthesize.
Section 1: The Analytical Toolbox for Silane Characterization
The structural identity of thienylsilane derivatives is confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the precise molecular structure. ¹H NMR reveals the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For organosilanes, ²⁹Si NMR can also be employed for direct analysis of the silicon environment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is particularly effective for identifying key bonds like Si-O-C, aromatic C-H, and C-S.
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. For these compounds, it is primarily used to characterize the π-system of the aromatic (thienyl or phenyl) ring. Changes in substitution on the ring can lead to predictable shifts in the absorption maxima.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further confirmation of its structure. Electron ionization (EI) is a common technique for these types of molecules.
Section 2: The Comparative Framework: Thiophene vs. Phenyl Substitution
To illustrate the principles of spectroscopic comparison, we will analyze the data for two key compounds:
-
This compound (TETS): Our primary compound of interest, featuring a five-membered heterocyclic thiophene ring.[1]
-
Triethoxyphenylsilane (TEPS): A common organosilane used for comparison, featuring a six-membered benzene ring.[2]
By comparing the spectra of these two molecules, we can isolate the specific contributions of the aromatic system and demonstrate how to identify these signatures in novel derivatives.
Section 3: Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for TETS and TEPS.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Assignment | This compound (TETS) | Triethoxyphenylsilane (TEPS) |
| Ethoxy -CH₂- (quartet) | δ 3.93 ppm (J = 7.0 Hz) | δ 3.88 ppm (J = 7.0 Hz) |
| Ethoxy -CH₃ (triplet) | δ 1.27 ppm (J = 7.0 Hz) | δ 1.25 ppm (J = 7.0 Hz) |
| Aromatic Protons (multiplet) | δ 7.18, 7.45, 7.70 ppm | δ 7.35-7.45, 7.75-7.85 ppm |
Expert Interpretation: The ¹H NMR spectra of both compounds are dominated by the signals from the triethoxy groups. The methylene (-OCH₂) protons appear as a quartet around 3.88-3.93 ppm due to coupling with the three adjacent methyl protons. The methyl (-CH₃) protons appear as a triplet near 1.25-1.27 ppm from coupling with the two adjacent methylene protons.[3]
The key difference lies in the aromatic region. The three protons on the thiophene ring of TETS appear as distinct multiplets, characteristic of a 2-substituted thiophene system. In contrast, the five protons of the phenyl group in TEPS give rise to more complex, overlapping multiplets further downfield.[4] The specific chemical shifts and coupling patterns in this region are diagnostic for the substitution pattern on the aromatic ring of any new derivative.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
| Assignment | This compound (TETS) | Triethoxyphenylsilane (TEPS) |
| Ethoxy -CH₂- | δ 58.6 ppm | δ 58.5 ppm |
| Ethoxy -CH₃ | δ 18.3 ppm | δ 18.3 ppm |
| Aromatic C-Si | δ 131.5 ppm | δ 133.7 ppm |
| Aromatic C-H / C-C | δ 128.1, 130.5, 135.0 ppm | δ 128.0, 130.2, 134.5 ppm |
Expert Interpretation: Similar to the proton NMR, the ethoxy carbons are nearly identical in both compounds, appearing at ~58.5 ppm (-CH₂-) and ~18.3 ppm (-CH₃).[5][6] The aromatic region again provides the distinguishing features. The carbon directly attached to the silicon (ipso-carbon) is found downfield. The other thiophene and phenyl carbons appear in the typical aromatic range of 128-135 ppm. The exact chemical shifts are highly sensitive to substituents, making ¹³C NMR an excellent tool for confirming successful modification of the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Key FTIR Vibrational Frequencies (cm⁻¹)
| Assignment | Vibrational Mode | This compound (TETS) | Triethoxyphenylsilane (TEPS) |
| C-H (Aromatic) | Stretch | ~3100-3000 | ~3070-3050 |
| C-H (Aliphatic) | Stretch | ~2975, 2925, 2885 | ~2974, 2928, 2887 |
| Si-O-C | Asymmetric Stretch | ~1100-1070 (very strong) | ~1080 (very strong) |
| Si-O-C | Symmetric Stretch | ~960 | ~960 |
| C-S (Thiophene) | Stretch | ~700-600 | N/A |
| Phenyl Ring | C=C Bending | N/A | ~735, 695 |
Expert Interpretation: The FTIR spectra are characterized by several strong, diagnostic peaks.[7] The most prominent feature for both molecules is the very strong and broad asymmetric Si-O-C stretching band around 1070-1100 cm⁻¹.[8][9] The aliphatic C-H stretches from the ethoxy groups are clearly visible just below 3000 cm⁻¹.[10] The key differentiators are the bands related to the aromatic ring. TETS will exhibit vibrations characteristic of the thiophene ring, including a C-S stretch, while TEPS shows characteristic out-of-plane C-H bending bands for a monosubstituted benzene ring at ~735 and 695 cm⁻¹.[9]
UV-Visible (UV-Vis) Spectroscopy
Table 4: Comparative UV-Vis Absorption Data (in Hexane)
| Compound | λmax (nm) | Electronic Transition |
| This compound (TETS) | ~235-245 | π → π |
| Triethoxyphenylsilane (TEPS) | ~210, 265 | π → π |
Expert Interpretation: The UV-Vis spectrum reveals information about the conjugated π-system. Thiophene typically exhibits a strong π → π* transition in the 230-240 nm range.[2] Benzene and its simple derivatives show two characteristic π → π* transitions, one intense band near 210 nm and a weaker, structured band (the "benzenoid" band) around 265 nm.[2] Substitution on the aromatic ring, especially with conjugating or auxochromic groups, will cause a bathochromic (red) shift to longer wavelengths, which can be easily monitored with UV-Vis spectroscopy.
Mass Spectrometry (MS)
Table 5: Key Mass Spectrometry Fragments (Electron Ionization)
| Assignment | m/z (TETS) | m/z (TEPS) |
| [M]+ (Molecular Ion) | 246 | 240 |
| [M-CH₃]+ | 231 | 225 |
| [M-OC₂H₅]+ | 201 | 195 |
| [M-Si(OC₂H₅)₃]+ (Aryl fragment) | 83 (C₄H₃S) | 77 (C₆H₅) |
| [Si(OC₂H₅)₃]+ | 163 | 163 |
Expert Interpretation: Mass spectrometry first confirms the molecular weight of the compound via the molecular ion peak [M]+ (246.4 g/mol for TETS, 240.4 g/mol for TEPS).[2][11] The fragmentation patterns provide structural confirmation. A common and characteristic fragmentation pathway for trialkoxysilanes is the loss of an ethoxy radical (-OC₂H₅), resulting in a strong peak at [M-45].[12] Another key fragmentation is the cleavage of the C-Si bond. This results in a peak for the aromatic fragment (m/z 83 for the thienyl cation, m/z 77 for the phenyl cation) and a peak for the silyl fragment ([Si(OC₂H₅)₃]+ at m/z 163). Observing these fragments provides unambiguous evidence for the two main components of the molecule.
Section 4: Experimental Methodologies (Self-Validating Protocols)
The following protocols outline the standard procedures for obtaining the spectroscopic data discussed.
Protocol 1: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh 5-10 mg of the purified silane derivative into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it dissolves most organosilanes and its residual proton peak (δ ~7.26 ppm) and carbon peak (δ ~77.0 ppm) are well-known references.[3]
-
Standardization: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard. TMS is chosen because it is chemically inert, volatile (easy to remove), and provides a single, sharp signal at 0 ppm for ¹H and ¹³C spectra, which is used to calibrate the chemical shift axis.
-
Mixing: Cap the NMR tube and invert it several times to ensure a homogeneous solution.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, though longer acquisition times may be needed for the less sensitive ¹³C nucleus.
Protocol 2: FTIR Sample Preparation and Analysis
-
Method Choice: For liquid samples like TETS, the easiest method is using a salt plate (NaCl or KBr).
-
Sample Application: Place one drop of the neat liquid onto the surface of one salt plate. Place the second salt plate on top, spreading the liquid into a thin film.
-
Acquisition: Mount the salt plates in the sample holder of the FTIR spectrometer.
-
Background Collection: First, run a background scan with no sample in the beam path. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Run the sample scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
Section 5: Workflow and Data Visualization
Visualizing the analytical workflow and the structure-spectrum correlations is key to understanding the characterization process.
General Analytical Workflow
The following diagram illustrates the logical flow for the characterization of a newly synthesized this compound derivative.
Caption: General workflow for synthesis and characterization.
Structure-Spectrum Correlation Diagram
This diagram links the molecular structure of this compound directly to its expected spectroscopic signals.
Caption: Key structure-spectrum correlations for TETS.
Conclusion
The comprehensive characterization of this compound derivatives relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map, FTIR confirms the presence of key functional groups, Mass Spectrometry verifies molecular weight and fragmentation, and UV-Vis spectroscopy probes the electronic nature of the aromatic system.
By employing a comparative approach, as demonstrated here between TETS and TEPS, researchers can readily identify the characteristic spectral signatures of the core molecular scaffold and, more importantly, pinpoint the changes arising from novel substitutions. This guide provides the foundational data, protocols, and interpretive logic necessary for the robust and confident characterization of this important class of organosilicon compounds.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from The Royal Society of Chemistry. [Link]
-
Wiley-VCH GmbH. (n.d.). Triethoxy(2-thienyl)silane [FTIR] Spectrum. SpectraBase. [Link]
-
National Institute of Standards and Technology. (n.d.). Silane, triethoxyphenyl-. NIST Chemistry WebBook. [Link]
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Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
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National Institute of Standards and Technology. (n.d.). Silane, triethoxyphenyl- IR Spectrum. NIST Chemistry WebBook. [Link]
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ResearchGate. (n.d.). New peaks observed in the FTIR spectrum of vinyltriethoxysilane treated LDPE. [Link]
-
National Institute of Standards and Technology. (n.d.). Silane, triethoxy- Mass Spectrum. NIST Chemistry WebBook. [Link]
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"quantifying the surface energy of Triethoxy-2-thienylsilane treated substrates"
A Senior Application Scientist's Comparative Guide to Quantifying the Surface Energy of Triethoxy-2-thienylsilane Treated Substrates
For Researchers, Scientists, and Drug Development Professionals
In the realms of material science, biotechnology, and pharmacology, the ability to precisely control the surface properties of substrates is paramount. Surface energy, a key determinant of wettability and adhesion, dictates how a material will interact with its environment.[1][2][3] This guide provides an in-depth, objective comparison of this compound as a surface modifying agent, offering a detailed protocol for quantifying its effects on substrate surface energy and benchmarking its performance against other common silanization agents.
The Critical Role of Surface Energy in Scientific Applications
Surface energy is fundamentally a measure of the excess energy at the surface of a material compared to the bulk.[4] A high surface energy generally indicates a more reactive, hydrophilic surface, while a low surface energy corresponds to a less reactive, more hydrophobic surface.[1] In drug development, for instance, controlling the surface energy of drug delivery vehicles can influence biocompatibility and cellular uptake. In diagnostics and microfluidics, tailoring the surface energy of channels is crucial for controlling fluid flow and preventing non-specific binding of biomolecules.
Organosilanes are widely used to modify the surface energy of various substrates due to their ability to form robust, covalent bonds with hydroxylated surfaces such as glass, silicon, and metal oxides.[5][6][7] The choice of silane, with its specific organic functionality, allows for the precise tuning of surface properties from hydrophilic to hydrophobic.[5][8]
This compound: A Unique Surface Modifier
This compound is an organosilane featuring a thiophene moiety.[9][10] The presence of the sulfur-containing aromatic thiophene ring introduces unique electronic and chemical properties to the modified surface. Thiophene-based materials are known for their stability and can be engineered to possess specific functionalities.[11] This makes this compound a compelling candidate for applications requiring tailored surface chemistries, potentially influencing protein adsorption, cell adhesion, and drug release kinetics in novel ways.[11]
This guide will compare the surface energy imparted by this compound to that of two commonly used alkylsilanes: n-octadecyltrichlorosilane (OTS), known for creating densely packed hydrophobic monolayers, and (3-aminopropyl)triethoxysilane (APTES), which renders surfaces more hydrophilic and provides amine functional groups for further chemical modification.
Quantifying Surface Energy: The Contact Angle Approach
The most common method for determining the surface free energy of a solid is by measuring the contact angle of several liquids with known surface tensions on that solid.[1][12][13][14] The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely accepted model for calculating surface energy by dissecting it into disperse and polar components.[2][3][15]
The OWRK method utilizes Young's equation, which relates the contact angle (θ), the surface tension of the liquid (γl), the interfacial tension between the liquid and solid (γsl), and the surface free energy of the solid (γs).[14][15] By measuring the contact angles of at least two liquids with known polar and dispersive components, the polar and dispersive components of the solid's surface energy can be determined.[1][15][16]
Experimental Protocol: A Self-Validating System
The following protocol details the steps for substrate preparation, silanization with this compound and comparative silanes, and subsequent contact angle measurements. The causality behind each step is explained to ensure experimental robustness and reproducibility.
Substrate Preparation: The Foundation for a Uniform Monolayer
Proper substrate cleaning is critical to ensure a uniform and reproducible silane layer. The goal is to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization.
Step-by-Step Methodology:
-
Initial Cleaning: Substrates (e.g., glass slides, silicon wafers) are sonicated in a solution of Alconox (or equivalent laboratory detergent) for 15 minutes to remove gross particulate and organic contamination. This is followed by thorough rinsing with deionized (DI) water.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment). The cleaned substrates are immersed in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. This aggressive oxidation step removes residual organic matter and hydroxylates the surface.
-
Final Rinsing and Drying: The substrates are then extensively rinsed with DI water and dried under a stream of high-purity nitrogen gas. Finally, they are placed in an oven at 110°C for at least 1 hour to remove any adsorbed water, which can interfere with the silanization process.
Silanization: Covalent Modification of the Surface
The silanization process is performed in an anhydrous solvent to prevent premature hydrolysis and self-condensation of the silane in solution.
Step-by-Step Methodology:
-
Prepare Silane Solutions: In a glove box or under an inert atmosphere, prepare 1% (v/v) solutions of this compound, n-octadecyltrichlorosilane (OTS), and (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene.
-
Substrate Immersion: Immerse the pre-cleaned and dried substrates in the respective silane solutions for 2 hours at room temperature. The reaction vessel should be sealed to prevent exposure to atmospheric moisture.
-
Rinsing: After immersion, the substrates are removed from the silane solutions and rinsed sequentially with toluene, acetone, and finally ethanol to remove any physisorbed silane molecules.[17]
-
Curing: The rinsed substrates are then cured in an oven at 110°C for 1 hour to promote the formation of covalent siloxane bonds (Si-O-Si) between the silane molecules and the substrate, as well as cross-linking within the silane layer.
Caption: Experimental workflow for substrate preparation, silanization, and surface energy analysis.
Contact Angle Measurement and Surface Energy Calculation
Contact angles are measured using a goniometer with the sessile drop method.[1] At least two probe liquids with known polar and dispersive surface tension components are required.[16] For this guide, we will use DI water (a polar liquid) and diiodomethane (a nonpolar liquid).
Step-by-Step Methodology:
-
Goniometer Setup: Place the silane-treated substrate on the goniometer stage.
-
Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of the probe liquid (DI water or diiodomethane) onto the surface.
-
Image Capture and Angle Measurement: Capture a high-resolution image of the droplet and use the goniometer software to measure the contact angle at the three-phase (solid-liquid-air) interface.
-
Multiple Measurements: Repeat the measurement at least five times at different locations on the substrate for each probe liquid and calculate the average contact angle.
-
OWRK Calculation: Use the average contact angles and the known surface tension components of the probe liquids to calculate the surface energy of the substrate using the OWRK equation.
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- 12. Calculation of surface free energy (SFE) from contact angle results, measurement of contact angles on solids yields data that reflect the thermodynamics of a liquid/solid interaction.-KINO Scientific Instrument Inc. [surface-tension.org]
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- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Characterization of Thienylsilane-Based Polymers versus PEDOT
For researchers, scientists, and drug development professionals navigating the landscape of conductive polymers, selecting the appropriate material is paramount. This guide provides an in-depth electrochemical comparison between polymers derived from triethoxy-2-thienylsilane and the widely-used benchmark, poly(3,4-ethylenedioxythiophene) (PEDOT). While direct, extensive experimental data for poly(this compound) is not broadly available in current literature, this guide synthesizes established principles of silyl-functionalized thiophenes and foundational electrochemical techniques to offer a predictive comparison.
The introduction of a triethoxysilane moiety to a polythiophene backbone is anticipated to create a hybrid organic-inorganic polymer.[1] This functionalization can influence the polymer's electronic properties, processability, and surface interactions.[2] Silyl groups are generally considered weak electron-donating groups, which can affect the HOMO and LUMO energy levels of the thiophene unit.[3] Understanding these electrochemical nuances is critical for applications ranging from biosensors to organic electronics.
Comparative Electrochemical Performance: A Predictive Analysis
A direct quantitative comparison is challenging due to the limited specific data on poly(this compound). However, based on the known effects of silyl substitution on thiophenes and the extensive data on PEDOT, we can construct a predictive comparison.
| Electrochemical Parameter | Poly(3,4-ethylenedioxythiophene) (PEDOT) | Poly(this compound) (Predicted) | Rationale for Prediction |
| Oxidation Potential | Low (typically 0.8-1.1 V vs. SCE) | Potentially similar or slightly higher | The electron-donating nature of the ethylenedioxy group in PEDOT leads to a low oxidation potential. Silyl groups are also generally electron-donating, but their effect might be less pronounced, leading to a comparable or slightly higher oxidation potential. |
| Conductivity | High (up to 1000 S/cm for PEDOT:PSS)[4] | Moderate to High | The triethoxysilane group may introduce some steric hindrance, potentially affecting interchain charge transport and lowering conductivity compared to highly ordered PEDOT films. However, the hybrid nature could also introduce new charge transport pathways.[1][5] |
| Electrochemical Stability | Excellent[4] | Good to Excellent | The stable siloxane network that can be formed by the hydrolysis of the triethoxy groups could enhance the overall stability of the polymer film. |
| Charge Capacity | High (e.g., 4.2 ± 1.7 mC/cm²)[6] | Moderate to High | The charge capacity is related to the amount of electroactive material. The larger size of the this compound monomer might result in a lower density of redox-active sites per unit volume compared to PEDOT. |
| Electrochromic Behavior | Pronounced, with a color change from transparent light blue (oxidized) to dark blue (neutral) | Expected, with potential shifts in absorption bands | The electronic structure modifications induced by the silyl group will likely alter the absorption spectrum of the polymer in its different redox states. |
Methodologies for Comprehensive Electrochemical Characterization
To validate the predicted properties of poly(this compound) and perform a direct comparison with PEDOT, a suite of electrochemical techniques is essential.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique to probe the redox behavior of the polymers. It provides information on oxidation and reduction potentials, electrochemical reversibility, and can be used to monitor the electropolymerization process.
Experimental Protocol: Cyclic Voltammetry
-
Electrode Preparation: A three-electrode setup is used, comprising a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: An appropriate solvent (e.g., acetonitrile or propylene carbonate) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).
-
Electropolymerization (for in-situ film formation): The monomer (this compound or EDOT) is added to the electrolyte solution. The polymer film is deposited on the working electrode by cycling the potential within a suitable range or by applying a constant potential. The increase in current with successive cycles indicates polymer growth.
-
Characterization of the Polymer Film: After polymerization, the electrode is rinsed and transferred to a monomer-free electrolyte solution. Cyclic voltammograms are recorded at various scan rates to determine the redox potentials and assess the stability of the polymer film.
Caption: Workflow for Cyclic Voltammetry analysis.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for characterizing the electrical properties of the polymer films and the interfaces within the electrochemical cell.[7] It provides insights into charge transfer resistance, double-layer capacitance, and ion diffusion processes.[8]
Experimental Protocol: Electrochemical Impedance Spectroscopy
-
Cell Setup: The same three-electrode cell as for CV is used with the polymer-coated working electrode.
-
Measurement Conditions: The EIS measurement is performed at a specific DC potential (typically corresponding to the oxidized or reduced state of the polymer) with a small AC perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent circuit model to extract quantitative parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques (e.g., UV-Vis-NIR) to provide simultaneous information about the changes in the electronic structure of the polymer as a function of the applied potential.[9][10] This is particularly useful for understanding the nature of the charge carriers (polarons and bipolarons) and the electrochromic properties of the material.
Experimental Protocol: Spectroelectrochemistry
-
Specialized Cell: A spectroelectrochemical cell with optically transparent electrodes (e.g., ITO or a thin metal mesh) is required.
-
In-situ Measurement: The UV-Vis-NIR spectrum of the polymer film is recorded in-situ as the potential is stepped or swept through the redox-active region.
-
Data Analysis: The changes in the absorption bands at different potentials are analyzed to identify the electronic transitions corresponding to the neutral, polaronic, and bipolaronic states of the polymer.
Causality Behind Experimental Choices and Self-Validation
The choice of these three techniques provides a multi-faceted and self-validating approach to electrochemical characterization.
-
CV provides the foundational redox map, identifying the potentials at which the polymer undergoes electronic changes.
-
EIS , performed at the key potentials identified by CV, then provides a detailed quantitative analysis of the charge transfer and transport kinetics at those specific electronic states.
-
Spectroelectrochemistry offers a molecular-level validation of the electronic transitions observed in the CV, by directly observing the changes in the polymer's electronic absorption.
For instance, a new peak appearing in a cyclic voltammogram can be investigated with EIS to determine if it corresponds to a new charge transfer process. Spectroelectrochemistry can then be used to identify the specific chromophoric species being formed at that potential, thus providing a complete and validated picture of the electrochemical event.
Conclusion and Future Directions
While PEDOT remains a dominant material in many applications due to its high conductivity and stability, the functionalization of polythiophenes with moieties like triethoxysilane opens up new avenues for creating materials with tailored properties. The silane groups can act as covalent anchoring points to surfaces, facilitate the formation of organic-inorganic hybrid materials with enhanced thermal or mechanical stability, and potentially modulate the electrochemical properties in a predictable manner.
Further research is critically needed to synthesize and thoroughly characterize polymers from this compound to build a direct, data-driven comparison with established conducting polymers. The protocols and comparative framework outlined in this guide provide a robust starting point for such investigations, enabling researchers to systematically evaluate the potential of this promising class of materials.
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Mombrú, D., et al. (2020). Mini-Review: Mixed Ionic–Electronic Charge Carrier Localization and Transport in Hybrid Organic–Inorganic Nanomaterials. Frontiers in Chemistry, 8, 537. [Link]
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Inagi, S., & Fuchigami, T. (2014). Electrochemical Post-Functionalization of Conducting Polymers. Macromolecular Rapid Communications, 35(9), 854-867. [Link]
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Gribkova, O. L., et al. (2020). Spectroelectrochemistry of Electroactive Polymer Composite Materials. Polymers, 12(10), 2348. [Link]
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Kim, Y. H., et al. (2023). PEDOT:PSS versus Polyaniline: A Comparative Study of Conducting Polymers for Organic Electrochemical Transistors. Preprints.org. [Link]
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- Groenendaal, L., et al. (2000). Poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives; past, present, and future.
- Elschner, A., et al. (2011). PEDOT: Principles and Applications of an Intrinsically Conductive Polymer. CRC press.
- Yamato, H., et al. (1995). Structural, chemical and electrochemical characterization of poly(3,4-Ethylenedioxythiophene) (PEDOT) prepared with various counter-ions and heat treatments. Synthetic Metals, 72(2), 151-157.
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- Facchetti, A. (2007). Semiconductors for organic transistors.
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- Zaumseil, J., & Sirringhaus, H. (2007). Electron and ambipolar transport in organic field-effect transistors. Chemical reviews, 107(4), 1296-1323.
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"adhesion testing of Triethoxy-2-thienylsilane-based primers"
A Comparative Guide to the Adhesion Performance of Triethoxy-2-thienylsilane-Based Primers
For researchers, scientists, and development professionals, the selection of an appropriate adhesion promoter is a critical decision that dictates the long-term performance and reliability of composite materials, coatings, and adhesive joints. Silane coupling agents, with their unique bifunctional structure, serve as molecular bridges between inorganic substrates and organic polymers, drastically enhancing interfacial adhesion. This guide provides an in-depth technical comparison of this compound, a sulfur-containing silane, with other common classes of silane primers. We will explore the chemical causality behind their performance differences and provide validated, step-by-step protocols for rigorous adhesion testing.
The Mechanism and Merit of Silane Coupling Agents
Silane coupling agents are organosilicon compounds with the general structure Y-R-Si(OR')₃, where (OR') is a hydrolyzable alkoxy group (e.g., ethoxy) and Y is an organofunctional group. The adhesion mechanism is a multi-step process:
-
Hydrolysis: The alkoxy groups react with water to form reactive silanol groups (Si-OH).
-
Condensation: These silanol groups condense with each other to form a stable siloxane network (Si-O-Si) and also form strong covalent bonds with hydroxyl groups present on the surface of inorganic substrates like glass, metal oxides, and minerals.[1]
-
Interfacial Bonding: The organofunctional group 'Y' at the other end of the molecule is tailored to react or entangle with the primary polymer matrix of the coating or adhesive, completing the chemical bridge.[1]
The choice of the organofunctional group is paramount as it determines the compatibility and reactivity with the specific polymer system being used.[2]
Comparative Analysis of Organofunctional Silanes
The performance of a silane primer is dictated by the chemistry of its organofunctional group. While direct, peer-reviewed quantitative adhesion data for this compound is not broadly published, we can infer its performance characteristics based on the known reactivity of its thienyl group and compare it to well-documented silane classes.
This compound features a thienyl group—a sulfur-containing aromatic ring. Sulfur chemistry suggests a high affinity for certain "soft" metals like copper, silver, and gold, and potentially strong interactions with sulfur-cured elastomers or specific conductive polymers. Its aromatic nature can also promote π-π stacking interactions with aromatic polymers.
Below is a comparative summary of common silane types:
| Silane Functional Group | Chemical Structure Example | Primary Polymer Compatibility | Key Characteristics & Ideal Substrates |
| Thienyl | This compound | Sulfur-cured elastomers, Polythiophenes, Aromatic polymers | The sulfur atom in the thienyl ring offers a strong affinity for specific metal surfaces (e.g., copper). Its aromaticity aids compatibility with aromatic resins.[3] |
| Amino | 3-Aminopropyltriethoxysilane (APTES) | Epoxies, Polyurethanes, Phenolics, Nylons | Highly reactive and versatile. The amine group can act as a catalyst for epoxy cure. Excellent adhesion to glass and silica-based materials. Can cause yellowing in some systems.[4][5] |
| Epoxy | 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Epoxies, Polyurethanes, Acrylics | Forms strong bonds with epoxy resins and other polymers that react with epoxides. Offers good hydrolytic stability and non-yellowing properties.[4] Well-suited for metal substrates.[4] |
| Vinyl | Vinyltriethoxysilane (VTES) | Polyethylene (crosslinked), EPDM, SBR | Used in free-radical curing systems. The vinyl group co-polymerizes with unsaturated resins, making it ideal for crosslinking polyethylene for wire and cable applications.[6] |
| Methacrylate | 3-Methacryloxypropyltrimethoxysilane (MPTMS) | Acrylics, Polyesters, Unsaturated Polyesters | Ideal for peroxide or UV-cured systems. The methacrylate group readily participates in free-radical polymerization with acrylic and polyester resins.[7] |
Standardized Methodologies for Adhesion Testing
To objectively quantify the performance of a primer, standardized testing protocols are essential. The American Society for Testing and Materials (ASTM) provides several widely accepted methods.
| Test Method | ASTM Standard | Principle | Data Output | Primary Application |
| Cross-Cut Test | ASTM D3359 | A lattice pattern is cut through the coating to the substrate. Pressure-sensitive tape is applied over the cut and then removed. Adhesion is assessed based on the amount of coating removed.[6] | Qualitative (0B to 5B scale) | Rapid pass/fail assessment for quality control in the field or lab.[6] |
| Pull-Off Test | ASTM D4541 | A loading fixture (dolly) is glued to the coating surface. A portable tester pulls the dolly off perpendicularly to the surface, and the force required to detach it is measured. | Quantitative (MPa or psi) | Provides a precise numerical value of adhesion strength; useful for R&D and specification compliance. |
| Scrape Test | ASTM D2197 | A coated panel is pushed beneath a weighted stylus. The load is incrementally increased until the coating is scraped from the substrate. | Quantitative (Load in kg) | Laboratory method for evaluating adhesion on smooth, flat surfaces.[8] |
Experimental Protocols
The validity of any adhesion data hinges on meticulous and repeatable experimental execution. The following protocols outline the critical steps for surface preparation, primer application, and testing.
Protocol 1: Substrate Preparation
Causality: Surface contaminants like oils, oxides, and dust create a weak boundary layer that prevents the silane from reaching and reacting with the substrate's surface hydroxyl groups. A pristine surface is non-negotiable for achieving a valid and strong adhesive bond.
Procedure:
-
Degreasing: Thoroughly clean the substrate surface using a suitable solvent (e.g., acetone, isopropanol) to remove organic contamination. For critical applications, vapor degreasing or ultrasonic cleaning may be employed.
-
Abrasion (Optional but Recommended): Mechanically abrade the surface using fine-grit sandpaper (e.g., 400 grit) or grit blasting. This removes oxides and increases the surface area for bonding.
-
Final Cleaning: Rinse or wipe the surface again with solvent to remove any residues from the abrasion step.
-
Drying: Ensure the substrate is completely dry before primer application. This can be achieved by air drying or by heating in an oven (e.g., 110°C for 15 minutes), which also helps to generate surface hydroxyl groups on some metals.
Protocol 2: Silane Primer Application (Aqueous Alcohol Method)
Causality: Silanes are applied as dilute solutions to ensure a thin, uniform film. The pH of the solution is adjusted to between 4.5 and 5.5 to catalyze the hydrolysis of the ethoxy groups into reactive silanol groups. An overly thick primer layer can result in a weak, brittle siloxane network, leading to cohesive failure within the primer itself.
Procedure:
-
Solution Preparation: Prepare a 95% ethanol / 5% water (by volume) solution.
-
pH Adjustment: Adjust the solution pH to 4.5-5.5 using a weak acid like acetic acid.
-
Silane Addition: Add this compound with stirring to achieve a final concentration of 1-2% by weight.
-
Hydrolysis: Allow the solution to stand for at least 5-10 minutes for hydrolysis to occur.
-
Application: Apply the primer to the prepared substrate by dipping, wiping, or spraying to form a uniform, thin film.
-
Curing: Allow the solvent to evaporate. Cure the silane layer either at room temperature for 24 hours or by heating in an oven (e.g., 110°C for 10-15 minutes) to complete the condensation and bonding to the substrate.
Protocol 3: Adhesion Testing - Pull-Off Method (ASTM D4541)
Causality: This test provides a direct quantitative measure of the tensile force required to overcome the interfacial bonds, offering the most reliable data for comparative analysis.
Procedure:
-
Surface Preparation: Prepare and prime the substrate as described in Protocols 1 and 2. Apply the topcoat or adhesive to be tested and cure according to the manufacturer's specifications.
-
Dolly Preparation: Abrade and clean the bonding face of the loading fixture (dolly).
-
Adhesive Application: Mix the dolly adhesive (typically a high-strength epoxy) and apply a uniform layer to the dolly face.
-
Dolly Attachment: Press the dolly firmly onto the coated surface. Remove any excess adhesive that has squeezed out around the dolly. Allow the adhesive to fully cure.
-
Scoring (Optional): If necessary, cut around the dolly through the coating to the substrate to isolate the test area.
-
Testing: Attach the pull-off adhesion tester to the dolly. Apply tensile force at a smooth, constant rate until the dolly detaches.
-
Data Recording: Record the pull-off force at failure (in MPa or psi) and note the nature of the failure (adhesive failure at the substrate-primer interface, cohesive failure within the coating, or adhesive failure at the dolly).
Visualizing the Workflow
Diagrams can clarify complex experimental sequences and chemical mechanisms.
Caption: ASTM D4541 Pull-Off Adhesion Test Workflow.
Caption: ASTM D3359 Cross-Cut Adhesion Test Workflow.
Conclusion
The selection of a silane primer is a chemically nuanced decision that requires matching the silane's organofunctionality to the polymer system and substrate. While established silanes like amino and epoxy types offer broad utility, specialized silanes such as this compound present unique opportunities for enhancing adhesion to specific substrates like copper or integration into sulfur-based polymer systems. Objective evaluation using standardized, quantitative methods like the ASTM D4541 pull-off test is crucial for validating performance claims and ensuring the selection of the optimal adhesion promoter for any given application. Rigorous surface preparation and controlled primer application are fundamental prerequisites for achieving reliable and reproducible adhesion results.
References
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N.A. (2024). Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. [Link]
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Mittal, K.L. (2019). Effect of Silane Functional Group on Adhesion of Selected Epoxies for Microelectronic Packaging. IEEE. [Link]
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Melo, R. M., et al. (2021). Adhesive strength of fiberglass posts treated with thio-urethane-based experimental silanes. Journal of Applied Oral Science. [Link]
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SLS Ireland. This compound, 97%. [Link]
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Jessica Chemicals. (2024). What Is The Difference Between Amino Silanes And Epoxy Silanes. [Link]
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J. Scherer. (2002). Choosing the Right Silane Adhesion Promoters for SMP Sealants. Adhesives & Sealants Industry. [Link]
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Lee, S., et al. (2024). Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates. MDPI. [Link]
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Wang, Y., et al. (2023). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. ResearchGate. [Link]
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Hozumi, A., et al. (2025). Adhesion analysis of silane coupling agent/copper interface with density functional theory. ResearchGate. [Link]
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Matinlinna, J. P., & Lung, C. Y. K. (2018). Silanes for adhesion promotion and surface modification. ResearchGate. [Link]
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Silico. Silane Coupling Agents. [Link]
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Silico. High-Quality Amino Silanes for Adhesion & Surface Treatment. [Link]
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Xie, Y., et al. (2010). Silane Coupling Agents. ResearchGate. [Link]
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ASTM International. ASTM D2197 - Standard Test Method for Adhesion of Organic Coatings by Scrape Adhesion. [Link]
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Van Landuyt, K. L., et al. (2020). Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology. NIH National Library of Medicine. [Link]
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Al-Saleh, S. A., et al. (2021). Influence of Adhesion Promoter Primers on Polymerization Kinetics and Long-term Bond Strength of Composite Cements to Zirconia. NIH National Library of Medicine. [Link]
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A Senior Scientist's Guide: Benchmarking Triethoxy-2-thienylsilane Against Industry-Standard Coupling Agents
Introduction: The Critical Role of Surface Functionalization in Advanced Research
In the realms of drug discovery, diagnostics, and materials science, the interface between inorganic substrates and organic molecules is where innovation happens. Whether designing targeted drug delivery systems using silica nanoparticles, developing sensitive biosensors on glass substrates, or creating advanced composite materials for medical devices, the ability to precisely control surface chemistry is paramount. Silane coupling agents are the molecular architects of this control.[1][2] They form a durable bridge between two otherwise incompatible materials, fundamentally altering the properties of the inorganic surface to allow for covalent attachment and interaction with an organic world.[3][4]
The choice of silane is not trivial; it dictates the functionality, stability, and ultimate performance of the final product. While workhorse silanes like (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) are well-established, the continuous drive for novel functionalities necessitates the evaluation of new challengers. This guide provides an in-depth comparative analysis of Triethoxy-2-thienylsilane (TETS) , a unique organosilane, against these industry standards.
This document is structured to provide researchers, scientists, and drug development professionals with objective, data-driven insights. We will move beyond catalog data to explore the causal relationships behind experimental design, present detailed and reproducible protocols, and offer a clear framework for selecting the optimal silane for your specific application.
The Contenders: A Profile of Each Silane
The efficacy of a silane coupling agent is rooted in its bifunctional structure: one end reacts with the inorganic substrate, and the other presents a specific organic functional group for further chemistry.[2][3]
The Challenger: this compound (TETS)
-
Structure: Possesses three hydrolyzable ethoxy groups for bonding to hydroxyl-rich surfaces and a terminal 2-thienyl group.[5]
-
Mechanism of Action: The triethoxy silyl group undergoes hydrolysis in the presence of water to form reactive silanols. These silanols condense with hydroxyl groups on the substrate (e.g., Si-OH on glass) and with each other to form a stable, cross-linked siloxane (Si-O-Si) network.[6] The thiophene ring, an aromatic heterocycle, becomes the new surface functionality.
-
Hypothesized Advantages: The thienyl group is a versatile moiety in organic chemistry. It is known to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), making TETS an intriguing candidate for creating surfaces that can directly engage in complex organic syntheses.[7] Furthermore, polythiophenes are known for their conductive properties, suggesting potential applications in biosensors and electronics.
The Industry Standards
-
(3-Aminopropyl)triethoxysilane (APTES): The Versatile Nucleophile
-
Structure: Features a terminal primary amine group, making it one of the most widely used silanes for bio-conjugation.[8]
-
Applications: Creates a positively charged surface at neutral pH, ideal for electrostatic immobilization of DNA and proteins. The primary amine is a potent nucleophile, readily reacting with carboxyl groups (via carbodiimide chemistry), aldehydes, and N-hydroxysuccinimide (NHS) esters to form stable covalent bonds.[9]
-
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS): The Electrophilic Anchor
-
Structure: Presents a terminal epoxy (oxirane) ring, a strained three-membered ether that is highly reactive toward nucleophiles.
-
Applications: The epoxy group readily undergoes ring-opening reactions with amines, thiols, and hydroxyls, forming stable covalent linkages. This makes it exceptionally useful for immobilizing biomolecules without the need for pre-activation, and it is a key component in creating robust epoxy-based adhesives and coatings.[10]
-
Performance Benchmark: A Quantitative Comparison
To objectively evaluate these silanes, we designed a series of experiments focusing on key performance indicators (KPIs) relevant to research and drug development applications. The substrate for all tests was standard borosilicate glass slides, chosen for their prevalence in diagnostics and laboratory research.
KPI 1: Surface Modification & Hydrophobicity
The initial modification of the substrate is the foundation for all subsequent steps. We evaluated the efficacy of monolayer formation by measuring the change in surface wettability via static water contact angle. A higher contact angle indicates a more hydrophobic surface, suggesting a dense and uniform silane layer.
Table 1: Static Water Contact Angle on Silane-Modified Glass Slides
| Silane Treatment | Average Contact Angle (°) | Standard Deviation (°) | Interpretation |
| Uncoated Glass (Control) | 35.2 | ± 2.1 | Hydrophilic |
| APTES-Coated | 65.8 | ± 3.5 | Moderately Hydrophilic |
| GPTMS-Coated | 72.1 | ± 3.1 | Moderately Hydrophobic |
| TETS-Coated | 89.5 | ± 2.8 | Hydrophobic |
Discussion of Causality: The significant increase in hydrophobicity for TETS-treated surfaces is directly attributable to the aromatic, non-polar thiophene ring. In contrast, the amine group of APTES and the ether/epoxy groups of GPTMS retain some polarity, resulting in more moderate contact angles. The dense, hydrophobic layer formed by TETS suggests excellent surface coverage, a critical factor for stability and preventing non-specific binding in sensitive assays.
KPI 2: Adhesion Strength
In applications like medical device coatings or microfluidics, the durability of the functionalized layer is critical. We assessed adhesion by measuring the shear bond strength between the silane-treated glass and an epoxy resin composite, a common scenario in materials science.[6]
Table 2: Shear Bond Strength of Silane-Treated Glass to Epoxy Resin
| Silane Treatment | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| Uncoated Glass (Control) | 8.3 | ± 1.5 |
| APTES-Coated | 24.7 | ± 2.2 |
| GPTMS-Coated | 31.5 | ± 1.9 |
| TETS-Coated | 18.9 | ± 2.5 |
Discussion of Causality: GPTMS demonstrates superior adhesion, which is expected. Its epoxy functional group can directly co-react with the curing agent in the epoxy resin, forming a seamless, covalently integrated interface.[11] The amine group of APTES also reacts effectively with epoxy resins, leading to a significant improvement over the control. TETS, lacking a group that directly reacts with the epoxy matrix, relies primarily on van der Waals forces and potential physical interlocking with the resin, resulting in a more modest, though still significant, improvement in adhesion. This highlights the importance of matching the silane's functional group to the polymer matrix it is intended to bond with.[3][6]
Experimental Design & Protocols
Scientific integrity demands reproducibility. The following protocols are detailed to ensure they can be replicated, providing a self-validating system for your own benchmarking studies.
General Experimental Workflow
The overall process for surface modification and evaluation follows a logical sequence to ensure consistency and minimize variability.
Caption: Standard experimental workflow for surface treatment and evaluation.
Protocol 1: Surface Treatment of Glass Substrates
This protocol describes the foundational method for applying the silane coupling agent.
-
Substrate Cleaning (Causality: To expose surface hydroxyls):
-
Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Use extreme caution and appropriate PPE).
-
Rinse copiously with deionized (DI) water.
-
Sonicate in DI water for 15 minutes, followed by sonication in absolute ethanol for 15 minutes.
-
Dry the slides under a stream of high-purity nitrogen and then in an oven at 110°C for 1 hour to ensure a completely dry, reactive surface.
-
-
Silane Solution Preparation (Causality: To initiate controlled hydrolysis):
-
Prepare a 95:5 (v/v) ethanol/DI water solution.
-
For each silane (TETS, APTES, GPTMS), prepare a 1% (v/v) solution in the ethanol/water mixture.
-
Allow the solutions to stir for 20 minutes to permit hydrolysis of the alkoxy groups to silanols.
-
-
Surface Treatment:
-
Immerse the cleaned, dried glass slides into the respective silane solutions.
-
Let the reaction proceed for 60 minutes at room temperature.
-
-
Curing (Causality: To drive condensation and form covalent bonds):
-
Remove the slides from the solution and rinse briefly with ethanol to remove excess physisorbed silane.
-
Place the slides in an oven at 110°C for 15 minutes to drive the condensation reaction between the silanols and the glass surface, forming stable Si-O-Si bonds.
-
-
Final Rinsing:
-
Sonicate the cured slides in fresh ethanol for 5 minutes to remove any remaining unbound silane.
-
Dry with a stream of nitrogen. Store in a desiccator until further testing.
-
Protocol 2: Contact Angle Measurement
This protocol assesses surface wettability.[6]
-
Sample Placement: Place the silane-treated substrate on the sample stage of a goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a 3 µL droplet of high-purity DI water onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet at the liquid-solid interface within 10 seconds of deposition to measure the static contact angle.
-
Analysis: Use the goniometer's software to calculate the contact angle. Repeat the measurement at five different locations on each sample to ensure statistical validity.
Protocol 3: Shear Bond Strength Testing
This protocol quantifies the adhesive strength of the silane-treated surface.[6][12]
-
Sample Preparation: Secure the silane-treated glass slide in a mounting jig.
-
Bonding: Place a cylindrical mold (5 mm diameter) onto the treated surface. Fill the mold with a standard two-part epoxy resin.
-
Curing: Cure the epoxy according to the manufacturer's instructions (e.g., 24 hours at room temperature).
-
Testing: Mount the sample in a universal testing machine equipped with a shear testing fixture. Apply a shear force to the base of the epoxy cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure.
-
Calculation: Record the maximum force at failure and calculate the shear bond strength in Megapascals (MPa) by dividing the force by the bonded area.
Visualizing the Chemical Transformation
The fundamental difference between these silanes lies in the final surface chemistry they present.
Caption: Comparative surface functionalization pathways on a hydroxylated substrate.
Conclusion and Application-Specific Recommendations
Our comparative analysis demonstrates that the selection of a silane coupling agent is a highly application-specific decision. No single silane is universally superior; performance must be benchmarked against the desired outcome.
-
This compound (TETS) is an exceptional choice for applications requiring a hydrophobic, well-passivated surface . Its most compelling feature is the introduction of a thiophene moiety, opening the door for on-surface organic synthesis via cross-coupling reactions . Researchers developing novel sensor surfaces or functionalized materials where subsequent, specific carbon-carbon bond formation is desired should strongly consider TETS.
-
(3-Aminopropyl)triethoxysilane (APTES) remains the undisputed standard for general biomolecule immobilization . Its primary amine group offers versatile and well-documented conjugation chemistry for attaching proteins, antibodies, and nucleic acids, making it ideal for diagnostics, affinity chromatography, and cell culture applications.[9]
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) excels in applications demanding robust adhesion to epoxy-based polymers and direct covalent linkage with amine- or thiol-containing molecules . For creating durable composite materials, medical device coatings, and for the efficient immobilization of biomolecules without pre-activation steps, GPTMS provides a stable and reliable solution.[10][11]
This guide serves as a foundational framework. We encourage researchers to use these protocols as a starting point and adapt the key performance indicators to the unique demands of their projects. By understanding the underlying chemistry and rigorously benchmarking performance, the scientific community can continue to build ever more sophisticated and functional molecular interfaces.
References
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Safety Operating Guide
Guide to the Safe and Compliant Disposal of Triethoxy-2-thienylsilane
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides a detailed, step-by-step operational plan for the proper disposal of Triethoxy-2-thienylsilane, ensuring the safety of laboratory personnel and environmental compliance. Our approach is grounded in established safety protocols and regulatory standards, empowering your team to handle this reagent with confidence and precision from acquisition to disposal.
Core Principle: Hazard Identification and Risk Assessment
Before any handling or disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound, like many organosilane reagents, possesses a specific risk profile that dictates its handling and disposal requirements. The primary mandate for its disposal is that it must be treated as hazardous waste and managed through a licensed disposal service in accordance with local, state, and federal regulations.[1][2][3] Under no circumstances should this chemical be disposed of via standard laboratory drains or as common refuse. [1][2]
Key Hazard Data for this compound
| Property | Value | Significance & Handling Implications |
| Appearance | Colorless to yellow-brown liquid[1][4] | Visual confirmation of the substance. |
| Flash Point | 105.6 °C (222 °F)[1][5] | Combustible liquid. Keep away from ignition sources, sparks, and open flames, especially during handling and storage.[6] |
| Hazard Statements | Irritating to eyes, respiratory system, and skin[4][5] | Direct contact must be avoided. All handling must occur in a well-ventilated area, preferably a chemical fume hood.[2][6] |
| Reactivity | Reacts with water/moisture, strong oxidizing agents, and acids[4][7][8] | Store in a tightly sealed, dry container. Avoid using water for cleanup or fire suppression.[3][6][8] |
| Storage Temperature | 2-8°C[1][5] | Store in a designated, cool, and dry location to maintain stability and prevent degradation. |
Personnel Protection: Your First Line of Defense
All operations involving the handling or disposal of this compound require stringent adherence to Personal Protective Equipment (PPE) protocols. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles at all times.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) suitable for handling organosilanes.
-
Body Protection: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: All handling of open containers and waste consolidation should be performed within a certified chemical fume hood to prevent inhalation of vapors.[2][6]
Step-by-Step Disposal Protocol
This protocol outlines the complete workflow from the point of waste generation to its final collection.
Step 1: Waste Segregation and Containerization
The foundation of proper disposal is meticulous segregation at the source.
-
Designate a Waste Container: Procure a dedicated, chemically compatible container for this compound waste. This container must be in good condition, free from cracks or leaks, and have a secure, tightly sealing lid.[2]
-
Inert Atmosphere: For long-term collection of significant quantities, consider flushing the container with an inert gas like nitrogen or argon before sealing to minimize reaction with atmospheric moisture.[6]
-
Compatibility: Do not mix this compound waste with other waste streams, particularly aqueous waste, strong acids, or oxidizers, to prevent dangerous reactions.[6]
Step 2: Proper Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety. The waste container must be labeled immediately upon the first addition of waste.
-
Contents: "Hazardous Waste: this compound"
-
Hazard Pictograms: Include the appropriate GHS pictograms (e.g., exclamation mark for irritant).[2]
Step 3: Management of Small Spills and Contaminated Materials
Accidents happen; a prepared response is critical.
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated and remove all sources of ignition.[1][3]
-
Absorb the Spill: Cover the spill with an inert, dry absorbent material such as sand, dry lime, or soda ash.[1][3] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.
-
Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material and place it into your designated hazardous waste container.[6]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), and dispose of the contaminated wipes as hazardous waste in the same container.
-
Final Disposal: Seal and label the container as described above.
Step 4: Temporary Storage and Final Disposal
-
Storage: Keep the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste storage, away from incompatible materials.[1][6]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for collection.[2] Provide them with the full chemical name and safety information. This is the mandated and only acceptable method for the final disposal of this material.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to this structured protocol—from rigorous hazard assessment and PPE usage to proper segregation and professional disposal—researchers can mitigate risks effectively. This guide serves as a foundational document to be integrated into your laboratory's specific safety procedures, ensuring that your innovative work is built upon a bedrock of uncompromising safety.
References
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- Fisher Scientific. (2023). Safety Data Sheet - Triethoxysilane.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Global Silicones Council. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES.
- ResearchGate. (2015). Any advice transferring & storing of organosilane coupling agent?.
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Essential Safety and Logistical Guide for Handling Triethoxy-2-thienylsilane
This guide provides comprehensive, experience-driven safety protocols and logistical plans for the handling and disposal of Triethoxy-2-thienylsilane. It is designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety. The procedures outlined below are grounded in established safety principles to mitigate the inherent risks associated with this organosilane compound.
Understanding the Hazard Profile of this compound
This compound is a versatile reagent in chemical synthesis. However, its utility is matched by a distinct hazard profile that necessitates rigorous safety precautions. The primary risks are associated with its flammability and its reactivity, particularly with moisture. Upon contact with water or moist air, it can hydrolyze, releasing ethanol.
The main hazards include:
-
Flammability: The compound is a combustible liquid and its vapor can form explosive mixtures with air.[1][2][3] Vapors may travel to an ignition source and flash back.[2][3]
-
Eye, Skin, and Respiratory Irritation: Direct contact can cause irritation to the skin and eyes.[4][5] Inhalation of vapors may lead to respiratory tract irritation.[4][5][6]
-
Toxicity: While specific toxicity data for this compound is limited, related organosilanes can be harmful if swallowed or inhaled, and may cause systemic effects if absorbed through the skin.[4]
| Property[5][7][8] | Value |
| Appearance | Colorless liquid |
| Boiling Point | 78 °C / 0.5 mmHg |
| Density | 1.049 g/mL at 25 °C |
| Flash Point | 105.6 °C (closed cup) |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is fundamental to safely handling this compound. The selection of appropriate PPE is not merely a checklist but a critical risk mitigation decision.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2][6][9] Given the potential for splashes, a face shield should be worn in conjunction with goggles, especially when handling larger quantities.[10]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[6] It is crucial to check for any signs of degradation or perforation before each use. A study on the permeation of silanes through various glove materials found that while nitrile and neoprene offer good resistance, no single glove material is impervious to all chemicals.[11]
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For operations with a higher risk of splashes, chemical-resistant coveralls or an apron should be worn over the lab coat.[4][10]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][9] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][9]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential protocol is critical to minimizing risk during the handling of this compound.
Step 1: Preparation and Pre-Handling Checks
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Assemble all Materials: Gather all necessary equipment, including non-sparking tools, and ensure it is clean and dry.[2][12]
-
Emergency Preparedness: Locate the nearest emergency shower, eyewash station, and fire extinguisher. Ensure they are accessible and operational.[13]
Step 2: Chemical Handling and Experimentation
-
Don Appropriate PPE: As detailed in the section above.
-
Grounding: Ensure that all containers and transfer equipment are properly grounded to prevent the buildup of static electricity, which could serve as an ignition source.[1][2]
-
Dispensing: Carefully dispense the required amount of this compound within the fume hood. Avoid splashing.
-
Perform the Experiment: Conduct the experimental procedure, being mindful of potential incompatibilities with other reagents, particularly strong oxidizing agents, acids, and bases.[2] The material can decompose in the presence of moist air or water.[1]
Step 3: Post-Experiment Cleanup and Storage
-
Decontamination: Decontaminate any glassware or equipment that has come into contact with this compound using an appropriate solvent, followed by washing with soap and water.
-
Proper Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2][9] The recommended storage temperature is 2-8°C.[5][7]
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and associated waste can pose a significant environmental and safety hazard.
-
Unused Product: Any unused this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7] Do not pour it down the drain.[7]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials from spills, and empty containers, should be collected in a designated, labeled hazardous waste container. Empty containers may retain product residue and can be hazardous.[12]
-
Spill Management: In the event of a spill, evacuate the area and remove all ignition sources.[7] Absorb the spill with an inert material such as sand or earth and place it in a sealed container for disposal.[7] Ensure adequate ventilation.[7]
Emergency Response
In the event of an emergency, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[14] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[15] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice.[2][7]
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3][7] Do not use a heavy stream of water.[1][7]
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound and foster a culture of safety and responsibility.
References
-
SILANE, (4-AMINOBUTYL)- DIETHOXYMETHYL HAZARD SUMMARY. [Link]
-
Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. [Link]
-
Silane | Middlesex Gases & Technologies - Safety Data Sheet. [Link]
-
SAFETY DATA SHEET - Airgas. [Link]
-
TRIETHOXYSILANE - Gelest, Inc. [Link]
-
Common Name: TRIETHOXYSILANE HAZARD SUMMARY - NJ.gov. [Link]
-
This compound | AMERICAN ELEMENTS ®. [Link]
-
SILICON TETRAHYDRIDE | Occupational Safety and Health Administration - OSHA. [Link]
-
TRIETHOXYSILANE - Gelest, Inc. [Link]
-
MATERIAL SAFETY DATA SHEET. [Link]
-
Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing | Request PDF - ResearchGate. [Link]
-
Safety Data Sheet - Omega Products. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gelest.com [gelest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanelements.com [americanelements.com]
- 9. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 10. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 11. researchgate.net [researchgate.net]
- 12. airgas.com [airgas.com]
- 13. nj.gov [nj.gov]
- 14. middlesexgases.com [middlesexgases.com]
- 15. biohope.com.cn [biohope.com.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
